5-Chloropyridine-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDXOOGXYFWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712410 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-18-7 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloropyridine-3-sulfonyl chloride CAS number
An In-depth Technical Guide to 5-Chloropyridine-3-sulfonyl Chloride for Advanced Pharmaceutical Research
Executive Summary: this compound (CAS No. 1060802-18-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive sulfonyl chloride group on a pyridine scaffold, makes it an indispensable intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support laboratory and scale-up activities.
Core Identification and Properties
This compound is a specialized reagent primarily recognized for its utility in constructing sulfonamide linkages within target molecules.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.
-
IUPAC Name : this compound[4]
The presence of both a pyridine ring and a highly reactive sulfonyl chloride functional group dictates its chemical behavior and application profile.
Caption: Figure 1: Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is essential for laboratory handling and reaction planning. The data presented below is compiled from various chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 1060802-18-7 | [2][3][4] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2][5] |
| Molecular Weight | 212.05 g/mol | [4][5] |
| Appearance | White to Yellow Solid | [1] |
| Boiling Point | 313.0 ± 27.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [6] |
| SMILES | C1=C(C=NC=C1Cl)S(=O)(=O)Cl | [4][5] |
| InChIKey | FQNDXOOGXYFWHZ-UHFFFAOYSA-N | [4] |
Spectroscopic Profile: While specific spectra are dependent on the acquisition conditions and solvent, the structural features suggest the following characteristic signals:
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¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns will be indicative of their relative positions.
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¹³C NMR: The carbon spectrum will display five signals for the five carbons of the pyridine ring. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.
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IR Spectroscopy: Key vibrational bands would include those for C=N stretching of the pyridine ring and strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group (typically in the 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹ regions, respectively).
Synthesis and Mechanistic Insights
The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. For this compound, a common and industrially viable approach involves a Sandmeyer-type reaction starting from the corresponding amine, 3-amino-5-chloropyridine.
Causality of Experimental Choices: This pathway is preferred due to the ready availability of the starting amine and the reliability of the diazotization-sulfonation sequence. The reaction proceeds in two main stages:
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Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This step is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.
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Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (like acetic acid) in the presence of a copper(I) chloride catalyst. The copper catalyst is crucial for facilitating the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.
Caption: Figure 2: General workflow for the synthesis of this compound.
Laboratory-Scale Synthesis Protocol
The following protocol is a representative, self-validating procedure. NOTE: This reaction should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
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Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen).
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Amine Solution: To the flask, add 3-amino-5-chloropyridine (1.0 eq) and concentrated hydrochloric acid (approx. 3.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.
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Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is the critical step; temperature control is paramount for safety and yield.
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Sulfur Dioxide Solution: In a separate, well-ventilated area, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 eq). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a manageable reaction temperature (typically below 10 °C).
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Workup: After gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into a larger beaker containing ice-water. The product will often precipitate as a solid.
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Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, LC-MS, melting point). The validation of the structure confirms the success of the protocol.
Applications in Medicinal Chemistry & Drug Discovery
The primary value of this compound lies in its function as a precursor to sulfonamides. The sulfonyl chloride group is a potent electrophile that reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry for creating compounds with a wide range of biological activities.[1]
A notable application is its use as a key intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders.[4] In the synthesis of Vonoprazan, this reagent is used to introduce the pyridinesulfonyl moiety, which is critical for the drug's mechanism of action.[7]
Caption: Figure 3: Reaction of this compound with an amine.
Safety, Handling, and Storage
Trustworthiness in chemical protocols requires an unwavering commitment to safety. this compound is a hazardous substance and must be handled with extreme care.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification indicates significant hazards.
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Hazard Statement: H314 - Causes severe skin burns and eye damage. [4][6]
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Signal Word: Danger [4]
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GHS Pictogram: Corrosion (GHS05)
Precautionary Measures & Handling
The following table summarizes the essential precautionary statements (P-statements) associated with this reagent.
| Code | Precautionary Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Compiled from ECHA C&L Inventory notifications.[6]
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
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Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[8] Storage under an inert gas (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[1]
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined reactivity, coupled with its strategic importance in the synthesis of high-value active pharmaceutical ingredients like Vonoprazan, solidifies its position as a critical building block. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any research or development professional aiming to leverage its synthetic potential safely and effectively.
References
- 1. This compound [myskinrecipes.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 1060802-18-7 | SynZeal [synzeal.com]
- 4. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-pyridinesulfonyl Chloride | 1060802-18-7 | KSB80218 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is underscored by the presence of a reactive sulfonyl chloride group and a decorated pyridine core, allowing for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The presented strategies include the Sandmeyer reaction from 3-amino-5-chloropyridine, the oxidative chlorination of 5-chloropyridine-3-thiol, and direct chlorosulfonation of pyridine precursors. Each section is designed to equip researchers with the practical knowledge required to make informed decisions in the laboratory, balancing factors such as yield, purity, scalability, and safety.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a sulfonyl chloride moiety at the 3-position and a chlorine atom at the 5-position of the pyridine ring furnishes a molecule with two distinct reactive sites. This dual functionality makes this compound an exceptionally versatile intermediate.[1] The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. The chlorine atom, while less reactive, can participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures.
The synthesis of this key intermediate, however, is not without its challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution reactions compared to benzene, often requiring harsh conditions. Furthermore, achieving the desired regioselectivity can be complex. This guide will navigate these challenges by presenting and dissecting the most effective and scientifically sound methods for the preparation of this compound.
Synthetic Strategies
Several strategic approaches have been developed for the synthesis of this compound. The choice of a particular route is often dictated by the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. The following sections detail the most prominent and practical synthetic methodologies.
Route 1: The Sandmeyer Reaction from 3-Amino-5-chloropyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3] This approach is particularly well-suited for the synthesis of sulfonyl chlorides from the corresponding amino-heterocycles.[4]
Principle and Mechanism:
This synthesis commences with the diazotization of 3-amino-5-chloropyridine in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This highly reactive intermediate is then subjected to a copper-catalyzed reaction with a source of sulfur dioxide, such as sulfur dioxide gas or a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), in the presence of a chloride source to yield the desired sulfonyl chloride.[4][5] The copper(I) catalyst is crucial for the reductive cleavage of the diazonium salt and the subsequent formation of an aryl radical, which then reacts with sulfur dioxide.
Synthesis of Starting Material: 3-Amino-5-chloropyridine
The starting material, 3-amino-5-chloropyridine, can be synthesized through several established methods, including the chlorination of 3-aminopyridine or the reduction of 3-nitro-5-chloropyridine.[6] The choice of method will depend on the availability and cost of the respective precursors.
Detailed Experimental Protocol:
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Step 1: Diazotization of 3-Amino-5-chloropyridine. In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-amino-5-chloropyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting solution for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
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Step 2: Sandmeyer Chlorosulfonylation. In a separate vessel, prepare a solution of copper(I) chloride (0.1 eq) in a suitable solvent saturated with sulfur dioxide (e.g., acetic acid). Alternatively, use a stable SO₂ surrogate like DABSO.[5] Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the copper(I) chloride/SO₂ solution, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Step 3: Work-up and Isolation. Carefully pour the reaction mixture into ice-water. The product, this compound, will often precipitate as a solid. Collect the solid by filtration and wash with cold water. If the product remains in solution, extract with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Data Summary Table:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Amino-5-chloropyridine | 1.0 | Starting material |
| Sodium Nitrite | 1.1 | For diazotization |
| Acid (e.g., Acetic/Propionic) | Solvent | |
| Copper(I) Chloride | 0.1 | Catalyst |
| Sulfur Dioxide Source | Excess | Gaseous SO₂ or DABSO[5] |
| Temperature | 0-10 °C | Critical for stability of diazonium salt |
| Reaction Time | 2-4 hours | |
| Typical Yield | 60-75% | Dependent on conditions and scale |
Graphical Representation of the Workflow:
Caption: Workflow for the Sandmeyer synthesis.
Route 2: Oxidative Chlorination of 5-Chloropyridine-3-thiol
The oxidation of thiols to sulfonyl chlorides is a robust and often high-yielding transformation. This method requires the prior synthesis of the corresponding thiol, but the subsequent oxidation step is typically efficient.
Principle and Mechanism:
This route involves the treatment of 5-chloropyridine-3-thiol with an oxidizing agent in the presence of a chloride source. A variety of reagents can effect this transformation, including chlorine gas in an aqueous medium, or milder and more manageable reagents like N-chlorosuccinimide (NCS) in the presence of an acid.[7] The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride.
Synthesis of Starting Material: 5-Chloropyridine-3-thiol
5-Chloropyridine-3-thiol can be prepared from 3-amino-5-chloropyridine via a diazotization reaction followed by treatment with a sulfur-containing nucleophile, such as potassium ethyl xanthate (Leuckart thiophenol reaction), and subsequent hydrolysis.
Detailed Experimental Protocol:
-
Step 1: Preparation of 5-Chloropyridine-3-thiol (if not commercially available). This step would typically involve the diazotization of 3-amino-5-chloropyridine followed by a reaction with a sulfur nucleophile.
-
Step 2: Oxidative Chlorination. In a reaction vessel, suspend or dissolve 5-chloropyridine-3-thiol (1.0 eq) in a suitable solvent, such as a mixture of acetonitrile and water. Cool the mixture to 0-5 °C. Add the oxidizing/chlorinating agent, for example, N-chlorosuccinimide (NCS) (3.0-3.5 eq), portion-wise, maintaining the temperature below 10 °C. The reaction is often exothermic.
-
Step 3: Reaction Monitoring and Work-up. Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS. Upon completion, quench any excess oxidizing agent with a reducing agent like sodium sulfite solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Step 4: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Summary Table:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 5-Chloropyridine-3-thiol | 1.0 | Starting material |
| Oxidizing/Chlorinating Agent (e.g., NCS) | 3.0-3.5 | N-Chlorosuccinimide is a safer alternative to Cl₂ gas |
| Solvent (e.g., Acetonitrile/Water) | Solvent | |
| Temperature | 0-10 °C | Important for controlling the exothermic reaction |
| Reaction Time | 1-3 hours | |
| Typical Yield | 70-85% | Generally a high-yielding reaction |
Graphical Representation of the Workflow:
Caption: Workflow for the oxidative chlorination of 5-chloropyridine-3-thiol.
Route 3: Direct Chlorosulfonation of Pyridine Derivatives
Direct chlorosulfonation involves the simultaneous introduction of both the chlorine and the sulfonyl chloride functionalities. This can occur as a primary pathway or as a side reaction in other synthetic procedures.
Principle and Mechanism:
This approach can be envisioned from a few different starting points. One possibility is the direct chlorination and sulfonation of a pyridine precursor. Another documented instance is the formation of this compound as a byproduct during the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid when an excess of a chlorinating agent like phosphorus pentachloride is used.[8] This suggests that under forcing conditions, the chlorinating agent can also act on the pyridine ring. Optimizing this side reaction to become the main pathway is a potential, though likely challenging, synthetic strategy.
A more controlled approach involves starting with a hydroxypyridine derivative. For instance, a process analogous to the synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid could be adapted.[9] This would involve the sulfonation of 5-chloro-3-hydroxypyridine, followed by treatment with a mixture of phosphorus oxychloride and phosphorus trichloride, and then chlorine gas.
Detailed Experimental Protocol (Conceptual, based on related transformations):
-
Step 1: Preparation of 5-Chloro-3-hydroxypyridine. This intermediate would need to be synthesized first, for example, from 3-amino-5-chloropyridine via diazotization and hydrolysis.
-
Step 2: Sulfonation. Treatment of 5-chloro-3-hydroxypyridine with a sulfonating agent like oleum would be required to introduce the sulfonic acid group at the 3-position.
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Step 3: Chlorination and Sulfonyl Chloride Formation. The resulting 5-chloro-3-hydroxypyridine sulfonic acid would then be treated with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas, analogous to the synthesis of related compounds.[9] This step would simultaneously convert the hydroxyl group to a chlorine and the sulfonic acid to a sulfonyl chloride.
Data Summary Table (Projected):
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 5-Chloro-3-hydroxypyridine-x-sulfonic acid | 1.0 | Key intermediate |
| Phosphorus Oxychloride | Excess | Reagent and solvent |
| Phosphorus Trichloride | Stoichiometric | Reagent |
| Chlorine Gas | Stoichiometric | Chlorinating agent |
| Temperature | Reflux | High temperatures are typically required |
| Reaction Time | Several hours | |
| Typical Yield | Moderate | Potentially lower yielding due to multiple steps and harsh conditions |
Graphical Representation of the Reaction Pathway:
Caption: Conceptual pathway for direct chlorosulfonation.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Oxidative Chlorination | Route 3: Direct Chlorosulfonation |
| Starting Material | 3-Amino-5-chloropyridine | 5-Chloropyridine-3-thiol | 5-Chloro-3-hydroxypyridine or Pyridine-3-sulfonic acid |
| Number of Steps | 1-2 (depending on amine availability) | 1-2 (depending on thiol availability) | Multi-step and potentially complex |
| Yield | Moderate to Good | Good to Excellent | Moderate |
| Scalability | Good, but diazotization requires careful temperature control | Excellent | Challenging due to harsh reagents and conditions |
| Safety Concerns | Diazonium salts can be explosive if isolated; handle in solution at low temperatures. | Use of oxidizing agents requires care; NCS is safer than Cl₂ gas. | Use of oleum, POCl₃, PCl₃, and Cl₂ gas requires specialized equipment and handling procedures. |
| Purity of Crude Product | Generally good, with potential for diazonium side products. | High, with straightforward purification. | Can be lower due to potential for over-chlorination and other side reactions. |
Purification and Characterization
Purification:
Crude this compound can typically be purified by either recrystallization or column chromatography. For recrystallization, a solvent system such as hexanes/ethyl acetate or toluene can be effective. For column chromatography, a silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is commonly employed.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the three protons on the pyridine ring, with chemical shifts and coupling constants consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR will display five distinct signals corresponding to the carbon atoms of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for the two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹.
Safety Precautions
The synthesis of this compound involves the use of several hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Diazonium Salts (Route 1): These intermediates are thermally unstable and potentially explosive when dry. They should always be prepared and used in solution at low temperatures (0-5 °C) and never isolated.
-
Corrosive Reagents (All Routes): Strong acids, phosphorus oxychloride, phosphorus trichloride, and chlorosulfonic acid are highly corrosive and should be handled with extreme care.
-
Oxidizing Agents (Route 2): Oxidizing agents like NCS can react violently with other materials.
-
Toxic Gases (Routes 1 & 3): The Sandmeyer reaction evolves nitrogen gas, and the direct chlorosulfonation route may use chlorine gas, which is highly toxic and requires a proper scrubbing system.
Conclusion
The synthesis of this compound can be achieved through several viable synthetic routes. The Sandmeyer reaction from 3-amino-5-chloropyridine and the oxidative chlorination of 5-chloropyridine-3-thiol represent the most practical and reliable methods for laboratory-scale synthesis, offering good yields and manageable reaction conditions. The choice between these two will likely depend on the accessibility and cost of the respective starting materials. The direct chlorosulfonation route, while mechanistically plausible, presents significant challenges in terms of harsh conditions and potential for low selectivity, making it less favorable for general laboratory use but potentially of interest for industrial-scale process development where such conditions can be more readily controlled. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 6. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 7. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 9. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
Navigating the Synthesis and Application of 5-Chloropyridine-3-sulfonyl Chloride: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 5-Chloropyridine-3-sulfonyl chloride has emerged as a critical intermediate, particularly in the synthesis of complex pharmaceutical agents. This technical guide offers an in-depth exploration of its core properties, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Core Properties and Molecular Characteristics
This compound is a crystalline solid that serves as a versatile reagent in organic synthesis. Its molecular structure, featuring a pyridine ring substituted with both a chloro and a sulfonyl chloride group, imparts a unique reactivity profile that is instrumental in the construction of sulfonamide linkages.
| Property | Value | Source |
| Molecular Formula | C5H3Cl2NO2S | ChemWhat[1] |
| Molecular Weight | 212.05 g/mol | PubChem[2] |
| CAS Number | 1060802-18-7 | ChemWhat[1] |
| Appearance | Solid | N/A |
| Exact Mass | 210.9261549 Da | PubChem[2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common synthetic route, starting from 3-amino-5-chloropyridine.
Experimental Protocol: Synthesis of this compound
-
Diazotization of 3-amino-5-chloropyridine:
-
Suspend 3-amino-5-chloropyridine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, also cooled to 0-5 °C.
-
Add copper(I) chloride as a catalyst to the sulfur dioxide solution.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture vigorously for 2-3 hours, allowing it to slowly warm to room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice and stir until the ice has completely melted.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as hexane or a hexane/ethyl acetate mixture, to obtain the purified product.
-
References
An In-Depth Technical Guide to 5-Chloropyridine-3-sulfonyl chloride: A Keystone Building Block in Modern Drug Discovery
Abstract
5-Chloropyridine-3-sulfonyl chloride is a pivotal, yet often overlooked, reagent in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with both a chloro group and a highly reactive sulfonyl chloride moiety, makes it an exceptionally versatile building block. This guide provides an in-depth analysis of its structure, properties, synthesis, and core reactivity. Furthermore, it offers field-proven insights into its application, particularly in the formation of sulfonamide linkages critical to the efficacy of numerous therapeutic agents. A detailed, self-validating experimental protocol for a model reaction is provided, alongside essential safety and handling information, to equip researchers and drug development professionals with the comprehensive knowledge required for its effective utilization.
Physicochemical Properties & Structural Elucidation
This compound (CAS No. 1060802-18-7) is a crystalline solid at room temperature.[1] The molecule's architecture is centered on a pyridine ring, which imparts specific electronic properties and steric considerations. The presence of a chlorine atom at the 5-position and a sulfonyl chloride group at the 3-position creates a distinct pattern of reactivity. The sulfonyl chloride group is a potent electrophile, primed for reaction with a wide array of nucleophiles.
Molecular Structure
The structure of this compound is depicted below. The pyridine nitrogen and the chlorine atom act as electron-withdrawing groups, influencing the reactivity of the sulfonyl chloride moiety.
Caption: Chemical structure of this compound.
Key Physicochemical Data
A summary of essential quantitative data is provided for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1060802-18-7 | [1][2] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [3] |
| Boiling Point | 313.0 ± 27.0 °C at 760 mmHg | [4] |
| Purity | ≥97% | [1] |
| Storage | Sealed, away from moisture, at 2-8°C or -20°C | [1][5] |
| SMILES | C1=C(C=NC=C1Cl)S(=O)(=O)Cl | [2] |
Synthesis and Manufacturing Considerations
The synthesis of pyridine sulfonyl chlorides is a well-established area of chemistry, yet it requires precise control to achieve high yields and purity, especially with substituted pyridines. A common industrial approach involves the chlorosulfonation of a corresponding pyridine derivative.
For instance, a general method for preparing chlorinated pyridinesulfonic acid chlorides involves reacting a hydroxypyridine-sulfonic acid with a mixture of phosphorus trichloride and chlorine gas.[6] This process is typically followed by heating and distillation to remove byproducts like phosphorus oxychloride, yielding the desired sulfonyl chloride.[6][7]
Caption: A representative synthetic workflow for this compound.
Causality in Synthesis: The choice of a diazotization-sulfonylation sequence is deliberate. Diazotization of the precursor, 3-amino-5-chloropyridine, creates a highly reactive diazonium salt intermediate. This intermediate is susceptible to substitution by various groups. The subsequent reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) efficiently introduces the sulfonyl chloride moiety at the 3-position. This route is often favored for its reliability and the availability of the starting materials.[8]
Core Reactivity Profile: The Sulfonamide Connection
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group (-SO₂Cl). This group is a powerful electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR).[9]
This reaction is fundamental to its application in drug discovery. The resulting sulfonamide group is a key pharmacophore in many drugs due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong binding to biological targets like enzymes and receptors.[10][11]
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[12]
Application in Medicinal Chemistry & Drug Design
The 5-chloropyridine-3-sulfonamide scaffold is present in a variety of pharmacologically active molecules. Its rigid structure and specific electronic properties make it a valuable component for building molecules that fit precisely into the active sites of protein targets.
While this specific building block is noted as an impurity in the synthesis of the acid-blocker Vonoprazan , the broader class of pyridine sulfonyl chlorides is crucial in pharmaceuticals.[1][13] For example, related sulfonamide-containing drugs include:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor used to treat arthritis. Its structure contains a benzenesulfonamide group, highlighting the importance of this functional group in drug design.[10][14][15]
-
Darunavir (Prezista): A potent HIV-1 protease inhibitor. The synthesis of Darunavir and its analogs often involves the formation of a sulfonamide bond as a key step.[12][16][17][18][19]
-
Vemurafenib (Zelboraf): A kinase inhibitor used in the treatment of melanoma with specific BRAF mutations. While not containing the exact 5-chloropyridine-3-sulfonyl moiety, its synthesis relies on building blocks that form a critical sulfonamide linkage.[3][20][21][22][23]
The inclusion of the chloro-pyridine motif can enhance binding affinity, modulate metabolic stability, and improve the overall pharmacokinetic profile of a drug candidate. Chlorine, in particular, is found in a large percentage of FDA-approved drugs and can significantly influence a molecule's properties.[24]
Detailed Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general, self-validating procedure for the reaction of this compound with a generic primary amine (R-NH₂).
Objective: To synthesize N-alkyl-5-chloropyridine-3-sulfonamide with high yield and purity.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of a model sulfonamide.
Step-by-Step Methodology:
-
Preparation (The "Why"): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Causality: Using anhydrous solvent is critical as this compound reacts violently with water.[25] TEA is a non-nucleophilic base used to scavenge the HCl generated, preventing protonation of the starting amine and driving the equilibrium towards the product.
-
Reaction Initiation (The "Why"): Cool the solution to 0°C using an ice-water bath. Separately, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Causality: The reaction is often exothermic. Slow, cooled addition maintains control over the reaction rate, minimizing the formation of side products.
-
Reaction Progression (The "Why"): Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality: Monitoring by TLC is a self-validating step. The disappearance of the limiting reagent (the sulfonyl chloride) and the appearance of a new, less polar spot indicates reaction completion.
-
Workup - Quenching & Extraction (The "Why"): Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and acidic impurities) and then with brine (to reduce the solubility of organic material in the aqueous phase). Causality: Each washing step is designed to remove specific impurities, ensuring a cleaner crude product before final purification.
-
Drying and Concentration (The "Why"): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis of any unreacted starting material or product degradation.
-
Purification (The "Why"): The resulting crude solid or oil can be purified by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product. Causality: Purification is the final validation step, ensuring the product meets the required purity standards for subsequent applications, confirmed by analytical techniques like NMR and Mass Spectrometry.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[2][4] It is also classified as water-reactive; contact with water or moisture can liberate toxic gas (HCl).[25]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[25] Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] The material should be kept in a cool, dry, and well-ventilated area, away from water and incompatible materials. Refrigerated storage (2-8°C) is often recommended to maintain product quality.[1][26]
Conclusion
This compound has firmly established itself as a valuable reagent in the synthetic chemist's toolbox. Its predictable reactivity, coupled with the desirable pharmacological properties of the resulting sulfonamide-containing molecules, ensures its continued relevance in drug discovery and development. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutics.
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An In-depth Technical Guide to 5-Chloropyridine-3-sulfonyl Chloride: Synthesis, Applications, and Core Principles for Drug Development
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
5-Chloropyridine-3-sulfonyl chloride is a key heterocyclic building block that has garnered significant attention in the pharmaceutical industry. Its strategic placement of a reactive sulfonyl chloride group and a chloro substituent on a pyridine scaffold makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis with mechanistic insights, its critical role in the development of novel therapeutics, and essential safety protocols for its handling. The primary focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research and development endeavors. The reactivity of the sulfonyl chloride group allows for facile reaction with a wide array of nucleophiles, enabling the construction of sulfonamide linkages that are prevalent in many biologically active molecules.[1]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1060802-18-7 | [3][4] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [3][4] |
| Molecular Weight | 212.05 g/mol | [2][4] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 313.0 ± 27.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [5] |
| SMILES | C1=C(C=NC=C1Cl)S(=O)(=O)Cl | [2] |
| InChIKey | FQNDXOOGXYFWHZ-UHFFFAOYSA-N | [2] |
Safety and Hazard Information
This compound is a corrosive compound that requires careful handling in a controlled laboratory environment. The GHS classification highlights its potential to cause severe skin burns and eye damage.[2]
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B (H314: Causes severe skin burns and eye damage) | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 |
| Eye Damage/Irritation | Category 1 | P280, P305+P351+P338, P310 |
This data is based on available GHS information and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS) before handling.[2]
Synthesis of this compound: A Mechanistic and Practical Approach
The most robust and widely applicable method for the synthesis of aryl and heteroaryl sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding primary amine.[6][7][8] This approach offers high regiocontrol and utilizes readily available starting materials. The following protocol details the synthesis of this compound from 5-chloropyridin-3-amine.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
5-chloropyridin-3-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Copper(II) Chloride (CuCl₂)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-chloropyridin-3-amine in concentrated hydrochloric acid.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite in cold water and add it dropwise to the amine slurry, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the appearance of the mixture.[9][10]
-
-
Sulfochlorination:
-
In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(II) chloride to this solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed. The addition rate should be controlled to maintain the reaction temperature.
-
-
Work-up and Isolation:
-
Once the addition is complete and nitrogen evolution has ceased, stir the reaction mixture at low temperature for an additional hour.
-
Pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or crystallization.
-
Causality and Mechanistic Insights
The synthesis hinges on two core chemical transformations: diazotization and a copper-catalyzed sulfochlorination.
-
Diazotization: The primary aromatic amine group of 5-chloropyridin-3-amine attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and hydrochloric acid.[11][12] A series of proton transfers and the elimination of a water molecule leads to the formation of the relatively unstable 5-chloro-3-pyridinediazonium chloride. This reaction is performed at low temperatures to prevent the premature decomposition of the diazonium salt.[9]
-
Sandmeyer-type Sulfochlorination: The diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide. The mechanism is believed to involve a single electron transfer (SET) from a copper(I) species (generated in situ from Cu(II) and SO₂) to the diazonium ion, leading to the formation of an aryl radical and the liberation of nitrogen gas.[13] This radical then reacts with sulfur dioxide, and subsequent reaction with chloride in the copper coordination sphere yields the final sulfonyl chloride product.
Application in Drug Discovery: The Case of Vonoprazan
This compound is a crucial intermediate in the synthesis of Vonoprazan (TAK-438), a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[14][15] In the synthesis of Vonoprazan, the sulfonyl chloride group of this compound reacts with the pyrrole nitrogen of a precursor molecule to form the key sulfonamide linkage.[16][17]
Mechanism of Action of Vonoprazan
Vonoprazan represents a significant advancement over traditional proton pump inhibitors (PPIs). It acts by directly and reversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells.[18][19]
Signaling Pathway Diagram: Inhibition of Gastric Acid Secretion by Vonoprazan
Caption: Vonoprazan competitively inhibits the K⁺ binding site of the H⁺/K⁺-ATPase.
Unlike PPIs, which require activation by acid, Vonoprazan is active in its native form and provides a rapid, potent, and sustained suppression of gastric acid secretion by competitively blocking the potassium ion binding site on the proton pump.[19][20][21] This prevents the final step of acid secretion into the gastric lumen.[22]
Conclusion: An Indispensable Tool for Therapeutic Innovation
This compound has established itself as a high-value intermediate in the field of drug discovery and development. Its utility is exemplified by its role in the synthesis of Vonoprazan, a next-generation treatment for acid-related disorders. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for harnessing its full potential. As the demand for more targeted and effective therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for future innovations in medicinal chemistry.
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- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
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- 9. benchchem.com [benchchem.com]
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- 15. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]
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Navigating the Reactive Landscape of 5-Chloropyridine-3-sulfonyl chloride: A Guide to Safety and Hazards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyridine-3-sulfonyl chloride is a pivotal reagent in modern synthetic chemistry, recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Vonoprazan.[1][2] Its utility is derived from the highly reactive sulfonyl chloride moiety, which allows for the facile formation of sulfonamides, sulfonates, and other derivatives. However, the very reactivity that makes this compound valuable also renders it hazardous. A comprehensive understanding of its chemical properties and associated risks is not merely a regulatory formality but a prerequisite for safe and successful research. This guide provides an in-depth analysis of the hazards associated with this compound, offering field-proven protocols and the scientific rationale behind them to ensure a self-validating system of safety for laboratory professionals.
Section 1: Core Chemical & Physical Identity
A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and inform appropriate handling and storage procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1060802-18-7 | [3][4] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [3][4] |
| Molecular Weight | 212.05 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | Recommended: 2-8°C or -20°C, under inert gas | [1][4] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. This compound is classified as a hazardous substance, with its primary danger stemming from its severe corrosive properties.[3][6]
| GHS Classification | Code | Description |
| Pictogram | GHS05: Corrosion | |
| Signal Word | Danger | |
| Hazard Class | Skin Corrosion / Irritation | Category 1B |
| Hazard Statement | H314 | Causes severe skin burns and eye damage.[3][6] |
Causality of Corrosivity: The H314 hazard statement is not arbitrary. It is a direct consequence of the compound's high reactivity, particularly with water. The sulfonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles. When it comes into contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it undergoes rapid hydrolysis. This reaction produces 5-chloropyridine-3-sulfonic acid and hydrochloric acid (HCl)[7][8]. It is the in-situ generation of these strong, corrosive acids that causes severe chemical burns and tissue damage.
Section 3: The Chemistry of Reactivity - A Double-Edged Sword
The sulfonyl chloride group (-SO₂Cl) is the epicenter of the molecule's reactivity. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.
Key Reactions to Consider:
-
Hydrolysis (Reaction with Water): This is the most critical reaction from a safety perspective. Contact with even trace amounts of water or humidity in the air will lead to the exothermic formation of hydrochloric acid and the corresponding sulfonic acid.[8] This violent reaction is why water should never be used to extinguish a fire involving sulfonyl chlorides or to clean up spills.[5][7]
-
Reaction with Alcohols: Forms sulfonate esters. This reaction is also vigorous and produces HCl as a byproduct.
-
Reaction with Amines: Forms sulfonamides. This is often the desired synthetic transformation, but it is highly exothermic and also generates HCl, which will typically form a hydrochloride salt with any excess amine present.
-
Reaction with Bases: Reacts violently with strong bases.[8]
Understanding this reactivity profile is crucial. It explains why the compound must be stored away from moisture, alcohols, amines, and bases and handled under an inert atmosphere.[5][9] The generation of corrosive HCl gas is a constant risk during both handling and reaction work-up.
Section 4: Safe Handling and Storage Protocols
A self-validating safety protocol relies on multiple layers of protection, from engineering controls to personal diligence.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and adding to reaction mixtures, must be performed inside a certified chemical fume hood to contain corrosive dust and any HCl vapors that may be generated from ambient moisture.[5][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Emergency Equipment: The location of the nearest safety shower and eyewash station must be known before beginning any work.[10] Test them regularly to ensure functionality.
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Given the severe corrosivity, a face shield worn over the goggles is mandatory during any transfer or reaction quenching steps.[9]
-
Gloves: Use nitrile gloves as a minimum. For extended operations, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation or pinholes before use. Contaminated gloves must be removed immediately and disposed of properly.
-
Protective Clothing: A flame-resistant lab coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a weighing boat or beaker on the analytical balance inside the hood.
-
Inerting: If possible, briefly purge the container with a gentle stream of nitrogen or argon before opening to minimize the ingress of moist air.
-
Dispensing: Carefully open the container. Use a clean, dry spatula to transfer the required amount of the solid to the weighing vessel. Work deliberately and avoid generating dust.
-
Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before final tightening if possible.
-
Cleanup: Carefully clean the spatula and any contaminated surfaces within the fume hood. A cloth lightly dampened with a non-reactive solvent (like toluene or hexane) can be used, followed by disposal of the cloth as hazardous waste. Do not use water or alcohol for cleanup.
Storage Requirements
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation and pressure build-up from reaction with moisture.[1]
-
Temperature: Keep refrigerated (2-8°C) or frozen (-20°C) as recommended by the supplier to maintain long-term stability.[1][4]
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[9][11]
-
Segregation: Store in a dedicated corrosives cabinet. Crucially, segregate from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents.[5][9]
-
Security: Store in a locked-up area accessible only to authorized personnel.[9][11]
Section 5: Emergency Procedures - A Self-Validating Workflow
In an emergency, a clear, logical workflow is essential to ensure safety and mitigate harm. The following protocols provide a systematic response to potential incidents.
Emergency Response Workflow
Caption: Logical workflow for responding to emergencies involving this compound.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[12]
-
Assess: Determine the extent of the spill. Any spill outside of a fume hood or larger than a few grams should be considered a major spill.
-
Major Spill: For major spills, evacuate the entire lab, close the doors, and call emergency services and your institution's Environmental Health & Safety (EHS) department immediately.[10] Do not attempt to clean it up yourself.
-
Minor Spill (inside a fume hood):
-
Don full PPE, including respiratory protection if necessary and you are trained to use it.
-
Contain the spill by creating a dike around the perimeter with a dry, inert absorbent material like vermiculite, dry sand, or earth.[7][11] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [7]
-
Carefully cover the spilled material with the absorbent, working from the outside in to prevent splashing.
-
Once fully absorbed, use non-sparking tools to scoop the material into a clearly labeled, sealable container for hazardous waste.[7][12]
-
Wipe the spill area with a cloth dampened with a non-reactive solvent, and then decontaminate with soap and water. Dispose of all cleaning materials as hazardous waste.
-
First-Aid Measures
Immediate action is critical to minimizing injury.
-
Skin Contact: Immediately take off all contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes at a safety shower.[10] Seek immediate medical attention.[7][13]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-30 minutes, holding the eyelids open to ensure complete rinsing.[7][10] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[13] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. DO NOT INDUCE VOMITING. [5][9] The corrosive nature of the substance could cause further damage to the esophagus. Seek immediate medical attention.[9]
Fire-Fighting Procedures
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or dry sand.[5][9] Alcohol-resistant foam may also be used.[5]
-
Unsuitable Media: DO NOT USE WATER. [5][7] The chemical reacts violently with water, which will exacerbate the situation by generating large amounts of corrosive and toxic hydrogen chloride gas.[7][8]
-
Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like sulfur oxides, nitrogen oxides, and HCl gas.[5][9]
Section 6: Waste Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Neutralization (for small residual amounts under expert supervision): Small amounts of residual this compound can be cautiously and slowly added to a stirred, cold (ice bath) solution of sodium bicarbonate or a mixture of soda ash and slaked lime. This should only be done in a fume hood by experienced personnel. The reaction is exothermic and will release gas.
-
Containerization: All waste, including spill cleanup materials and empty containers, must be placed in a designated, properly labeled hazardous waste container.[14] The label should clearly state "Hazardous Waste: this compound, Corrosive, Water-Reactive."
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour any amount down the drain.[11]
Conclusion
This compound is a powerful synthetic tool, but its utility is intrinsically linked to its hazardous reactivity. By understanding the chemical principles that govern its behavior—primarily its aggressive reaction with water and other nucleophiles—researchers can implement controls that are not just procedural but are scientifically validated. Strict adherence to engineering controls, diligent use of personal protective equipment, and a clear, rehearsed plan for emergency situations are the cornerstones of safely harnessing the synthetic power of this valuable reagent.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1060802-18-7 [chemicalbook.com]
- 3. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
An In-depth Technical Guide to 5-Chloropyridine-3-sulfonyl chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloropyridine-3-sulfonyl chloride (CAS No. 1060802-18-7), a critical building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, chemical properties, synthesis, handling, and applications, offering field-proven insights to support your research and development endeavors.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a chloro and a sulfonyl chloride functional group.[1] This unique arrangement of reactive sites makes it a highly valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamide linkages—a common and vital functional group in many bioactive molecules. Its application as a key intermediate is noted in the synthesis of proton pump inhibitors, which are crucial for medications treating acid reflux and related gastrointestinal conditions.[1]
Commercial Sourcing: A Landscape of Suppliers
The accessibility of high-purity starting materials is paramount for reproducible and successful research. This compound is available from a range of chemical suppliers, catering to needs from research-scale quantities to bulk manufacturing. When selecting a supplier, researchers should consider not only purity but also the availability of comprehensive analytical data (e.g., NMR, HPLC) to ensure batch-to-batch consistency.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Notes |
| Shanghai Macklin Biochemical Co.,Ltd. | Varies | Listed on ChemicalBook, a major chemical database.[3] |
| Simson Pharma Limited | High Quality | Provides a Certificate of Analysis with their products. |
| Shaanxi Dideu Medichem Co. Ltd | Industrial Grade | A manufacturer with several years of experience listed on Echemi.[4] |
| ChemScene | ≥97% | Offers various quantities and provides custom synthesis services.[5] |
| SynZeal | High Quality | Supplies reference standards with detailed characterization data.[6] |
| BLD Pharm | Varies | Provides analytical data including NMR, HPLC, and LC-MS.[7] |
| MySkinRecipes | ≥94.5% | Offers smaller, research-focused quantities.[2] |
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development.
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1060802-18-7 | [3][8] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [6][8] |
| Molecular Weight | 212.05 g/mol | [6][8] |
| Appearance | White to Yellow Solid | [2] |
| Boiling Point | 313.0±27.0 °C at 760 mmHg | [9] |
| Density | 1.6±0.1 g/cm³ | [9] |
| Topological Polar Surface Area | 55.4 Ų | [8][9] |
| SMILES | C1=C(C=NC=C1Cl)S(=O)(=O)Cl | [8] |
Synthesis, Reactivity, and Mechanistic Considerations
Synthetic Insights
While specific proprietary synthesis methods are common, public domain information suggests that this compound can be generated as a byproduct during the production of pyridine-3-sulfonyl chloride if excess phosphorus pentachloride is used, which introduces a chloro group at the 5-position of the pyridine ring.[10] More generally, the synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorosulfonation of thiols, disulfides, or related sulfur-containing compounds using reagents like N-chlorosuccinimide or sodium hypochlorite (bleach).[11]
Core Reactivity: The Sulfonylation Reaction
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group serves as an excellent electrophile for nucleophilic substitution reactions, most commonly with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry.
The causality behind this choice is clear: the resulting sulfonamide bond is exceptionally stable under physiological conditions, providing a robust linker in drug molecules. The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General reaction scheme for sulfonamide formation.
Quality Control and Analytical Characterization
To ensure the integrity of experimental results, the identity and purity of this compound must be rigorously confirmed. Reputable suppliers provide comprehensive analytical data.[6][7] The self-validating nature of a well-described protocol relies on well-characterized starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectral data is available from sources like ChemicalBook.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, particularly the S=O and C-Cl bonds.
Safety, Handling, and Storage: A Self-Validating System
Sulfonyl chlorides as a class, including this compound, are hazardous materials that require strict safety protocols. The compound is classified as corrosive and causes severe skin burns and eye damage.[8][9]
Personal Protective Equipment (PPE)
A foundational aspect of safe handling involves robust PPE.
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[13]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[13]
-
Body Protection: A chemical-resistant suit or lab coat is required to prevent skin contact.[13]
Handling and Storage Protocol
-
Work Area: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[13][14]
-
Moisture Sensitivity: The compound is moisture-sensitive. Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert gas.[2][13] Containers that have been opened must be carefully resealed.[13]
-
Incompatibilities: Keep away from incompatible materials such as bases, alcohols, and water.[15]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the work area.[14]
Spill and Exposure Response
Emergency procedures must be clearly defined and accessible.
Caption: Emergency workflow for a chemical spill.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[13][15] Emergency showers should be available.[14]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[15] Eyewash stations must be readily accessible.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[13][15]
Conclusion
This compound is a powerful and versatile reagent for drug discovery and development. Its strategic importance is underscored by its role in synthesizing complex, biologically active molecules. By understanding its commercial availability, reactivity, and stringent safety requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives. The protocols and data presented in this guide are designed to provide a trustworthy and authoritative foundation for its application in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1060802-18-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 1060802-18-7 | SynZeal [synzeal.com]
- 7. 1060802-18-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 12. This compound(1060802-18-7) 1H NMR spectrum [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 5-Chloropyridine-3-sulfonyl chloride: Methodology and Expected Spectral Features
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Chemical Significance of 5-Chloropyridine-3-sulfonyl chloride
This compound (C₅H₃Cl₂NO₂S, Molecular Weight: 212.05 g/mol , CAS: 1060802-18-7) is a substituted pyridine derivative.[1] The presence of a highly reactive sulfonyl chloride group at the 3-position and a chlorine atom at the 5-position of the pyridine ring imparts a unique chemical reactivity to the molecule. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. The chlorinated pyridine ring can also participate in various cross-coupling reactions. This dual reactivity makes it a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3]
Accurate structural elucidation and purity assessment are critical for its application. Spectroscopic techniques, particularly NMR and Mass Spectrometry, are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical aspects of obtaining and interpreting the ¹H NMR, ¹³C NMR, and Mass Spectra of this compound.
Molecular Structure and Predicted Spectral Features
The structure of this compound dictates its spectral signature. The pyridine ring contains three aromatic protons, each with a unique electronic environment due to the anisotropic and electronic effects of the nitrogen atom, the chloro group, and the sulfonyl chloride group.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the sulfonyl chloride group, and the chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 9.1 - 9.3 | Doublet of doublets (dd) or Doublet (d) | J(H2-H4) ≈ 2-3 Hz, J(H2-H6) ≈ 0.5-1 Hz | Deshielded due to proximity to the electron-withdrawing nitrogen and sulfonyl chloride group. |
| H-4 | 8.4 - 8.6 | Doublet of doublets (dd) or Triplet (t) | J(H4-H2) ≈ 2-3 Hz, J(H4-H6) ≈ 2-3 Hz | Influenced by both the sulfonyl chloride and chloro groups. |
| H-6 | 8.8 - 9.0 | Doublet of doublets (dd) or Doublet (d) | J(H6-H4) ≈ 2-3 Hz, J(H6-H2) ≈ 0.5-1 Hz | Deshielded due to proximity to the nitrogen atom and the chloro group. |
Note: Predicted values are based on the analysis of similar substituted pyridine compounds. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Five signals are expected, corresponding to the five carbon atoms of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | Adjacent to nitrogen, deshielded. |
| C-3 | 140 - 145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |
| C-4 | 135 - 140 | Influenced by adjacent electron-withdrawing groups. |
| C-5 | 145 - 150 | Attached to the electronegative chlorine atom. |
| C-6 | 148 - 153 | Adjacent to nitrogen, deshielded. |
Note: Predicted values are based on the analysis of similar substituted pyridine compounds. Actual experimental values may vary.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms and one sulfur atom.
Table 3: Predicted Key Mass-to-Charge Ratios (m/z) and their Interpretation
| m/z | Interpretation | Rationale for Fragmentation |
| 211/213/215 | [M]+• (Molecular ion) | The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent. |
| 176/178 | [M - Cl]+ | Loss of the chlorine atom from the sulfonyl chloride group. |
| 147/149 | [M - SO₂Cl]+ | Loss of the sulfonyl chloride radical. |
| 112 | [C₅H₃ClN]+• | Fragmentation of the pyridine ring. |
The fragmentation of aromatic sulfonyl chlorides often involves the loss of the sulfonyl chloride group or parts of it.[4] The presence of two chlorine atoms will result in a complex but predictable isotopic pattern for the molecular ion and any chlorine-containing fragments.
Experimental Protocols for Spectral Acquisition
To ensure high-quality, reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring NMR and Mass Spectra for this compound.
NMR Spectroscopy Protocol
Caption: Experimental workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as the sulfonyl chloride moiety can be reactive. Chloroform-d is often a good starting point for non-protic, reactive compounds.[4]
-
If quantitative analysis is required, add a known amount of an internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or the TMS signal (0 ppm). For a list of common solvent impurities and their chemical shifts, refer to established literature.[5]
-
Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry Protocol
Caption: Experimental workflow for Mass Spectrometry data acquisition and analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization technique, such as acetonitrile or methanol.
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization method. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is often preferred for its ability to generate intact molecular ions.
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like HPLC or GC.
-
Optimize the ion source and mass analyzer parameters to achieve good signal intensity and resolution.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
To gain further structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak and confirm its mass and isotopic distribution, which should be consistent with the molecular formula C₅H₃Cl₂NO₂S.
-
Analyze the fragmentation pattern obtained from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Propose fragmentation mechanisms that explain the formation of the observed fragment ions. This can provide valuable confirmation of the compound's structure. Studies on the fragmentation of sulfonamides can provide insights into expected pathways.[6][7]
-
Conclusion
While publicly available experimental spectra for this compound are scarce, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles and data from analogous compounds. This guide provides a robust framework for researchers to predict, acquire, and interpret the NMR and Mass Spectra of this important synthetic intermediate. Adherence to the detailed protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences. The predictive and methodological information herein serves as a valuable resource for anyone working with this and similar reactive chemical entities.
References
- 1. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. anaxlab.com [anaxlab.com]
- 4. acdlabs.com [acdlabs.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 5-Chloropyridine-3-sulfonyl chloride
An In-depth Technical Guide to the Physical Properties of 5-Chloropyridine-3-sulfonyl chloride
Foreword: A Molecule of Practical Importance
In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a reagent's physical properties is not merely academic; it is the bedrock of process safety, scalability, and reproducibility. This compound (CAS No. 1060802-18-7) is a key building block, notably in the synthesis of proton pump inhibitors like Vonoprazan.[1] Its utility is defined by the reactive sulfonyl chloride moiety, which, while synthetically powerful, also dictates specific handling and characterization requirements. This guide provides an in-depth analysis of its core physical properties, moving beyond simple data reporting to explain the causality behind experimental observations and to provide robust, field-proven protocols for their validation.
Core Physicochemical & Structural Data
The foundational properties of a compound dictate its behavior in every conceivable application, from storage to reaction kinetics. The data presented below combines computationally predicted values with experimentally observed characteristics. It is crucial for the research scientist to distinguish between these; predicted values offer excellent guidance, but experimental verification remains the gold standard.
| Property | Value | Source & Comments |
| CAS Number | 1060802-18-7 | [2] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2][3] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | Based on supplier data. |
| Melting Point | Data not publicly available. | A melting point of 42°C has been reported for the related isomer, 2-chloropyridine-3-sulfonyl chloride.[4] Due to high reactivity, determination requires a rigorously dry sample under an inert atmosphere. See Protocol 5.1. |
| Boiling Point | 313.0 ± 27.0 °C at 760 mmHg | [3] (Predicted) . High value suggests significant thermal energy is required. Experimental determination is challenging due to potential decomposition; vacuum distillation is required. |
| Density | 1.6 ± 0.1 g/cm³ | [3] (Predicted) . |
| XLogP3 | 1.5 | [2] Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |
| Storage | 2-8°C or -20°C, under inert gas, sealed from moisture. | [5][6] Critical . The sulfonyl chloride group is highly susceptible to hydrolysis. |
Reactivity & Stability: The Dominant Role of the Sulfonyl Chloride Group
The physical properties of this compound are intrinsically linked to its chemical reactivity. The sulfonyl chloride functional group is a potent electrophile, making the compound highly susceptible to nucleophilic attack.
-
Hydrolysis: The most significant reaction is with water. Moisture, even atmospheric, will readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas. This reactivity necessitates storage under a dry, inert atmosphere (e.g., argon or nitrogen) and the use of anhydrous solvents in any reaction.
-
Thermal Stability: While the predicted boiling point is high, sulfonyl chlorides can decompose at elevated temperatures. This is a key reason for using high-vacuum techniques if distillation is required for purification, as it allows the boiling point to be reached at a much lower, safer temperature.
Spectroscopic Signature: Verifying Identity and Purity
Spectroscopic analysis is non-negotiable for confirming the structural integrity of any reagent. While a certified reference spectrum is ideal, a scientist can readily predict the expected signature based on the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid confirmation of the key sulfonyl chloride functional group. The spectrum is dominated by the S=O stretching vibrations.
-
Expected Peaks:
-
~1370-1410 cm⁻¹: Strong, characteristic asymmetric S=O stretching (νₐₛ SO₂).[7]
-
~1165-1205 cm⁻¹: Strong, characteristic symmetric S=O stretching (νₛ SO₂).[7]
-
~3100-3000 cm⁻¹: C-H stretching from the pyridine ring.
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring.
-
The presence of two distinct, strong bands in the specified regions is a highly reliable indicator of the sulfonyl chloride group.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the molecule's proton and carbon framework. For this compound in a standard solvent like CDCl₃, the following is predicted:
-
¹H NMR: The pyridine ring has three protons, each in a unique electronic environment, leading to three distinct signals.
-
H2 & H6: These protons are adjacent to the ring nitrogen and will be the most deshielded (highest ppm). They will appear as distinct signals, likely doublets or doublet of doublets due to coupling with H4.
-
H4: This proton is situated between the chloro and sulfonyl chloride groups. It will likely appear as a triplet or multiplet.
-
Rationale: The exact chemical shifts are influenced by the combined electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the sulfonyl chloride group. For the related 2-chloropyridine-3-sulfonyl chloride, the aromatic protons appear between δ 7.50 and 8.75 ppm, and a similar downfield region is expected for this isomer.[4]
-
-
¹³C NMR: The molecule has five distinct carbon atoms.
-
Aromatic Carbons: All five carbons of the pyridine ring are expected to appear in the typical aromatic region (~120-155 ppm).[9][10]
-
C3 (bearing -SO₂Cl): This carbon will be significantly influenced by the attached sulfonyl chloride group and may be shifted further downfield.
-
C5 (bearing -Cl): The carbon attached to the chlorine will also show a characteristic downfield shift.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 211, 213, and 215.
-
Causality: This isotopic pattern is the definitive signature of a molecule containing two chlorine atoms. The natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) leads to this characteristic M, M+2, and M+4 pattern.
-
-
Key Fragmentation Pathways:
Solubility Profile
The "like dissolves like" principle is the guiding tenet for predicting solubility.[11] Given the compound's moderate polarity (XLogP3 = 1.5) and the presence of polar functional groups, a systematic approach to solubility testing is recommended.
-
Non-Polar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. The overall polarity of the molecule is too high for significant miscibility.
-
Moderately Polar / Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)): Good solubility is predicted. These solvents can solvate the polar regions of the molecule without having reactive protons. A similar compound, pyridine-3-sulfonyl chloride, is known to be soluble in MDC and EtOAc.[12]
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF)): High solubility is expected due to strong dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Reactive. These solvents should be avoided. The compound will react rather than simply dissolve. While it may be described as "slightly soluble in water," this is likely followed by rapid hydrolysis.[12]
Authoritative Experimental Protocols
The following protocols are grounded in standard methodologies and are designed to yield reliable, reproducible data while ensuring operator safety.
Protocol: Melting Point Determination (USP <741> Capillary Method)
This protocol adapts the authoritative United States Pharmacopeia (USP) method for a reactive compound.[13][14] The primary objective is to determine the temperature range from the first appearance of liquid (onset point) to the complete liquefaction of the sample (clear point).[15]
Causality & Rationale: A narrow melting range (typically < 2°C) is an indicator of high purity.[16][17] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both lowers and broadens the melting range.[16] Given the compound's moisture sensitivity, a dry sample and inert environment are paramount to prevent hydrolysis, which would act as an impurity and corrupt the result.
Methodology:
-
Sample Preparation (Critical Step):
-
Gently pulverize a small amount of the white solid into a fine powder using a clean, dry mortar and pestle inside a nitrogen-filled glovebox or glove bag.
-
Dry the powdered sample under high vacuum for at least 1 hour to remove any trace moisture.
-
-
Capillary Loading:
-
Press the open end of a thin-walled capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed height should be 2-3 mm for optimal heat transfer.[18]
-
-
Apparatus Setup:
-
Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15°C/min) to find an approximate melting temperature.
-
-
Measurement:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new capillary with a fresh sample.
-
Set the starting temperature to ~10°C below the approximate melting point.
-
Set a slow, controlled ramp rate of 1-2°C per minute.[18] This slow rate is essential for thermal equilibrium and accurate determination.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (T₁ - Onset Point).
-
Record the temperature at which the last solid crystal melts (T₂ - Clear Point).
-
Report the result as a range: T₁ - T₂. Perform the measurement in triplicate.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
This protocol provides a systematic method to determine a compound's solubility in a range of common laboratory solvents.[19][20]
Causality & Rationale: This assessment is vital for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques (e.g., HPLC, NMR). The process starts with a high concentration and dilutes down, providing a semi-quantitative understanding of solubility (e.g., "soluble," "sparingly soluble," "insoluble").
Methodology:
-
Solvent Selection: Prepare vials containing the following anhydrous solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetonitrile (ACN). Protic solvents are excluded due to reactivity.
-
Initial Test:
-
To 1 mL of each solvent, add approximately 10 mg of this compound.
-
Cap the vial and vortex for 1-2 minutes at room temperature.[19]
-
Visually inspect for dissolution. If fully dissolved, the compound is classified as "very soluble" (>10 mg/mL).
-
-
Intermediate Test:
-
If the compound is not fully soluble in the initial test, add another 4 mL of the same solvent (total volume 5 mL, concentration 2 mg/mL).
-
Vortex for 1-2 minutes. Gentle warming to 37°C can be applied if necessary.[19]
-
If fully dissolved, classify as "soluble."
-
-
Final Test:
-
If the compound is still not fully soluble, add another 5 mL of solvent (total volume 10 mL, concentration 1 mg/mL).
-
Vortex for 1-2 minutes.
-
If it dissolves, classify as "sparingly soluble." If solid remains, classify as "insoluble."
-
-
Documentation: Record the results in a table for easy comparison.
Diagram: Solubility Assessment Workflow
Caption: Systematic Workflow for Solubility Assessment.
References
- 1. This compound | 1060802-18-7 [chemicalbook.com]
- 2. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1060802-18-7|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. uspbpep.com [uspbpep.com]
- 14. â©741⪠Melting Range or Temperature [doi.usp.org]
- 15. youtube.com [youtube.com]
- 16. chm.uri.edu [chm.uri.edu]
- 17. SSERC | Melting point determination [sserc.org.uk]
- 18. researchgate.net [researchgate.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 5-Chloropyridine-3-sulfonyl Chloride in Complex Synthesis
Introduction: A Versatile Heterocyclic Building Block
5-Chloropyridine-3-sulfonyl chloride is a highly reactive, bifunctional reagent that has become an indispensable tool for medicinal chemists and researchers in agrochemical and pharmaceutical development. Its structure, featuring an electron-deficient pyridine ring substituted with both a chloro group and a sulfonyl chloride moiety, offers two distinct points for chemical modification. The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, primarily used for the construction of sulfonamide linkages by reacting with primary or secondary amines.[1] The chloro-substituted pyridine core provides a scaffold that is common in a vast array of biologically active molecules and allows for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions.
The sulfonamide functional group is a cornerstone in drug discovery, prized for its ability to act as a stable, non-classical bioisostere for amide bonds and carboxylic acids.[2] Sulfonamides are key pharmacophores in numerous approved drugs, including diuretics, antitumor agents, and antibacterials.[2] The strategic importance of this compound lies in its ability to efficiently introduce the pyridyl-sulfonamide motif, a privileged structure in modern drug design, enabling the synthesis of complex molecules with tailored pharmacological profiles.[1] This guide provides an in-depth look at its primary application—sulfonamide synthesis—with detailed protocols and expert insights.
Core Application: Synthesis of Pyridyl Sulfonamides
The most prevalent application of this compound is its reaction with a wide range of primary and secondary amines to form stable N-substituted sulfonamides. This reaction is fundamental to the synthesis of numerous pharmaceutical intermediates and active ingredients.[3]
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
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// Edges reagents -> mixing [label="1. Combine"]; mixing -> intermediate [label="2. Reaction Initiates"]; intermediate -> hcl_elim [label="3. Collapse"]; hcl_elim -> product [label="4. Formation"]; product -> workup [label="5. Quench & Separate"]; workup -> purification [label="6. Isolate"]; purification -> final_product [label="7. Pure Compound"]; } ondot Caption: General workflow for sulfonamide synthesis.
Causality Behind Experimental Choices
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard. They effectively dissolve the reactants without participating in the reaction. The use of protic solvents like alcohols is avoided as they can compete with the amine in reacting with the sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[4] Its role is solely to act as an acid scavenger for the HCl byproduct. Using a nucleophilic base could lead to unwanted side reactions with the sulfonyl chloride. At least one equivalent of the base is required, though a slight excess (1.1-1.5 equivalents) is often used to ensure the reaction goes to completion.
-
Temperature: The initial mixing is typically performed at a reduced temperature (0 °C). This is a critical control measure to manage the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.[4] Adding the sulfonyl chloride dropwise to the amine solution allows for better heat dissipation, preventing the formation of undesired byproducts and decomposition. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol: General Synthesis of a 5-Chloropyridine-3-sulfonamide
This protocol provides a representative, step-by-step methodology for the reaction of this compound with a generic primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)[5]
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Expert Insight: Pre-cooling is vital. Adding the sulfonyl chloride to a warm solution can lead to rapid, uncontrolled reaction, potentially forming dimeric or polymeric byproducts.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Expert Insight: A slight excess of the sulfonyl chloride is used to ensure all of the valuable amine is consumed. The formation of a white precipitate (triethylammonium chloride) is typically observed during the addition.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1M HCl to remove any remaining triethylamine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Finally, wash with brine to remove residual water.
-
Expert Insight: Each wash should be performed gently to avoid emulsion formation. The brine wash helps to "dry" the organic layer before the addition of the solid drying agent.
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the mixture to remove the drying agent and collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Application in Pharmaceutical Synthesis: Vemurafenib Intermediate
This compound is not just a generic reagent; it is a key building block in the synthesis of high-value pharmaceutical agents. For instance, it is implicated in synthetic routes toward analogs of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of melanoma.[6][7] The core structure of Vemurafenib contains a propyl-sulfonamide group attached to a difluorophenyl ring. Synthetic strategies often involve creating analogs where different sulfonamide moieties are explored, and heterocyclic sulfonyl chlorides like this compound are ideal candidates for this purpose.
| Parameter | Condition | Rationale / Reference |
| Reactants | This compound, Amine | Core components for sulfonamide bond formation.[3] |
| Base | Pyridine, Triethylamine | To neutralize HCl byproduct and drive the reaction forward.[4] |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents to avoid side reactions.[4] |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and ensures reaction completion. |
| Workup | Acid/Base Washes | Removes unreacted starting materials and base. |
| Purification | Crystallization/Chromatography | Isolates the final product to high purity. |
Table 1: Summary of typical reaction parameters for sulfonamide formation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[8]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Causes severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation. It reacts with water, including atmospheric moisture, to release corrosive HCl gas.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).[9]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of pyridyl sulfonamides. Its utility is rooted in the high reactivity of the sulfonyl chloride group, which allows for efficient and predictable bond formation with a diverse range of amines. By understanding the underlying mechanism and the critical parameters that govern the reaction—namely, the choice of solvent, base, and temperature control—researchers can reliably incorporate this valuable heterocyclic scaffold into complex molecules. Its role as a key intermediate in the development of pharmaceutical agents underscores its continued importance in the fields of medicinal chemistry and drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. This compound | 1060802-18-7 | SynZeal [synzeal.com]
- 6. thno.org [thno.org]
- 7. preprints.org [preprints.org]
- 8. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols: 5-Chloropyridine-3-sulfonyl Chloride as a Pivotal Reagent in the Synthesis of Modern Gastric Acid Suppressants
Abstract
In the landscape of pharmaceutical development for acid-related gastrointestinal disorders, the evolution from traditional proton pump inhibitors (PPIs) to next-generation potassium-competitive acid blockers (P-CABs) marks a significant therapeutic advancement. This progress is heavily reliant on the availability of specialized chemical intermediates that enable the construction of complex molecular architectures. 5-Chloropyridine-3-sulfonyl chloride (CAS: 1060802-18-7) has emerged as a critical reagent in this field.[1] It serves as a key building block for introducing the vital pyridylsulfonyl moiety, which is integral to the structure and function of several modern P-CABs. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound. It covers its physicochemical properties, mechanistic role in sulfonamide bond formation, a detailed experimental protocol for its use in synthesizing a P-CAB precursor, and essential safety and handling procedures.
Reagent Profile and Physicochemical Properties
This compound is a highly reactive organic compound utilized as a key intermediate in pharmaceutical synthesis.[1][2] Its structure features a pyridine ring substituted with both a chloro group and a sulfonyl chloride functional group. The sulfonyl chloride group makes the sulfur atom highly electrophilic, rendering the molecule an excellent sulfonating agent for nucleophiles such as primary and secondary amines.[3] This reactivity is fundamental to its role in creating the stable sulfonamide linkages that are characteristic of many advanced therapeutic agents.[4]
| Property | Value | Reference(s) |
| CAS Number | 1060802-18-7 | [1][5][6] |
| Chemical Name | This compound | [5][7] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1][5][6] |
| Molecular Weight | 212.05 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [8] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [8][9] |
| Key Synonyms | 5-Chloro-3-pyridinesulfonyl Chloride, Vonoprazan Impurity 22 | [1] |
The Role in P-CAB Synthesis: A Mechanistic Overview
The primary application of this compound in the synthesis of P-CABs is the formation of a sulfonamide bond. This reaction, a cornerstone of medicinal chemistry, involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds readily, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the hydrogen chloride (HCl) byproduct that is formed. The resulting pyridylsulfonamide moiety is a critical pharmacophore in several P-CABs, contributing to the molecule's binding affinity and overall therapeutic profile.
The mechanism involves the lone pair of electrons from the amine nitrogen attacking the sulfur atom, leading to a transient tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and the base removes the proton from the nitrogen, yielding the stable sulfonamide product.
Protocol: Synthesis of a Model Pyridylsulfonamide Intermediate
This protocol provides a detailed, step-by-step methodology for the synthesis of a model sulfonamide intermediate, illustrating the practical application of this compound. This reaction is representative of a key step in the manufacturing of P-CABs.
Materials and Equipment
| Materials | Equipment |
| This compound | Round-bottom flasks |
| 1-(Phenylmethyl)-3-pyrrolidinamine (or similar amine) | Magnetic stirrer and stir bars |
| Triethylamine (Et₃N) or Pyridine | Ice bath |
| Dichloromethane (DCM), anhydrous | Addition funnel |
| Ethyl acetate (EtOAc) | Nitrogen or Argon gas line with bubbler |
| Saturated sodium bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) plates & chamber |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Glass funnel and filter paper |
| Silica gel for column chromatography | Chromatography column |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Under a positive flow of nitrogen, add the amine precursor (e.g., 1-(Phenylmethyl)-3-pyrrolidinamine, 1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Add triethylamine (1.5 eq) to the flask.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting amine spot is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with 1 M HCl (if excess base is used), saturated NaHCO₃ solution, and finally with brine.
-
-
Purification and Isolation:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid/oil using flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes).
-
-
Characterization:
-
Combine the pure fractions and remove the solvent in vacuo to yield the final pyridylsulfonamide product.
-
Confirm the structure and assess purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Representative Quantitative Data
| Parameter | Value |
| Amine Precursor Input | 5.0 g (28.4 mmol) |
| This compound Input | 6.65 g (31.2 mmol, 1.1 eq) |
| Triethylamine Input | 5.9 mL (42.6 mmol, 1.5 eq) |
| Reaction Time | 3 hours @ RT |
| Isolated Yield (Post-Purification) | ~10.1 g (~93%) |
| Purity (by HPLC) | >98% |
Safety, Handling, and Storage
This compound is a corrosive and water-reactive compound that requires careful handling.[5][10] Adherence to strict safety protocols is mandatory.
GHS Hazard Information
| Pictogram | Hazard Statement | Precautionary Codes |
| corrosive_icon | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501 |
| irritant_icon | H335: May cause respiratory irritation | P261, P271, P304+P340 |
(Based on GHS classifications for pyridine-3-sulfonyl chloride and related compounds)[5][11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12] Facilities should be equipped with an eyewash station and a safety shower.[12]
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[10]
-
Skin Protection: Wear nitrile or neoprene gloves and a chemically resistant lab coat.[10] Ensure full body coverage.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[10]
-
Water Reactivity: This compound reacts violently with water, potentially liberating toxic gas.[10] Ensure all glassware is scrupulously dry and avoid contact with moisture.[10][12]
Storage and Disposal
-
Storage: Keep the container tightly sealed in a dry, cool (refrigerated at 2-8°C), and well-ventilated area designated for corrosive materials.[9][10] Store under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not dispose of into drains or the environment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (e.g., protonated salt).2. Insufficient or weak base.3. Degraded sulfonyl chloride due to moisture exposure. | 1. Ensure the amine is the free base or add additional equivalents of base.2. Use a stronger, non-nucleophilic base.3. Use a fresh bottle of the reagent; check for hydrolysis. |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (if product has some water solubility).3. Decomposition on silica gel. | 1. Increase reaction time or gently warm the reaction mixture.2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.3. Neutralize silica gel with Et₃N before use or consider an alternative purification method like recrystallization. |
| Multiple Byproducts | 1. Reaction temperature too high.2. Presence of water causing hydrolysis of the sulfonyl chloride.3. Di-sulfonylation of the amine (if it's a primary amine). | 1. Maintain strict temperature control, especially during addition.2. Use anhydrous solvents and inert atmosphere techniques.3. Use a slight excess of the amine relative to the sulfonyl chloride. |
Conclusion
This compound is a highly effective and essential reagent for the synthesis of advanced P-CABs and other complex pharmaceutical targets. Its ability to efficiently form robust sulfonamide linkages makes it a valuable tool for medicinal chemists. By understanding its reactivity, adhering to the detailed protocols, and observing stringent safety precautions, researchers can successfully leverage this compound to advance the development of next-generation therapeutics for treating gastric acid-related diseases.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1060802-18-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 1060802-18-7 | SynZeal [synzeal.com]
- 8. This compound CAS#: 1060802-18-7 [m.chemicalbook.com]
- 9. 1060802-18-7|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Sulfonamides from Carboxylic Acids
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, prized for its unique physicochemical properties and its role as a bioisostere for amides and carboxylic acids.[1][2][3] Traditional multi-step syntheses of sulfonamides often suffer from drawbacks such as the use of hazardous reagents and limited substrate scope. This application note provides a comprehensive guide for researchers on modern one-pot methodologies for the direct synthesis of sulfonamides from readily available carboxylic acids. We will delve into the mechanistic underpinnings of these advanced synthetic strategies, with a particular focus on photocatalytic decarboxylative approaches. Detailed, field-proven protocols are provided to enable the seamless adoption of these transformative methods in a research and development setting.
Introduction: The Strategic Advantage of One-Pot Sulfonamide Synthesis
The sulfonamide moiety is a privileged scaffold in a multitude of clinically approved drugs, owing to its hydrolytic stability, hydrogen bonding capabilities, and ability to modulate pharmacokinetic properties.[2][4] Historically, the synthesis of sulfonamides has been dominated by the reaction of sulfonyl chlorides with amines.[5][6] However, this approach necessitates the prior synthesis and isolation of often unstable or hazardous sulfonyl chlorides.
The advent of one-pot methodologies, which circumvent the isolation of intermediates, represents a significant leap forward in efficiency, safety, and atom economy. By directly converting ubiquitous and structurally diverse carboxylic acids into valuable sulfonamides, these modern strategies accelerate the drug discovery process and align with the principles of green chemistry.[7][8][9] This guide will focus on the most impactful of these one-pot strategies, providing both the theoretical framework and practical protocols for their successful implementation.
Mechanistic Insights: The Decarboxylative Pathway to Sulfonamides
A major breakthrough in the one-pot synthesis of sulfonamides from carboxylic acids has been the application of photoredox catalysis.[1][3] These methods leverage the power of visible light to drive a decarboxylative process, transforming the carboxylic acid into a reactive intermediate that can be trapped by a sulfur dioxide source.
A particularly elegant and robust strategy, developed by the MacMillan group, employs a copper-catalyzed ligand-to-metal charge transfer (LMCT) process.[3][7][8][9] The proposed catalytic cycle for this transformation is illustrated below.
Visualizing the Workflow: From Carboxylic Acid to Sulfonamide
Caption: Overall workflow for the one-pot synthesis of sulfonamides.
The key steps in this process are:
-
Formation of a Photoactive Complex: The carboxylic acid reacts with a Cu(II) catalyst to form a photoactive copper(II) carboxylate complex.[8]
-
Ligand-to-Metal Charge Transfer (LMCT): Upon irradiation with visible light, an electron is transferred from the carboxylate ligand to the copper center, generating a Cu(I) species and a carboxyl radical.[8]
-
Decarboxylation and Radical Formation: The unstable carboxyl radical rapidly extrudes carbon dioxide to form an aryl or alkyl radical.[8]
-
Sulfonylation: This radical is then trapped by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfonyl radical.[2][6]
-
Formation of Sulfonyl Chloride: The sulfonyl radical reacts with a chlorine source to generate the corresponding sulfonyl chloride in situ.[7][9]
-
Amination: Finally, the addition of an amine to the reaction mixture leads to the formation of the desired sulfonamide product.[7][9]
This method is notable for its mild conditions and broad substrate scope, tolerating a wide variety of functional groups on both the carboxylic acid and amine coupling partners.[7][10]
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Decarboxylative Sulfonamidation of Aromatic Carboxylic Acids
This protocol is adapted from the work of the MacMillan group and provides a general procedure for the synthesis of (hetero)aryl sulfonamides from their corresponding carboxylic acids.[7][9]
Materials:
-
(Hetero)aryl carboxylic acid (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.1 equiv)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (1.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (1.0 equiv)
-
Amine (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the (hetero)aryl carboxylic acid (0.2 mmol, 1.0 equiv), CuI (3.8 mg, 0.02 mmol, 0.1 equiv), and dtbpy (5.4 mg, 0.02 mmol, 0.1 equiv).
-
Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.
-
Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture for 5 minutes.
-
Add DCDMH (47.3 mg, 0.24 mmol, 1.2 equiv) and DABSO (48.0 mg, 0.2 mmol, 1.0 equiv).
-
Place the vial approximately 5 cm from a blue LED lamp and irradiate with stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Once the first step is complete, turn off the light and add the desired amine (0.3 mmol, 1.5 equiv) and DIPEA (70 µL, 0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for an additional 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for decarboxylative sulfonamidation.
Substrate Scope and Data
The copper-catalyzed decarboxylative sulfonamidation exhibits a broad substrate scope, accommodating a diverse range of electronic and steric properties on the carboxylic acid and amine partners.[7][9][10]
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Morpholine | N-(phenylsulfonyl)morpholine | 63[7] |
| 2 | 4-Trifluoromethylbenzoic acid | Piperidine | 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidine | 85[7] |
| 3 | 2-Naphthoic acid | Aniline | N-Phenylnaphthalene-2-sulfonamide | 75[7] |
| 4 | Isonicotinic acid | Benzylamine | N-Benzylpyridine-4-sulfonamide | 61[7] |
| 5 | Bicyclo[1.1.1]pentane-1-carboxylic acid | Diethylamine | N,N-Diethylbicyclo[1.1.1]pentane-1-sulfonamide | 63[10] |
Yields are for the isolated product after chromatography.
Alternative One-Pot Strategy: Multicomponent Reactions
For the rapid generation of molecular complexity, isocyanide-based multicomponent reactions (MCRs) such as the Ugi and Passerini reactions offer a powerful alternative.[11][12][13] While not a direct conversion of a simple carboxylic acid to a sulfonamide, these reactions can incorporate a carboxylic acid, an amine, a carbonyl compound, and an isocyanide in a single pot to produce complex, peptide-like structures bearing a sulfonamide group.[11][14] This approach is particularly valuable in the construction of diverse compound libraries for high-throughput screening.[11][15]
Conclusion
The development of one-pot methods for the synthesis of sulfonamides directly from carboxylic acids marks a significant advancement in synthetic organic chemistry. The photocatalytic decarboxylative strategies, in particular, offer a mild, efficient, and broadly applicable route to this important class of molecules. By eliminating the need for pre-functionalized starting materials and the isolation of reactive intermediates, these protocols enhance laboratory safety and efficiency. The methods detailed in this application note provide researchers and drug development professionals with powerful tools to accelerate the synthesis of novel sulfonamide-containing compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Late-Stage Functionalization Using Sulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery, enabling the direct modification of complex molecules to rapidly generate analogs and probe structure-activity relationships (SAR).[1] Among the diverse reagents utilized for LSF, sulfonyl chlorides stand out for their exceptional reactivity and versatility.[2][3] This guide provides an in-depth exploration of modern strategies employing sulfonyl chlorides for the late-stage diversification of pharmacologically relevant scaffolds. We will delve into the mechanistic underpinnings of key transformations, including radical-mediated C-H functionalization and photocatalytic methods, offering field-proven insights into experimental design. Detailed, step-by-step protocols for representative reactions are provided to empower researchers to implement these powerful techniques in their own laboratories.
Introduction: The Strategic Value of Sulfonyl Chlorides in LSF
The journey of a drug candidate from hit to lead and beyond is an iterative process of molecular refinement. Traditionally, generating analogs required lengthy de novo synthesis for each new molecule. LSF circumvents this bottleneck by introducing chemical handles or new functionalities directly onto a core scaffold in the final steps of a synthetic sequence.[1][4] This approach accelerates the exploration of chemical space, fine-tunes pharmacokinetic properties, and rescues promising but imperfect drug candidates.
Sulfonyl chlorides (R-SO₂Cl) are exceptionally valuable reagents in this context for several reasons:
-
High Electrophilicity: The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles to form stable sulfonamides, sulfonates, and sulfones—functional groups prevalent in pharmaceuticals.[3][5][6]
-
Precursors to Reactive Intermediates: Beyond their role as electrophiles, sulfonyl chlorides are excellent precursors to sulfonyl radicals (R-SO₂•) under thermal, photochemical, or redox conditions.[7][8] These radicals unlock a host of transformations, such as C-H functionalization and alkene hydrosulfonylation, that are difficult to achieve through conventional means.[8][9]
-
Versatile Synthetic Handles: The sulfonyl group itself can act as a directing group for subsequent C-H activation or as a robust linker, adding to its strategic importance in molecular design.[10]
This guide focuses on two dominant and highly impactful LSF strategies that leverage the unique reactivity of sulfonyl chlorides: Photocatalytic Sulfonylation and Direct C-H Functionalization.
Core Strategy 1: Photocatalytic Generation of Sulfonyl Radicals
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under remarkably mild conditions.[11] This approach is particularly well-suited for LSF on delicate, polyfunctionalized drug molecules. Sulfonyl chlorides are excellent substrates for photoredox-catalyzed reactions, where single-electron transfer (SET) from an excited photocatalyst cleaves the S-Cl bond to generate a sulfonyl radical.
Mechanistic Rationale
The general mechanism for photocatalytic hydrosulfonylation of an alkene using a sulfonyl chloride is a prime example of this strategy's elegance.
-
Causality: The choice of a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) is critical. Its excited-state redox potential must be sufficient to reduce the sulfonyl chloride. Upon absorbing a photon of visible light, the photocatalyst enters an excited state (PC*).
-
Initiation: The excited photocatalyst reduces the sulfonyl chloride via SET, generating a sulfonyl radical (R-SO₂•) and a chloride anion. The photocatalyst is now in an oxidized state (PC⁺•).
-
Propagation: The electrophilic sulfonyl radical adds across an alkene, forming a new carbon-centered radical. This radical is then reduced by a suitable hydrogen atom donor (e.g., a silane or a thiol) to furnish the final product and regenerate the hydrogen-donating radical.
-
Catalyst Turnover: The catalytic cycle is closed when the oxidized photocatalyst (PC⁺•) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture.
// Nodes PC [label="Photocatalyst (PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PC_star [label="Excited PC*", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; RSO2Cl [label="Sulfonyl Chloride\n(R-SO₂Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RSO2_rad [label="Sulfonyl Radical\n(R-SO₂•)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PC_ox [label="Oxidized PC⁺•", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Alkene Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_rad [label="Carbon Radical\nIntermediate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_donor [label="H-Atom Donor\n(e.g., R₃SiH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Sulfone Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Donor_rad [label="Donor Radical", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PC -> PC_star [label="Visible Light\n(hν)", color="#5F6368"]; PC_star -> PC_ox [label=" SET", color="#202124"]; RSO2Cl -> RSO2_rad [label=" ", style=invis]; {rank=same; PC_star; RSO2Cl} edge [dir=none, style=dashed, color="#202124"]; PC_star -> RSO2Cl; edge [dir=forward, style=solid];
RSO2_rad -> C_rad [label="+ Alkene", color="#5F6368"]; Alkene -> C_rad [style=invis]; {rank=same; RSO2_rad; Alkene}
C_rad -> Product [label="+ H-Atom Donor", color="#5F6368"]; H_donor -> Donor_rad [label=" ", style=invis]; {rank=same; C_rad; H_donor} edge [dir=none, style=dashed, color="#202124"]; C_rad -> H_donor; edge [dir=forward, style=solid];
PC_ox -> PC [label="Reduction\n(e.g., by H-Donor Radical)", color="#5F6368"]; } } Caption: Generalized Photocatalytic Cycle for Hydrosulfonylation.
Protocol: Photocatalytic Hydrosulfonylation of an Olefin
This protocol describes a general procedure for the visible-light-mediated addition of a sulfonyl group across a C=C double bond, a valuable transformation for modifying complex molecules.[8][9]
Objective: To synthesize an alkyl sulfone from a complex olefin and an arylsulfonyl chloride.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Amount (0.1 mmol scale) |
| Complex Olefin | Substrate | 1.0 equiv (0.1 mmol) |
| Arylsulfonyl Chloride | Sulfonyl Source | 1.2 equiv (0.12 mmol) |
| Photocatalyst (e.g., fac-Ir(ppy)₃) | Catalyst | 1-2 mol% (1-2 µmol) |
| H-Atom Donor (e.g., (TMS)₃SiH) | Reductant/H-Source | 1.5 equiv (0.15 mmol) |
| Anhydrous, Degassed Solvent (e.g., DMF, MeCN) | Reaction Medium | 2.0 mL (0.05 M) |
| Schlenk tube or vial with septa | Reaction Vessel | - |
| Blue LED light source (450-460 nm) | Photon Source | - |
| Magnetic stirrer and stir bar | Agitation | - |
Step-by-Step Methodology:
-
Vessel Preparation (Trustworthiness Pillar): To a dry Schlenk tube equipped with a magnetic stir bar, add the complex olefin (0.1 mmol, 1.0 equiv), the arylsulfonyl chloride (0.12 mmol, 1.2 equiv), and the photocatalyst (e.g., 1.5 mg fac-Ir(ppy)₃, 0.002 mmol, 2 mol%).
-
Experimental Rationale: The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst. Using a Schlenk tube and ensuring all reagents are dry is crucial for reproducibility.
-
-
Solvent Addition & Degassing: Add 2.0 mL of anhydrous, degassed solvent via syringe. Seal the tube and degas the solution thoroughly by subjecting it to three cycles of freeze-pump-thaw. Finally, backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Experimental Rationale: Removing dissolved oxygen is paramount for catalytic efficiency. Freeze-pump-thaw is a rigorous method to ensure an inert environment.
-
-
Reagent Addition: Add the H-atom donor, (TMS)₃SiH (47 µL, 0.15 mmol, 1.5 equiv), via syringe.
-
Initiation & Reaction: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source. Begin vigorous stirring and maintain the reaction at room temperature.
-
Experimental Rationale: Consistent distance from the light source ensures even irradiation. Stirring is necessary to keep the catalyst suspended and ensure a homogeneous reaction mixture.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting olefin is consumed (typically 4-24 hours).
-
Work-up & Purification:
-
Upon completion, remove the vessel from the light source and open it to the air.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl sulfone.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Core Strategy 2: Late-Stage Sulfonamide Diversification
While many LSF strategies focus on C-H bonds, functional group interconversion is an equally powerful approach. The sulfonamide moiety is present in nearly 10% of the top 200 small molecule pharmaceuticals, but it is often considered a terminal, unreactive group.[8][9] Recent innovations have challenged this dogma, providing methods to activate primary sulfonamides (R-SO₂NH₂) for late-stage diversification.
Mechanistic Rationale: Activation to a Sulfonyl Chloride Equivalent
A groundbreaking method developed by Cornella and co-workers utilizes a pyrylium salt (Pyry-BF₄) to convert a primary sulfonamide into a highly electrophilic sulfonyl chloride in situ.[5][12][13] This transient electrophile can then be trapped by a variety of nucleophiles.
-
Causality: The primary sulfonamide NH₂ group is poorly nucleophilic and generally unreactive.[5] The pyrylium salt acts as a potent activating agent. The reaction is driven by the formation of a stable pyridine byproduct.
-
Activation Step: The sulfonamide nitrogen attacks the pyrylium salt, leading to a ring-opened intermediate.
-
Chloride Addition & Elimination: A chloride source (e.g., MgCl₂) delivers a chloride ion, which attacks the sulfur atom. This step is followed by elimination of a stable 2,4,6-tri-tert-butylpyridine derivative, generating the highly reactive sulfonyl chloride intermediate.
-
Nucleophilic Trapping: The in situ-generated sulfonyl chloride is immediately intercepted by a nucleophile (e.g., an amine, alcohol, or thiol) to forge the new sulfonamide, sulfonate, or thioether linkage.
// Nodes Sulfonamide [label="Primary Sulfonamide\n(R-SO₂NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyry [label="Pyry-BF₄\n(Activating Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated [label="Activated Intermediate", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Chloride [label="Chloride Source\n(e.g., MgCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SO2Cl [label="In situ Sulfonyl Chloride\n(R-SO₂Cl)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Nu-H)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Diversified Product\n(R-SO₂-Nu)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct [label="Pyridine Byproduct", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sulfonamide -> Activated [label="+ Pyry-BF₄", color="#5F6368"]; Pyry -> Activated [style=invis]; {rank=same; Sulfonamide; Pyry}
Activated -> SO2Cl [label="+ Cl⁻", color="#5F6368"]; Chloride -> SO2Cl [style=invis]; {rank=same; Activated; Chloride}
SO2Cl -> Product [label="+ Nucleophile", color="#5F6368"]; Nucleophile -> Product [style=invis]; {rank=same; SO2Cl; Nucleophile}
Activated -> Byproduct [label="Elimination", style=dashed, color="#202124"]; } } Caption: Workflow for Pyrylium-Mediated Sulfonamide Diversification.
Protocol: One-Pot Conversion of a Primary Sulfonamide to a Secondary Sulfonamide
This protocol provides a method for diversifying a complex molecule containing a primary sulfonamide by converting it to a new, more complex sulfonamide.[5][12]
Objective: To replace the -NH₂ group of a primary sulfonamide with a new amine fragment.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Amount (0.2 mmol scale) |
| Primary Sulfonamide Drug | Substrate | 1.0 equiv (0.2 mmol) |
| Pyry-BF₄ (2,4,6-Tri-tert-butylpyrylium tetrafluoroborate) | Activating Agent | 2.0 equiv (0.4 mmol) |
| Magnesium Chloride (MgCl₂) | Chloride Source | 2.5 equiv (0.5 mmol) |
| Amine Nucleophile | Coupling Partner | 1.5 equiv (0.3 mmol) |
| Triethylamine (Et₃N) | Base | 3.0 equiv (0.6 mmol) |
| Anhydrous tert-Butanol (tBuOH) | Reaction Medium | 2.0 mL (0.1 M) |
| Schlenk tube or microwave vial | Reaction Vessel | - |
| Heating block or oil bath | Heat Source | - |
Step-by-Step Methodology:
-
Vessel Preparation (Self-Validating System): In a dry Schlenk tube under an inert atmosphere (Argon), combine the primary sulfonamide-containing drug (0.2 mmol, 1.0 equiv), Pyry-BF₄ (164 mg, 0.4 mmol, 2.0 equiv), and anhydrous MgCl₂ (48 mg, 0.5 mmol, 2.5 equiv).
-
Experimental Rationale: The pyrylium salt and the generated sulfonyl chloride are moisture-sensitive. An inert atmosphere is critical for success. MgCl₂ is used as an anhydrous source of chloride ions.
-
-
Solvent and Amine Addition: Add anhydrous tBuOH (2.0 mL) followed by the amine nucleophile (0.3 mmol, 1.5 equiv) and triethylamine (84 µL, 0.6 mmol, 3.0 equiv).
-
Experimental Rationale:tert-Butanol is a suitable polar, aprotic solvent for this transformation. Triethylamine is added to neutralize the HCl generated during the final coupling step, driving the reaction to completion.
-
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 60 °C. Stir for 3-6 hours.
-
Experimental Rationale: Moderate heating is required to facilitate the activation and coupling steps.
-
-
Monitoring: Monitor the reaction by LC-MS, checking for the disappearance of the starting sulfonamide and the appearance of the desired product mass.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by preparative HPLC or flash column chromatography to isolate the final diversified sulfonamide.
-
-
Characterization: Confirm the identity and purity of the final compound by ¹H NMR and HRMS analysis.
Conclusion and Future Outlook
The strategic use of sulfonyl chlorides has significantly expanded the toolkit for late-stage functionalization. Photocatalytic methods allow for the mild and selective introduction of sulfonyl groups, while novel activation strategies have transformed the once-inert sulfonamide into a versatile synthetic handle.[14][15] These approaches empower medicinal chemists to rapidly generate analogs, navigate complex SAR landscapes, and ultimately accelerate the drug discovery pipeline. Future developments will likely focus on enhancing the selectivity of C-H sulfonylation, discovering more sustainable catalytic systems, and expanding the scope of functional groups that can be activated and diversified in a late-stage context.
References
- 1. Late-Stage Functionalization [kofo.mpg.de]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Late-stage C-H functionalization | Edgars Suna Group [ospt.osi.lv]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marketpublishers.com [marketpublishers.com]
- 7. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Application Note: Synthesis of Sulfonamides via Reaction of Sulfonyl Chlorides with Amines
Abstract
The formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in organic and medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical execution, and optimization of this critical reaction. We delve into the reaction mechanism, provide detailed, validated protocols, offer a systematic guide to troubleshooting common issues, and discuss the broad applications of this chemistry in modern drug discovery.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to engage in hydrogen bonding, and three-dimensional geometry.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become indispensable therapeutic agents.[2] Their applications are vast, spanning from antimicrobial drugs to diuretics, anticonvulsants, anti-inflammatory agents, and treatments for cancer and viral infections.[3][4][5][6]
The most reliable and widely used method for constructing this essential functional group is the reaction between an electrophilic sulfonyl chloride and a nucleophilic primary or secondary amine.[7][8] This guide provides the foundational knowledge and practical protocols to empower chemists to successfully leverage this reaction in their research and development endeavors.
Reaction Mechanism and Rationale
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The process is a classic nucleophilic acyl substitution-type reaction occurring at the sulfur center.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[9] The high electrophilicity of the sulfur is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to form the sulfonamide and a molecule of hydrochloric acid (HCl).[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. cbijournal.com [cbijournal.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. pubs.rsc.org [pubs.rsc.org]
The Strategic Role of 5-Chloropyridine-3-sulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of reagents available to the synthetic chemist, 5-Chloropyridine-3-sulfonyl chloride has emerged as a highly versatile and valuable scaffold. Its unique electronic and structural features make it a preferred synthon for the construction of a diverse array of biologically active molecules, particularly those containing the ubiquitous sulfonamide functional group.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its pivotal role in the synthesis of key drug candidates, provide detailed, field-proven experimental protocols, and explore the mechanistic rationale behind its reactivity.
Core Principles of Reactivity and Application
This compound is a bifunctional reagent characterized by a pyridine ring substituted with a chloro group at the 5-position and a highly reactive sulfonyl chloride moiety at the 3-position. The inherent electrophilicity of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, most notably from primary and secondary amines, to form stable sulfonamide linkages.[1]
The presence of the pyridine ring and the chloro substituent significantly influences the molecule's reactivity and the properties of its derivatives:
-
Electronic Effects: The electron-withdrawing nature of both the pyridine nitrogen and the chloro group increases the electrophilicity of the sulfonyl chloride, facilitating its reaction with nucleophiles.
-
Structural Rigidity: The aromatic pyridine core provides a rigid scaffold, which can be advantageous in drug design for orienting substituents in a defined three-dimensional space to optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility, absorption, and pharmacokinetic profile of the final compound. The chloro group can also participate in halogen bonding and modulate lipophilicity.
A prime example of the successful application of a pyridylsulfonyl chloride scaffold is in the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related diseases.[2] While Vonoprazan itself utilizes pyridine-3-sulfonyl chloride, the synthetic principles are directly applicable to its 5-chloro analog.
Application Spotlight: Synthesis of Pyridylsulfonamide Derivatives
The primary application of this compound in medicinal chemistry is the synthesis of pyridylsulfonamides. This class of compounds has demonstrated a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[3]
General Protocol for Sulfonamide Synthesis
This protocol provides a robust and widely applicable method for the synthesis of N-substituted-5-chloropyridine-3-sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 equivalent) and dissolve it in the chosen anhydrous aprotic solvent (e.g., DCM).
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[4] Performing the reaction under an inert atmosphere prevents this side reaction.
-
Base: The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). The tertiary amine base is crucial to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Dropwise Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition of the sulfonyl chloride at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 5-chloropyridylsulfonamides.
Case Study: A Key Building Block for Potential Therapeutic Agents
While direct public-domain examples of marketed drugs containing the 5-Chloropyridine-3-sulfonyl moiety are not abundant, its structural motifs are present in numerous patented compounds with potential therapeutic applications. The strategic placement of the chloro group offers a handle for further functionalization through cross-coupling reactions, further expanding its utility in creating diverse chemical libraries for drug screening.
Potential Applications in Enzyme Inhibition
The sulfonamide group is a well-established zinc-binding group, making sulfonamide-containing molecules potent inhibitors of zinc-containing enzymes such as carbonic anhydrases and matrix metalloproteinases. The 5-chloropyridine-3-sulfonamide scaffold can be utilized to design selective inhibitors for these enzyme families.[5][6] For instance, derivatives of 5-chloropyridine-3-sulfonamide could be explored as potential treatments for glaucoma, epilepsy, or cancer by targeting specific carbonic anhydrase isoforms.
Structure-Activity Relationship (SAR) Considerations
When designing new therapeutic agents based on the 5-chloropyridine-3-sulfonamide scaffold, several SAR principles should be considered:
-
The Sulfonamide Moiety: The unsubstituted sulfonamide (-SO₂NH₂) is often crucial for binding to the catalytic metal ion in metalloenzymes.
-
The Pyridine Ring: The orientation of the pyridine ring and its substituents can significantly impact binding affinity and selectivity. The nitrogen atom can form key hydrogen bonds with the target protein.
-
The 5-Chloro Substituent: The chloro group can influence the electronic distribution of the pyridine ring and participate in favorable interactions within the binding pocket. Its lipophilic nature can also affect cell permeability.
-
The Amine Substituent (R group): The nature of the R group on the sulfonamide nitrogen provides the greatest opportunity for diversification and for optimizing potency, selectivity, and pharmacokinetic properties. By varying the R group, chemists can explore different regions of the target's binding site.
Data Summary Table
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 1060802-18-7 | [2] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [8] |
| Molecular Weight | 212.05 g/mol | [8] |
| Appearance | White to off-white solid | [7] |
| Primary Application | Synthesis of sulfonamides | [1] |
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity, coupled with the unique properties imparted by the chloropyridine scaffold, makes it an invaluable starting material for the synthesis of a wide range of potential therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors, paving the way for the development of novel and impactful medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1060802-18-7 [chemicalbook.com]
- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1060802-18-7 | SynZeal [synzeal.com]
- 8. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyridine-3-sulfonyl Chloride
Introduction
Welcome to the technical support guide for pyridine-3-sulfonyl chloride (CAS 16133-25-8). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals, including the anti-secretory drug vonoprazan fumarate.[1][2] Its high reactivity, while beneficial for synthesis, also presents challenges related to stability and storage.[3] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the successful and safe use of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary signs of pyridine-3-sulfonyl chloride decomposition?
A1: The most common sign of decomposition is a visual change in the material. Fresh, high-purity pyridine-3-sulfonyl chloride is typically a colorless to pale yellow liquid.[1][4] Upon degradation, you may observe a darkening of the color, turning to yellow, brown, or even black. Another key indicator is the presence of a white crystalline solid, which is the hydrolysis product, pyridine-3-sulfonic acid.[1][2] You may also notice a pungent, acidic odor due to the formation of hydrochloric acid from hydrolysis.[1][2][3]
Q2: What is the recommended long-term storage condition for pyridine-3-sulfonyl chloride?
A2: For long-term storage, it is crucial to keep pyridine-3-sulfonyl chloride in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] The recommended storage temperature is between 2-8°C.[5] To prevent hydrolysis, it is essential to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to protect it from moisture.[7]
Q3: My pyridine-3-sulfonyl chloride has solidified. Is it still usable?
A3: Solidification can occur if the compound has been stored at low temperatures. This does not necessarily mean it has decomposed. Allow the container to warm to room temperature slowly. If it returns to a colorless or pale yellow liquid, it is likely still usable. However, if the solid is a white, crystalline material that does not melt upon warming, it is likely pyridine-3-sulfonic acid, the hydrolysis product, and the reagent is no longer suitable for most applications.
Q4: What materials are incompatible with pyridine-3-sulfonyl chloride?
A4: Pyridine-3-sulfonyl chloride is a reactive compound and should not be stored with or exposed to the following:
-
Water and moisture: Reacts violently to produce pyridine-3-sulfonic acid and hydrochloric acid.[1][3][8][9]
-
Strong oxidizing agents: Can lead to vigorous, potentially hazardous reactions.[4][5]
-
Bases, alcohols, and amines: As a sulfonylating agent, it will react exothermically with these nucleophiles.[7]
-
Aluminium and galvanized containers: Should be avoided for storage.[6]
Q5: How does the purity of pyridine-3-sulfonyl chloride affect its stability?
A5: Higher purity generally leads to better stability. Impurities, especially acidic residues from synthesis (like hydrochloric acid or thionyl chloride), can catalyze decomposition. Water is a critical impurity that directly leads to hydrolysis.[1][2][3] Therefore, using a high-purity grade (e.g., ≥98%) is recommended for consistent results and longer shelf life.[10]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or no yield in my sulfonylation reaction.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Degraded Pyridine-3-sulfonyl Chloride | 1. Visually inspect the reagent for color change or solid formation. 2. If decomposition is suspected, use a fresh, unopened bottle. 3. Consider a quick purity check via NMR if available. | Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is the most common cause of reaction failure.[1][2][3] |
| Presence of Moisture in the Reaction | 1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon). | Pyridine-3-sulfonyl chloride is highly susceptible to hydrolysis. Even trace amounts of water can consume the reagent before it reacts with your substrate.[3] |
| Inadequate Base | 1. Ensure the base used (e.g., triethylamine, pyridine) is anhydrous and added in sufficient stoichiometric amounts (often in excess). 2. Consider using a stronger, non-nucleophilic base if your substrate's nucleophile is weak. | The sulfonylation reaction generates HCl as a byproduct.[3] A base is required to neutralize the acid and drive the reaction to completion. |
| Incorrect Reaction Temperature | 1. Many sulfonylation reactions are initially performed at low temperatures (e.g., 0°C) to control the exothermic reaction and then allowed to warm to room temperature. 2. Check literature for optimal temperature conditions for your specific substrate. | Temperature control is crucial for managing reaction kinetics and preventing side reactions. |
Problem 2: My reaction is turning dark brown/black and forming a sludge.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions/Decomposition | 1. Re-evaluate the reaction temperature; excessive heat can promote decomposition. 2. Ensure the base is added slowly and with adequate cooling. 3. Check for impurities in your starting materials that could be catalyzing decomposition. | The high reactivity of sulfonyl chlorides can lead to polymerization or other side reactions, especially at elevated temperatures or in the presence of certain impurities. |
| Reaction with Solvent | 1. Ensure your solvent is compatible with sulfonyl chlorides. For example, using an alcohol as a solvent will lead to the formation of a sulfonate ester. | Pyridine-3-sulfonyl chloride will react with nucleophilic solvents. Choose inert solvents like dichloromethane, acetonitrile, or THF. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Pyridine-3-sulfonic Acid | 1. During aqueous workup, perform a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. | The sulfonic acid byproduct is water-soluble and can be removed by extraction with an aqueous base. |
| Excess Pyridine-3-sulfonyl Chloride | 1. After the reaction is complete, quench the excess sulfonyl chloride by adding a small amount of water or an amine (e.g., a few drops of triethylamine followed by water). | Quenching converts the unreacted sulfonyl chloride into a more easily separable compound (sulfonic acid or a sulfonamide). |
Section 3: Experimental Protocols & Diagrams
Protocol 1: Handling and Dispensing Pyridine-3-sulfonyl Chloride
This protocol should be performed in a chemical fume hood.[8][9]
-
Preparation: Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][8]
-
Inert Atmosphere: If your application is highly sensitive to moisture, use a syringe or cannula to transfer the liquid under an inert atmosphere.
-
Dispensing: Open the bottle and quickly measure the required amount. Minimize the time the bottle is open to the atmosphere.
-
Sealing: Tightly close the container immediately after use.[4][5] Consider using paraffin film to further seal the cap for long-term storage.
-
Cleaning: Clean any spills immediately by absorbing with an inert material like sand or vermiculite and placing it in a suitable disposal container.[5][6]
Diagram 1: Hydrolysis of Pyridine-3-sulfonyl Chloride
Caption: The reaction of pyridine-3-sulfonyl chloride with water leads to inactive byproducts.
Diagram 2: Troubleshooting Workflow for Failed Sulfonylation
Caption: A logical workflow for troubleshooting common sulfonylation reaction failures.
References
- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Hydrolysis of 5-Chloropyridine-3-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the hydrolysis of 5-Chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction for the synthesis of 5-chloropyridine-3-sulfonic acid, a valuable intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and fundamental questions encountered during this procedure.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for successfully and safely performing the hydrolysis of this compound.
Q1: What is the primary product of the hydrolysis of this compound, and what are the byproducts?
A1: The primary and desired product of the hydrolysis reaction is 5-Chloropyridine-3-sulfonic acid . The reaction involves the nucleophilic substitution of the chloride on the sulfonyl group with a hydroxyl group from water. This process also generates hydrochloric acid (HCl) as a stoichiometric byproduct.[1] The overall reaction is:
C₅H₃ClN(SO₂Cl) + H₂O → C₅H₃ClN(SO₃H) + HCl
It is crucial to manage the HCl byproduct, as its corrosive nature can impact equipment and safety.[2]
Q2: What is the underlying mechanism for the hydrolysis of an aromatic sulfonyl chloride?
A2: The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[3][4] Water acts as the nucleophile, attacking the highly electrophilic sulfur atom. This leads to a pentacoordinate transition state, followed by the departure of the chloride leaving group to yield the final sulfonic acid product. The reaction is typically concerted, meaning bond formation and bond breaking occur in a single, coordinated step.[5][6]
Q3: How must I handle and store this compound to ensure its stability and my safety?
A3: this compound is highly sensitive to moisture and will readily hydrolyze upon contact with atmospheric humidity.[2] Therefore, stringent storage and handling protocols are mandatory.
-
Storage: The compound should be kept in tightly sealed containers in a dry, cool, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C).[7][8][9]
-
Handling: Always handle this reagent inside a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles with a face shield.[7][10] Avoid inhalation of dust or vapors and any contact with skin or eyes.[10] Due to its violent reaction with water, ensure all glassware is scrupulously dried before use.[7]
Q4: What are the most critical safety hazards associated with this reaction?
A4: The primary hazards stem from the reactivity of the starting material and the nature of the byproduct.
-
Corrosivity: this compound is a corrosive material that can cause severe skin burns and serious eye damage upon contact.[11]
-
Violent Reaction with Water: The hydrolysis reaction is exothermic and liberates hydrogen chloride (HCl) gas, which is toxic and corrosive.[2][7] Uncontrolled addition of water can lead to a rapid increase in temperature and pressure.
-
Respiratory Irritation: Both the starting material and the HCl byproduct can cause respiratory irritation if inhaled.[10]
Always have appropriate quench solutions (e.g., a sodium bicarbonate solution) and spill kits readily available.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experimental process.
Q1: My hydrolysis reaction is very slow or appears incomplete. What are the likely causes and how can I fix this?
A1: Incomplete or sluggish hydrolysis is a common issue. The root cause often lies in reaction kinetics and mass transfer limitations.
-
Potential Cause 1: Insufficient Mixing/Heterogeneity. this compound has low solubility in water, which can make the reaction a two-phase system.[12] If agitation is poor, the interface between the organic solid/liquid and the aqueous phase is limited, slowing the reaction rate.
-
Solution: Increase the stirring rate to improve mass transfer. The use of a mechanical stirrer is often more effective than a magnetic stir bar for creating a fine suspension.
-
-
Potential Cause 2: Low Temperature. While the reaction is exothermic, excessively low temperatures will slow down the reaction rate significantly.
-
Solution: Consider gentle heating (e.g., 40-50°C) after the initial exotherm is controlled. Monitor the reaction progress by an appropriate analytical method to determine the optimal temperature that provides a reasonable rate without promoting side reactions.
-
-
Potential Cause 3: Use of a Co-Solvent. In some cases, a water-miscible organic co-solvent (e.g., acetone, dioxane) can be used to increase the solubility of the sulfonyl chloride. However, this can also alter the reaction mechanism and rate, sometimes in a non-linear fashion, and may complicate product isolation.[6] This approach should be carefully evaluated.
Q2: I've confirmed the reaction is complete, but my isolated yield of 5-chloropyridine-3-sulfonic acid is low. Where could my product be going?
A2: Low isolated yield is typically a workup and purification issue, assuming the reaction itself went to completion.
-
Potential Cause 1: Product Loss During Crystallization. 5-chloropyridine-3-sulfonic acid has some solubility in the aqueous/alcoholic mixtures often used for its precipitation.
-
Solution: Optimize the crystallization procedure. After adding the anti-solvent (e.g., ethanol or isopropanol), ensure the solution is cooled sufficiently (e.g., 0-5°C) for an adequate amount of time to maximize precipitation before filtration.[13][14] Avoid using an excessive volume of the anti-solvent.
-
-
Potential Cause 2: Inefficient Extraction/Isolation. If an extraction is performed, ensure the pH of the aqueous layer is adjusted correctly to keep the sulfonic acid in its salt form to prevent it from partitioning into any organic layer.
-
Solution: For precipitation-based isolations, which are common, ensure the final pH is acidic to maintain the product in its sulfonic acid form.
-
Q3: The final product is an off-color oil or a sticky solid, not the expected crystalline material. What causes this and how can I purify it?
A3: This points to the presence of impurities, which could be unreacted starting material, byproducts, or residual solvent.
-
Potential Cause 1: Incomplete Hydrolysis. Residual this compound can lead to an oily product.
-
Potential Cause 2: Presence of Colored Impurities. Trace impurities in the starting material or minor side reactions can generate color.
-
Solution: A common and effective purification step is to dissolve the crude product in water and treat the solution with activated charcoal at an elevated temperature (e.g., 80°C).[13][14] The charcoal adsorbs many colored, nonpolar impurities, which can then be removed by filtration before recrystallization.
-
-
Potential Cause 3: Trapped Solvent/Water. Inefficient drying can leave the product wet and non-crystalline.
Q4: How can I effectively monitor the progress of the hydrolysis reaction?
A4: Monitoring the disappearance of the starting material is the most reliable way to track reaction completion.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC). HPLC is the preferred method for its accuracy and quantitative capability.[17] A reverse-phase C18 column can be used.[16] You can monitor the disappearance of the this compound peak and the appearance of the more polar 5-chloropyridine-3-sulfonic acid peak.
-
Alternative Method: Thin-Layer Chromatography (TLC). For a quicker, more qualitative assessment, TLC can be used. The sulfonic acid product is significantly more polar than the starting sulfonyl chloride and will have a much lower Rf value. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid or methanol) and visualize under UV light.
Section 3: Experimental Protocol & Methodologies
This section provides a representative, self-validating protocol for the hydrolysis of this compound.
Objective: To synthesize 5-chloropyridine-3-sulfonic acid via the hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Deionized Water (approx. 5-10 volumes)
-
Activated Charcoal (approx. 5% w/w of crude product)
-
Ethanol (or Isopropanol) for precipitation
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge Reagents: Charge the flask with this compound.
-
Hydrolysis: Slowly add deionized water (approx. 3 volumes) to the flask via the dropping funnel. The addition should be controlled to keep the internal temperature below 40°C. An initial exotherm will be observed.
-
Reaction Drive: Once the addition is complete, heat the reaction mixture to 50-60°C and stir vigorously for 2-4 hours.
-
Completion Check: Withdraw a small aliquot, quench it, and analyze by HPLC or TLC to confirm the disappearance of the starting material (<1% remaining). If the reaction is not complete, continue heating and stirring.
-
Decolorization: Cool the reaction mixture to room temperature. Add deionized water (2 volumes) to dissolve the crude sulfonic acid. Add activated charcoal (5% w/w). Heat the suspension to 80°C and stir for 30 minutes.[13][14]
-
Filtration: Filter the hot mixture through a pad of celite to remove the charcoal. Wash the filter cake with a small amount of hot water.
-
Crystallization: Transfer the clear filtrate to a clean flask. Heat to ~70°C and slowly add ethanol (approx. 2-3 volumes relative to the water volume) until the solution becomes cloudy.[13]
-
Isolation: Cool the mixture slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization. Collect the white, crystalline product by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold ethanol and dry the product under vacuum at 50°C to a constant weight.
Section 4: Visual Guides & Data
Diagrams
// Reactants Reactants [label=<
H₂O
];
// Transition State TS [label=<
Transition State [SN2-type]
, shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Products [label=<
5-Chloropyridine-3-sulfonic acid
- HCl
];
// Arrows Reactants -> TS [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"]; TS -> Products [label="Chloride Departure", fontcolor="#EA4335", color="#EA4335"]; } Caption: SN2-type hydrolysis mechanism.
// Start Node Start [label="Problem Encountered\nDuring Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Main Problem Branches P1 [label="Incomplete or\nSlow Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2 [label="Low Isolated Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P3 [label="Impure Product\n(Oily/Colored)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes for P1 C1a [label="Poor Mixing?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1b [label="Temp Too Low?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for P2 C2a [label="Loss During\nCrystallization?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C2b [label="Inefficient\nFiltration/Drying?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes for P3 C3a [label="Incomplete Reaction?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C3b [label="Colored Impurities?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions S1a [label="Increase Stirring Rate\nUse Mechanical Stirrer", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1b [label="Gently Heat (40-60°C)\nMonitor Progress", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2a [label="Optimize Anti-Solvent Volume\nEnsure Full Cooling (0-5°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2b [label="Wash Cake with Cold Solvent\nDry Thoroughly Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3a [label="Verify Completion via HPLC/TLC\nExtend Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3b [label="Treat with Activated Charcoal\nRecrystallize Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> P1; Start -> P2; Start -> P3;
P1 -> C1a [label="Check", fontcolor="#4285F4"]; P1 -> C1b [label="Check", fontcolor="#4285F4"]; C1a -> S1a [label="Solution", fontcolor="#5F6368"]; C1b -> S1b [label="Solution", fontcolor="#5F6368"];
P2 -> C2a [label="Check", fontcolor="#4285F4"]; P2 -> C2b [label="Check", fontcolor="#4285F4"]; C2a -> S2a [label="Solution", fontcolor="#5F6368"]; C2b -> S2b [label="Solution", fontcolor="#5F6368"];
P3 -> C3a [label="Check", fontcolor="#4285F4"]; P3 -> C3b [label="Check", fontcolor="#4285F4"]; C3a -> S3a [label="Solution", fontcolor="#5F6368"]; C3b -> S3b [label="Solution", fontcolor="#5F6368"]; } Caption: A decision tree for troubleshooting.
Data Tables
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Stoichiometry (Water) | 5-10 molar equivalents | A sufficient excess ensures the reaction proceeds to completion. A very large excess can make product isolation more difficult. |
| Temperature | 20-60°C | The reaction is exothermic; initial addition of water should be controlled. Gentle heating may be required to drive the reaction to completion.[18] |
| Reaction Time | 2-6 hours | Highly dependent on temperature and mixing efficiency. Must be monitored by an analytical method. |
| Mixing | Vigorous (Mechanical Stirrer) | Crucial for overcoming mass transfer limitations in a potentially biphasic system. |
| Purification | Activated Charcoal, Recrystallization | Charcoal treatment effectively removes colored impurities.[13][14] Recrystallization from a water/alcohol solvent system provides high purity material.[13] |
Table 2: Analytical Methods for Monitoring and Characterization
| Technique | Purpose | Key Parameters & Expected Observations |
| HPLC | Quantitative reaction monitoring, Purity assessment | Column: C18 Reverse Phase.[16] Mobile Phase: Acetonitrile/Water gradient with acid modifier (e.g., TFA or formic acid).[16][17] Observation: Disappearance of the late-eluting, nonpolar sulfonyl chloride peak and appearance of the early-eluting, polar sulfonic acid peak. |
| TLC | Qualitative reaction monitoring | Stationary Phase: Silica Gel. Mobile Phase: Ethyl Acetate/Hexane/Acetic Acid (e.g., 50:50:1). Observation: Starting material (Rf ~0.7-0.8), Product (Rf ~0.0-0.1, often stays at baseline). |
| NMR (¹H, ¹³C) | Structural confirmation of final product | Solvent: D₂O or DMSO-d₆.[12] Provides unambiguous structural data to confirm the identity of the isolated 5-chloropyridine-3-sulfonic acid. |
| IR Spectroscopy | Functional group identification | Observation: Disappearance of the characteristic S-Cl stretch (~550-600 cm⁻¹) and strong S=O stretches (~1370 & 1180 cm⁻¹) of the sulfonyl chloride. Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) from the sulfonic acid.[15] |
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Cas 1060802-18-7,this compound | lookchem [lookchem.com]
- 9. This compound | 1060802-18-7 [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 14. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. 3-Pyridinesulfonic acid | SIELC Technologies [sielc.com]
- 17. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 18. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
Challenges in sulfonamide synthesis from sulfonyl chlorides
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing sulfonamides from sulfonyl chlorides and amines. Here, we will dissect frequently encountered problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance the success of your experiments.
Introduction to Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common and versatile method for constructing the sulfonamide bond.[1][2][3] This seemingly straightforward nucleophilic substitution reaction is central to the synthesis of a vast array of pharmaceuticals and functional materials.[4] However, its practical execution can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide aims to be your first point of reference for overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, including the quality of your reactants, the reaction conditions, and the work-up procedure.[5] A systematic approach is key to diagnosing the root cause.
Root Cause Analysis & Solutions:
-
Sulfonyl Chloride Instability: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of atmospheric moisture, degrading to the corresponding sulfonic acid which is unreactive towards the amine.[6][7][8]
-
Troubleshooting:
-
Always use a fresh or properly stored sulfonyl chloride. If in doubt, check its purity by NMR or IR spectroscopy.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Poor Nucleophilicity of the Amine: The reactivity of amines can vary significantly. Electron-withdrawing groups on the amine or significant steric hindrance can reduce its nucleophilicity, slowing down the desired reaction.[1]
-
Troubleshooting:
-
For weakly nucleophilic amines, consider more forcing reaction conditions, such as higher temperatures or longer reaction times.
-
The choice of a stronger, non-nucleophilic base can help to deprotonate the amine, increasing its effective nucleophilicity.
-
-
-
Inappropriate Base Selection: The base plays a crucial role in neutralizing the HCl generated during the reaction.[2] An incorrect choice can lead to side reactions or incomplete conversion.
-
Troubleshooting:
-
For simple, unhindered substrates, pyridine or triethylamine (TEA) are often effective.[2]
-
If the amine is a precious resource, using a non-nucleophilic base like diisopropylethylamine (DIPEA) or a stoichiometric amount of an inorganic base (e.g., K₂CO₃) can prevent the base from competing with the amine for the sulfonyl chloride.
-
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
-
Troubleshooting:
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
For reactions with poor solubility, a more polar solvent like N,N-dimethylformamide (DMF) might be beneficial, although it can be harder to remove during work-up.
-
-
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low yields in sulfonamide synthesis.
Q2: I am observing a significant amount of an apolar byproduct in my reaction with a primary amine. What could it be and how can I prevent it?
When using a primary amine, a common byproduct is the corresponding N,N-disulfonylated amine (a disulfonamide). This occurs when the initially formed secondary sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
Mechanism of Disulfonamide Formation:
-
First Sulfonylation: R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
-
Deprotonation: R-SO₂-NH-R' + Base → [R-SO₂-N⁻-R'] + Base-H⁺
-
Second Sulfonylation: [R-SO₂-N⁻-R'] + R-SO₂Cl → (R-SO₂)₂N-R' + Cl⁻
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is fully consumed before it can react with the product.
-
Slow Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
Q3: My sulfonyl chloride seems to be decomposing in the reaction mixture, and I'm isolating sulfonic acid. Why is this happening?
The presence of sulfonic acid is a clear indication of sulfonyl chloride hydrolysis.[6][9] This is a competitive side reaction where water acts as a nucleophile instead of your amine.
Causes and Mitigation of Hydrolysis:
| Cause | Explanation | Mitigation Strategy |
| Wet Solvents/Reagents | Trace amounts of water in solvents, bases, or the amine itself can lead to significant hydrolysis. | Use anhydrous solvents and ensure all reagents are dry. Distill liquid amines and bases if necessary. |
| Atmospheric Moisture | Sulfonyl chlorides can react with moisture from the air, especially during slow additions or long reaction times. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use glassware with septa and transfer reagents via syringe. |
| Reaction Temperature | Higher temperatures can accelerate the rate of hydrolysis. | If possible, run the reaction at room temperature or below. |
| Aqueous Work-up | Premature or improper aqueous work-up can hydrolyze unreacted sulfonyl chloride. | Ensure the reaction is complete (monitor by TLC or LC-MS) before quenching with water. Quench the reaction by adding it to ice-cold water to rapidly precipitate the product and slow hydrolysis. |
Q4: How do I choose the right base for my sulfonamide synthesis?
The choice of base is critical and depends on the specific substrates and reaction conditions. The primary role of the base is to neutralize the generated HCl.[2][3]
| Base Type | Examples | When to Use | Considerations |
| Tertiary Amines | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | General purpose. Pyridine can also act as a nucleophilic catalyst. | Pyridine can be difficult to remove. TEA can sometimes form insoluble hydrochloride salts. DIPEA is sterically hindered and less nucleophilic, which is good for sensitive substrates. |
| Inorganic Bases | K₂CO₃, Na₂CO₃, NaHCO₃ | When a non-nucleophilic, heterogeneous base is desired. Often used in two-phase systems or with polar aprotic solvents. | Reactions can be slower due to the heterogeneous nature. Requires good stirring. |
| Strong Bases | Sodium Hydride (NaH) | For deprotonating very weakly acidic N-H bonds or when using less reactive secondary amines. | Highly reactive and requires strictly anhydrous conditions. Generates H₂ gas. |
Q5: I'm struggling with the purification of my sulfonamide product. What are the best practices?
Sulfonamides are often crystalline solids, which can simplify purification.[2] However, issues can arise from residual starting materials or byproducts.
Purification Strategies:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) will remove excess amine and basic impurities.
-
Base Wash: A dilute base wash (e.g., saturated NaHCO₃) will remove unreacted sulfonyl chloride (as sulfonic acid) and acidic byproducts.
-
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.
-
Solvent Screening: Screen for a suitable solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.[10]
-
-
Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the next option.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Monitoring: Use TLC to identify the appropriate solvent system and to track the separation.[11]
-
Purification Decision Tree
Caption: Decision tree for sulfonamide purification.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 5-Chloropyridine-3-sulfonyl chloride
Welcome to the technical support center for 5-Chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Troubleshooting Guide: A Root-Cause Analysis Approach
Low or inconsistent yields can be a significant bottleneck in any synthetic workflow. This section is structured to help you diagnose and resolve common issues encountered during reactions with this compound.
Question 1: My reaction has a low yield or failed completely. What is the most likely cause?
Answer: The overwhelming majority of yield issues with sulfonyl chlorides stem from one primary culprit: hydrolysis . This compound is highly electrophilic at the sulfur center, making it extremely sensitive to moisture.[1][2] Water acts as a nucleophile, converting your active reagent into the unreactive 5-chloropyridine-3-sulfonic acid, which terminates your desired reaction pathway.
Immediate Action Plan:
-
Verify Reagent Integrity: Did you handle the this compound under strictly anhydrous conditions? Was the bottle purged with inert gas (Nitrogen or Argon) before and after use?
-
Confirm Anhydrous Conditions: Were your solvents and glassware rigorously dried? Standard "anhydrous" solvents from commercial suppliers should be used directly, and glassware should be oven or flame-dried before use.
-
Assess Your Nucleophile/Base: Is your amine nucleophile or base (e.g., triethylamine, pyridine) dry? Amine bases can be hygroscopic and should be distilled or stored over molecular sieves.
Below is a workflow to systematically diagnose low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Question 2: My reaction is very slow, even under anhydrous conditions. How can I increase the reaction rate?
Answer: A sluggish reaction points to insufficient activation of the reactants. This can be due to a weakly nucleophilic amine, suboptimal temperature, or steric hindrance.
Expert Recommendations:
-
Temperature Optimization: Sulfonamide formations are typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, then allowed to warm to room temperature.[3] If the reaction stalls, gentle heating (e.g., to 40 °C) can increase the rate, but this should be monitored carefully by TLC or LC-MS to avoid decomposition or side-product formation.
-
Catalyst Addition: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the addition of a catalyst is highly effective. 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for this purpose.[4] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then readily attacked by the amine nucleophile.[4]
-
Solvent Choice: While common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are effective, switching to a more polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can sometimes accelerate reactions involving polar intermediates.[4] Ensure these solvents are of a high-purity, anhydrous grade.
Question 3: I am observing significant side product formation. What are the common side products and how can I avoid them?
Answer: Besides the sulfonic acid from hydrolysis, the most common side product is the sulfonamide derived from your amine base (e.g., if using pyridine as both base and solvent) or the formation of a bis-sulfonylated product if your nucleophile has a second reactive site.
Strategies for Minimizing Side Products:
-
Use a Non-Nucleophilic Base: To avoid reaction with the base, use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). While pyridine can be used, it is nucleophilic and can compete with your primary amine, especially if the primary amine is weak or hindered.[4]
-
Control Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of the amine nucleophile (e.g., 1.1 equivalents) can be beneficial, but a large excess can lead to purification challenges. The base should be in sufficient excess (typically 2-3 equivalents) to neutralize the HCl generated during the reaction.
-
Order of Addition: The best practice is to add the sulfonyl chloride solution slowly (dropwise) to a cooled (0 °C) solution of your amine nucleophile and base.[5] This "inverse addition" maintains a low concentration of the highly reactive sulfonyl chloride, minimizing side reactions and controlling the exotherm.
Frequently Asked Questions (FAQs)
Reagent Quality and Handling
-
How should I store this compound? It must be stored under a dry, inert atmosphere (Nitrogen or Argon) and refrigerated (2-8°C) or frozen (-20°C) in a tightly sealed container to prevent degradation from atmospheric moisture.[6][7]
-
The reagent is a solid. How should I handle it? Handle the solid quickly in a glovebox or under a positive flow of inert gas. Weigh out the required amount and immediately seal the main container. If you do not have a glovebox, you can unseal the container in a dry atmosphere (e.g., under a nitrogen balloon) and quickly weigh the reagent.
Reaction Parameters
The success of your reaction depends on the careful selection of several key parameters.
Caption: Key parameters influencing reaction yield.
-
What are the best solvents to use? Anhydrous aprotic solvents are required. The choice depends on the solubility of your reactants.
Solvent Abbreviation Key Properties Dichloromethane DCM Excellent solubility for many organics, volatile. Standard choice.[5] Tetrahydrofuran THF Good general-purpose solvent. Must be free of peroxides. Acetonitrile MeCN More polar, can accelerate some reactions.[4] N,N-Dimethylformamide DMF Highly polar, used for poorly soluble substrates. Harder to remove. -
Which base should I choose? The base must be strong enough to scavenge the generated HCl but should not compete with your nucleophile.
Base pKaH Notes Triethylamine (TEA) 10.75 Common, inexpensive, non-nucleophilic choice.[5] Diisopropylethylamine (DIPEA) 10.7 "Hünig's base." Very sterically hindered and non-nucleophilic. Pyridine 5.25 Can act as a nucleophilic catalyst but may form side products.[4]
Safety and Workup
-
What are the main safety hazards? this compound is corrosive and causes severe skin burns and eye damage.[8] It reacts violently with water, liberating toxic gas (HCl).[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
How do I monitor the reaction? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting amine, the sulfonyl chloride, and the product sulfonamide. High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantitative monitoring.[10][11]
-
What is a standard workup procedure? Once the reaction is complete (as determined by TLC/HPLC), it is typically quenched by carefully adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent (like DCM or ethyl acetate), the organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by flash column chromatography.[3]
General Protocol for Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reactant Setup: In the round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM (to make an ~0.2 M solution based on the amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the consumption of the starting amine by TLC or LC-MS until the reaction is complete (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid/oil by flash column chromatography on silica gel.
Caption: General mechanism for sulfonamide formation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions of Sulfonyl Chlorides with Nucleophiles
Welcome to the Technical Support Center for navigating the complexities of sulfonyl chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in their synthetic endeavors. As highly reactive electrophiles, sulfonyl chlorides are invaluable for creating sulfonamides, sulfonate esters, and other crucial sulfur-containing compounds. However, their reactivity is a double-edged sword, often leading to undesired side reactions that can compromise yield and purity.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind these side reactions and offers robust troubleshooting strategies. Our aim is to equip you with the expertise to anticipate, diagnose, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolysis - The Ubiquitous Culprit
Q1: I'm observing a significant amount of the corresponding sulfonic acid in my reaction mixture. What's causing this, and how can I minimize it?
A1: The formation of sulfonic acid is the hallmark of sulfonyl chloride hydrolysis, a prevalent side reaction where the sulfonyl chloride reacts with water.[1][2] The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[1]
Root Causes & Preventative Measures:
-
Ambient Moisture: Sulfonyl chlorides are sensitive to atmospheric humidity.[1]
-
Contaminated Reagents/Solvents: The presence of water in solvents or reagents is a primary contributor.
-
Improper Handling: Exposure to air during weighing or transfer can introduce sufficient moisture for hydrolysis to occur.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all reagents are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[2]
-
-
Controlled Temperature:
-
Low-Temperature Addition: Add the sulfonyl chloride to the reaction mixture at a low temperature (e.g., 0 °C). This slows the rate of hydrolysis, which is often more sensitive to temperature changes than the desired reaction with the primary nucleophile.[3]
-
-
Order of Addition:
-
Slowly add the sulfonyl chloride to a solution containing the nucleophile (e.g., amine or alcohol) and a base. This ensures the sulfonyl chloride is more likely to encounter the intended reactant rather than trace water.[3]
-
-
Strategic Work-up:
-
Controlled Quenching: Quench the reaction by pouring it onto ice or into cold water. For some less water-soluble aryl sulfonyl chlorides, this can cause the product to precipitate, protecting it from extensive hydrolysis.[2][4]
-
Aqueous HCl Scrubbing: For liquid organosulfonyl chlorides, washing the crude product with a cold, concentrated aqueous hydrochloric acid solution can effectively remove the more water-soluble sulfonic acid impurity.[2][5]
-
Section 2: Competing Reactions with Amine Nucleophiles
Q2: My sulfonamide yield is low, and I suspect side reactions. What are the common pitfalls when working with amines?
A2: While the formation of a sulfonamide is typically the desired outcome, several competing pathways can reduce the yield and complicate purification.
Common Side Reactions and Solutions:
| Side Reaction | Description | Troubleshooting Strategies |
| Double Sulfonylation of Primary Amines | A primary amine (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂). | Use a slight excess of the primary amine to favor the formation of the monosulfonated product. |
| Reaction with Tertiary Amines | Tertiary amines, often used as bases, can sometimes react with sulfonyl chlorides, particularly 2-aminopyridine-3-sulfonyl chlorides, to form sulfonylethenamines in the presence of air.[6] | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Elimination to form Sulfenes | With alkanesulfonyl chlorides possessing an α-hydrogen, a base can promote an elimination reaction to form a highly reactive sulfene intermediate (RCH=SO₂). This sulfene can then be trapped by various nucleophiles, leading to a mixture of products.[7][8] | Use a non-nucleophilic base and maintain a low reaction temperature to disfavor the elimination pathway. |
Experimental Workflow: Optimizing Sulfonamide Synthesis
Section 3: Challenges with Alcohol Nucleophiles
Q3: I'm trying to form a sulfonate ester, but the reaction is sluggish, and I'm getting byproducts. What should I consider?
A3: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters is a cornerstone of organic synthesis, often used to convert a poor hydroxyl leaving group into an excellent one.[9][10] However, steric hindrance and competing reactions can be problematic.
Key Considerations and Troubleshooting:
-
Steric Hindrance:
-
Substrate: Sterically hindered alcohols react more slowly.
-
Reagent: Bulky sulfonyl chlorides, like tosyl chloride, are more selective for less sterically hindered alcohols.[11] For hindered alcohols, consider using a less bulky reagent like methanesulfonyl chloride (mesyl chloride).
-
-
Side Reaction with Pyridine: Pyridine, a common base and catalyst, can react with the sulfonyl chloride to form a sulfonylpyridinium salt. While this intermediate is often more reactive towards the alcohol, it can also lead to other byproducts if the alcohol is not sufficiently nucleophilic.
-
Formation of Alkyl Chloride: In some cases, the displaced chloride ion can act as a nucleophile and displace the newly formed sulfonate ester, leading to the corresponding alkyl chloride. This is more likely with activated alcohols (e.g., allylic, benzylic) or under conditions that favor Sₙ2 reactions.
Troubleshooting Protocol: Sulfonate Ester Formation
-
Reagent Selection:
-
For primary and less hindered secondary alcohols, tosyl chloride or mesyl chloride are generally effective.
-
For more hindered alcohols, consider the more reactive trifluoromethanesulfonyl chloride (triflyl chloride).
-
-
Base Selection:
-
Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.
-
For sensitive substrates, a non-nucleophilic base like triethylamine (TEA) or DIPEA can be used to simply scavenge the HCl produced.
-
-
Temperature Control:
-
Most sulfonylation reactions of alcohols are performed at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and minimize side reactions.[2]
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product.
-
Visualizing Competing Pathways
Section 4: Analytical Characterization of Side Products
Q4: How can I detect and quantify the common side products in my reaction mixture?
A4: A multi-faceted analytical approach is essential for identifying and quantifying side products, thereby guiding your optimization efforts.
Recommended Analytical Techniques:
| Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Use a combination of visualization techniques (UV light, staining) to detect different components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of products and byproducts by molecular weight. | Excellent for identifying unexpected products and confirming the mass of the desired product.[12] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of components. | A UV detector is common. For compounds without a UV chromophore, derivatization or alternative detectors (e.g., CAD, MS) may be necessary.[12][13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of all components in the mixture. | ¹H and ¹³C NMR are fundamental for confirming the structure of the desired product and identifying impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable sulfonyl chlorides and byproducts. | Provides high-resolution separation and identification.[12] |
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Sulfonamide Products
Welcome to the Technical Support Center for Sulfonamide Purification. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying sulfonamide products. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compounds.
Introduction to Sulfonamide Purification
Sulfonamides are a critical class of synthetic antimicrobial agents.[1] Their purification is a crucial step to ensure safety and efficacy, as even trace impurities can impact biological activity and pose toxicological risks.[2][3] The unique physicochemical properties of sulfonamides, stemming from the presence of both polar (sulfonamide and amino groups) and nonpolar (aromatic ring) moieties, present distinct challenges for purification.[4] This guide will focus on the most prevalent and effective techniques: crystallization, chromatography, and extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude sulfonamide products?
A1: Impurities in sulfonamides can originate from starting materials, intermediates, by-products of the synthesis, or degradation.[2][5] Common impurities include unreacted starting materials like sulfonyl chlorides or amines, side-reaction products such as disubstituted sulfonamides, and degradation products formed through hydrolysis or oxidation.[6][7] Forced degradation studies are often performed to proactively identify potential degradation products under various stress conditions.[8]
Q2: How do I choose the best initial purification strategy for my sulfonamide?
A2: The choice of purification strategy depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
For large-scale purification (grams to kilograms): Crystallization is often the most economical and efficient first step to remove bulk impurities.
-
For moderate to high polarity differences: Liquid-liquid extraction can be effective for an initial cleanup, separating the sulfonamide from nonpolar or highly polar impurities.
-
For complex mixtures or high-purity requirements: Column chromatography is the preferred method for separating compounds with similar polarities.[9]
Q3: What analytical techniques are essential for assessing the purity of my sulfonamide product?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment.[10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[10][11]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the crude mixture.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, crucial for identifying unknown impurities.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation but can also be used for purity assessment, especially with a quantitative internal standard (qNMR).
Crystallization Troubleshooting Guide
Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target sulfonamide and its impurities.[14] A successful crystallization yields a product with high purity and a well-defined crystalline form.
Problem 1: The sulfonamide "oils out" instead of forming crystals.
"Oiling out" refers to the separation of the solute as a liquid phase instead of a solid. This is a common issue when the solution is supersaturated too quickly or at a temperature above the compound's melting point in the chosen solvent.[15][16]
| Probable Cause | Recommended Solution | Scientific Rationale |
| Solution is too concentrated. | Start with a more dilute solution by adding more hot solvent. | Reducing the concentration lowers the supersaturation level, giving molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[16] |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can also help. | Slow cooling provides the necessary time for nucleation and crystal growth to occur in an orderly fashion. Rapid cooling favors amorphous precipitation or oiling out.[16][17] |
| Inappropriate solvent. | Select a solvent in which the sulfonamide has slightly lower solubility at elevated temperatures. A solvent/anti-solvent system can also be effective.[15] | The ideal solvent will have a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures. If a single solvent is not ideal, adding a miscible "anti-solvent" (in which the compound is insoluble) can induce gradual crystallization.[15][18] |
Problem 2: Poor recovery of the purified sulfonamide.
Low yield is a frequent challenge in crystallization, often stemming from the choice of solvent or procedural missteps.[16]
| Probable Cause | Recommended Solution | Scientific Rationale |
| Sulfonamide is too soluble in the cold solvent. | Choose a different solvent or solvent system where the compound is less soluble at low temperatures. | To maximize yield, the sulfonamide should have minimal solubility in the mother liquor at the final cooling temperature.[14] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | Excess solvent will retain more of the dissolved sulfonamide in the mother liquor upon cooling, thereby reducing the final yield.[16] |
| Premature crystallization during hot filtration. | Preheat the funnel and receiving flask before filtering the hot solution. | This prevents the solution from cooling and crystallizing on the filter paper or in the funnel stem, which would lead to product loss.[16] |
Experimental Protocol: Recrystallization of Sulfathiazole
This protocol provides a general procedure for the recrystallization of sulfathiazole, a common sulfonamide.
-
Solvent Selection: Based on literature, 70-85% isopropanol in water is an effective solvent system for sulfathiazole.[19]
-
Dissolution: In a fume hood, add the crude sulfathiazole to an Erlenmeyer flask. Add a minimal amount of the isopropanol/water solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[19]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[17] To maximize yield, subsequently place the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[16]
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Visualization: Crystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Chromatography Troubleshooting Guide
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9][20] It is an indispensable tool for purifying complex mixtures of sulfonamides.
Problem 1: Poor separation of the sulfonamide from impurities (co-elution).
This occurs when the sulfonamide and one or more impurities travel through the column at the same rate.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inappropriate mobile phase polarity. | Adjust the eluent polarity. For normal phase (e.g., silica gel), decrease polarity for better separation of polar compounds. For reverse phase, increase polarity. | The principle of "like dissolves like" applies. Changing the mobile phase composition alters the partitioning equilibrium of the analytes between the stationary and mobile phases, thereby affecting their retention times and improving separation.[9] |
| Incorrect stationary phase. | Switch to a different stationary phase (e.g., alumina, C18 reverse phase, or an ion-exchange resin). | Different stationary phases offer different separation mechanisms. For example, if separation on silica (normal phase) is poor, reverse-phase chromatography, which separates based on hydrophobicity, may provide the necessary selectivity.[20] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad, overlapping peaks. The amount of sample should typically be 1-5% of the stationary phase weight for good separation.[20] |
Problem 2: The sulfonamide is irreversibly adsorbed onto the column.
This is a common issue with highly polar compounds or when there are strong interactions with the stationary phase.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Stationary phase is too active. | Use a less active stationary phase (e.g., deactivated silica or alumina) or switch to reverse-phase chromatography. | The acidic nature of silica gel can lead to strong adsorption of basic sulfonamides. Deactivating the silica with a small amount of a polar solvent (like water) or using a non-polar stationary phase can mitigate this issue. |
| Mobile phase is not polar enough. | Increase the polarity of the mobile phase. Adding a small amount of a polar modifier (e.g., methanol or acetic acid) can be effective. | A more polar mobile phase is better able to compete with the stationary phase for interaction with the polar sulfonamide, facilitating its elution from the column. |
Typical Chromatographic Conditions for Sulfonamide Purification
| Parameter | Normal Phase Chromatography | Reverse-Phase Chromatography (RPC) |
| Stationary Phase | Silica Gel (most common), Alumina | C18 (Octadecylsilyl), C8 |
| Typical Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Acetonitrile/Water, Methanol/Water |
| Gradient | Increasing polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane) | Decreasing polarity (e.g., from 90% to 10% Water in Acetonitrile) |
| Application | Good for separating less polar sulfonamides and isomers. | Excellent for purifying a wide range of sulfonamides, especially those with higher polarity. |
Visualization: Logic for Selecting a Chromatographic Method
Caption: Decision tree for selecting an appropriate chromatographic purification method.
Liquid-Liquid Extraction Troubleshooting Guide
Liquid-liquid extraction (LLE) is a work-up technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[21] For sulfonamides, LLE is often used to remove nonpolar impurities or to extract the sulfonamide from a reaction mixture.
Problem 1: Formation of an emulsion.
An emulsion is a stable suspension of one liquid in another, which prevents the separation of the aqueous and organic layers.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Vigorous shaking. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | High shear forces from shaking can break up the liquid phases into fine droplets, leading to a stable emulsion. Gentle mixing allows for sufficient interfacial contact for extraction without creating an emulsion. |
| Presence of surfactants or particulate matter. | Add a small amount of a saturated salt solution (brine). Filtering the mixture before extraction can also help. | The addition of salt increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the suspended droplets.[22] |
Problem 2: Poor recovery of the sulfonamide in the desired phase.
This indicates that the partitioning of the sulfonamide between the two phases is not optimal.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase. To extract a sulfonamide into an organic solvent, the pH should be acidic (typically pH 2-3) to ensure it is in its neutral, non-ionized form.[23] | The pKa of the sulfonamide group is typically in the range of 5-10.[24] By adjusting the pH of the aqueous phase to be at least two units below the pKa, the sulfonamide will be protonated and more soluble in the organic phase. |
| Inappropriate organic solvent. | Choose a different organic solvent. Ethyl acetate is a common and effective solvent for extracting sulfonamides.[1] | The choice of solvent is critical for efficient extraction. The solvent should have high solubility for the sulfonamide and be immiscible with water.[23] |
Experimental Protocol: pH-Based Extraction of a Sulfonamide
This protocol describes a typical acid-base extraction to purify a sulfonamide from non-ionizable organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH). The sulfonamide will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
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Washing: Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl) until the sulfonamide precipitates out. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated sulfonamide by vacuum filtration, wash with cold water, and dry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. article.sapub.org [article.sapub.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edu.rsc.org [edu.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 20. Column chromatography - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonylation
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their sulfonylation protocols and troubleshoot common issues. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Low or No Product Yield
Question: I am not getting the desired sulfonamide product, or the yield is very low. What are the potential causes and how can I fix this?
Answer: Several factors can contribute to low or no product yield in a sulfonylation reaction. A systematic approach to troubleshooting is crucial.
-
Reagent Quality:
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are reactive compounds and can degrade upon storage, especially in the presence of moisture.[1][2] Degradation can lead to the formation of the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. Always use a fresh or properly stored sulfonyl chloride. Consider checking the purity of your sulfonyl chloride by NMR or other analytical techniques before use.
-
Amine/Alcohol Reactivity: Ensure your amine or alcohol starting material is pure and dry. The presence of impurities can lead to side reactions, while water can hydrolyze the sulfonyl chloride.[3]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. A base is required to neutralize the HCl generated during the reaction.[4] For simple primary and secondary amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. However, for less reactive amines or sterically hindered substrates, a more potent catalyst might be necessary.
-
Catalyst (DMAP): For sluggish reactions, particularly with alcohols or hindered amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[5][6] DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[5][7]
-
Solvent: The choice of solvent is important for solubility and reactivity. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred.[8] Ensure your starting materials and reagents are soluble in the chosen solvent.
-
Temperature: While many sulfonylation reactions proceed at room temperature, some may require heating to overcome activation energy barriers. Conversely, for highly reactive substrates, cooling the reaction mixture (e.g., to 0 °C) during the addition of the sulfonyl chloride can help control the reaction and minimize side products.[9]
-
-
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[4][10] The presence of a base is crucial to scavenge the proton from the nucleophile and the HCl byproduct.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low sulfonylation yield.
Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity for my desired sulfonamide?
Answer: The formation of side products is a common issue in sulfonylation reactions. Understanding the potential side reactions is key to mitigating them.
-
Di-sulfonylation of Primary Amines:
-
Problem: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂).[9] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with another molecule of sulfonyl chloride.[9]
-
Solution:
-
Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more nucleophilic primary amine.[9]
-
Base Selection: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, to minimize deprotonation of the mono-sulfonamide.[9]
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity.[9]
-
-
-
Hydrolysis of Sulfonyl Chloride:
-
Problem: Sulfonyl chlorides can react with water to form the corresponding sulfonic acid.[3] This is a common issue if wet solvents or reagents are used.
-
Solution: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon) if necessary.
-
-
Elimination Reactions (Formation of Sulfene):
-
Problem: In the presence of a strong base, some aliphatic sulfonyl chlorides can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[1][11] This can lead to a variety of undesired products.
-
Solution: Use a non-nucleophilic, sterically hindered base like DIPEA, and avoid strong, unhindered bases like sodium hydroxide if this side reaction is suspected.
-
Reaction Monitoring and Product Characterization
Question: How can I effectively monitor the progress of my sulfonylation reaction and characterize the final product?
Answer: Proper reaction monitoring and product characterization are essential for successful synthesis.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, allowing for the identification of the desired product and any side products by their mass-to-charge ratio.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the reaction progress.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic S=O stretching frequencies of the sulfonyl group.
-
| Analytical Technique | Purpose in Sulfonylation |
| TLC | Quick, qualitative monitoring of reaction progress. |
| LC-MS | Quantitative monitoring, identification of product and byproducts.[12][13] |
| GC-MS | Monitoring of volatile starting materials and products. |
| ¹H & ¹³C NMR | Structural elucidation of the final product. |
| MS | Confirmation of molecular weight. |
| IR Spectroscopy | Identification of the sulfonyl functional group. |
Frequently Asked Questions (FAQs)
Q1: What is the Hinsberg test and how does it relate to sulfonylation?
A1: The Hinsberg test is a classic chemical test used to distinguish between primary, secondary, and tertiary amines.[4][10] It relies on the sulfonylation reaction with benzenesulfonyl chloride in the presence of an aqueous alkali.[4][14][15]
-
Primary amines react to form a sulfonamide that is soluble in the alkaline solution because the remaining proton on the nitrogen is acidic and can be removed by the base.[4][10]
-
Secondary amines react to form an insoluble sulfonamide, as there is no acidic proton on the nitrogen to allow it to dissolve in the base.[4][10]
-
Tertiary amines generally do not react with benzenesulfonyl chloride under these conditions.[4][15]
Q2: Are there alternatives to sulfonyl chlorides for sulfonylation?
A2: Yes, while sulfonyl chlorides are the most common reagents, there are alternatives, especially when dealing with sensitive substrates.
-
Sulfonyl fluorides: These can be a good alternative to sulfonyl chlorides, particularly for the synthesis of sulfonamides from aliphatic amines with additional functional groups.[16][17] However, they may be less reactive with sterically hindered amines.[16]
-
Sulfonic Anhydrides: Reagents like p-toluenesulfonic anhydride (Ts₂O) can be used, often in combination with a nucleophilic catalyst.
-
In situ generation of sulfonylating agents: Methods exist to generate sulfonylating agents in the reaction mixture, for example, from sulfonic acids.[18]
Q3: How can I purify my sulfonated product?
A3: The purification method will depend on the properties of your product.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.[19]
-
Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, silica gel column chromatography is a standard technique.
-
Aqueous Work-up: An initial aqueous work-up is often necessary to remove the base, any remaining starting amine/alcohol, and water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to remove the amine base), followed by a wash with a saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and finally a brine wash.
Experimental Protocol: General Procedure for the Sulfonylation of a Primary Amine
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate anhydrous solvent (e.g., DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mechanism of DMAP-Catalyzed Sulfonylation:
Caption: DMAP acts as a nucleophilic catalyst in sulfonylation.[5]
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 3. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. ck12.org [ck12.org]
- 16. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Handling and safety precautions for 5-Chloropyridine-3-sulfonyl chloride
Welcome to the technical support center for 5-Chloropyridine-3-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective use of this versatile reagent in your experiments.
Introduction
This compound is a highly reactive compound, prized as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its utility primarily stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonamide linkages.[2] This reactivity, however, necessitates careful handling and a thorough understanding of its chemical properties to mitigate risks and troubleshoot potential experimental challenges.
This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties, handling, and storage of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also harmful if swallowed and can cause respiratory irritation.[4] A critical hazard to be aware of is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[2]
2. What are the appropriate storage conditions for this reagent?
To maintain its integrity and prevent hazardous reactions, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[5]
3. What materials are incompatible with this compound?
This reagent is incompatible with strong oxidizing agents, bases, water, alcohols, and amines (except when used as a reactant under controlled conditions).[6] Contact with these substances can lead to vigorous and potentially hazardous reactions.
4. How should I properly dispose of this compound and its waste?
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[2] Due to its reactivity with water, this compound is classified as a water-reactive solid.[2] Waste should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain.
II. Experimental Protocols and Handling
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
Incompatible materials with pyridine-3-sulfonyl chloride
Welcome to the technical support center for pyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot common issues encountered during its use. As a highly reactive sulfonylating agent, understanding its incompatibilities is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: My reaction with pyridine-3-sulfonyl chloride is sluggish and the yield is low. What could be the primary cause?
A1: The most probable cause is the presence of moisture. Pyridine-3-sulfonyl chloride is extremely sensitive to water and will readily hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid, rendering it inactive for your desired reaction.[1][2] It is imperative to work under strictly anhydrous conditions. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere such as nitrogen or argon.
Another potential issue could be the reaction temperature. While reactions are often conducted at or below room temperature to control exothermicity, excessively low temperatures can significantly decrease the reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to optimize the temperature.
Q2: I've noticed a significant amount of a water-soluble byproduct in my workup. What is it and how can I minimize its formation?
A2: This byproduct is almost certainly pyridine-3-sulfonic acid, resulting from the hydrolysis of your starting material.[1][3] To minimize its formation, ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent, and any liquid reagents are handled with dry syringes.
During the workup, a carefully controlled quenching process is crucial. Quenching the reaction mixture at a low temperature, for instance by pouring it onto ice, can help minimize the hydrolysis of the unreacted sulfonyl chloride.[3] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can paradoxically protect the product from extensive hydrolysis and lead to a purer final product.
Q3: Can I use pyridine as a solvent for my reaction involving pyridine-3-sulfonyl chloride?
A3: Yes, pyridine is a commonly used base and solvent in reactions involving sulfonyl chlorides.[4][5] It acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrochloric acid generated during the sulfonylation reaction. However, it's important to use anhydrous pyridine to prevent hydrolysis of the sulfonyl chloride.
Q4: What are the visible signs of decomposition of pyridine-3-sulfonyl chloride?
A4: Pyridine-3-sulfonyl chloride is typically a colorless to light yellow crystalline powder or oily liquid.[2][6] Decomposition, often due to moisture, can be indicated by the material becoming cloudy, discolored, or fuming in moist air.[7] The fuming is due to the formation of hydrogen chloride gas upon hydrolysis.[7] A strong, pungent odor may also be indicative of decomposition.[8]
Incompatible Materials Troubleshooting Guide
A critical aspect of working with pyridine-3-sulfonyl chloride is understanding its reactivity with other chemical classes. The following table and diagram provide a quick reference for material compatibility.
| Material Class | Incompatibility and Hazard | Recommended Action |
| Water/Moisture | Violent reaction, hydrolysis to pyridine-3-sulfonic acid and corrosive HCl gas.[1][9] | Strict exclusion of moisture. Use anhydrous solvents and inert atmosphere. |
| Alcohols | Exothermic reaction to form sulfonate esters.[8][10] | If the reaction with alcohol is not the intended synthesis, avoid contact. |
| Amines (Primary & Secondary) | Vigorous reaction to form sulfonamides.[10][11] | If the reaction with an amine is not the intended synthesis, avoid contact. |
| Strong Bases (e.g., NaOH, KOH) | Rapid decomposition and potential for violent reaction.[2][9] | Use non-nucleophilic organic bases like pyridine or triethylamine for acid scavenging. |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions.[6][12] | Store and handle away from strong oxidizers. |
| Metals | May be corrosive to some metals.[12] | Use glass or other resistant materials for reaction vessels and storage. |
Material Compatibility Decision Workflow
The following diagram illustrates a decision-making process for assessing the compatibility of materials with pyridine-3-sulfonyl chloride.
Caption: Decision workflow for material compatibility with pyridine-3-sulfonyl chloride.
Experimental Protocol: Safe Handling and Quenching of Pyridine-3-Sulfonyl Chloride
This protocol outlines the essential steps for safely handling and neutralizing pyridine-3-sulfonyl chloride after a reaction.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Lab coat
Procedure:
-
Inert Atmosphere: Before dispensing pyridine-3-sulfonyl chloride, ensure your reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a dry syringe or cannula to transfer the required amount of pyridine-3-sulfonyl chloride. If it is a solid, use a dry spatula in a glove box or under a positive flow of inert gas.
-
Reaction Setup: Maintain the inert atmosphere throughout the reaction.
-
Quenching:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of a weak base. Caution: This process can be exothermic and may generate gas. Add the quenching agent dropwise with vigorous stirring.
-
Alternatively, the reaction mixture can be slowly added to a stirred mixture of ice and a quenching solution.[3]
-
-
Workup:
-
Once the quenching is complete and the reaction mixture has reached room temperature, proceed with the standard aqueous workup and extraction with an appropriate organic solvent.
-
Wash the combined organic layers with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
References
- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 2. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Pyridine-3-Sulfonyl Chloride Supplier & Manufacturer in China | CAS 636-73-7 | High Purity Pyridine Sulfonyl Chloride for Sale [pipzine-chem.com]
- 12. aksci.com [aksci.com]
Technical Support Center: A Researcher's Guide to Handling 5-Chloropyridine-3-sulfonyl Chloride
Welcome to the technical support center for 5-Chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to handle this compound with confidence, ensuring the integrity of your experiments and the safety of your laboratory.
Introduction: Understanding the Instability of this compound
This compound is a valuable reagent, frequently employed in the synthesis of a variety of pharmaceutical compounds. However, its utility is matched by its inherent reactivity, which can lead to degradation if not handled and stored correctly. The principal culprit behind its degradation is its susceptibility to nucleophilic attack, most commonly by water (hydrolysis). The electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by nucleophiles, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.
This guide will provide a comprehensive overview of the best practices for preventing degradation, troubleshooting common issues, and ensuring the long-term stability of your this compound supply.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned from a white solid to a yellowish or brownish sticky material. What happened and can I still use it?
A: This discoloration and change in consistency are classic signs of degradation. The most likely cause is hydrolysis due to exposure to atmospheric moisture. The resulting 5-chloropyridine-3-sulfonic acid is often less crystalline and can appear as a discolored, sticky substance. It is strongly recommended not to use the degraded material in your reactions. The presence of the sulfonic acid impurity can interfere with your reaction stoichiometry, introduce acidic conditions that may affect your desired transformation, and complicate purification of your final product. For optimal results and reproducibility, always start with a fresh, pure sample of this compound.
Q2: I need to store an opened bottle of this compound. What are the ideal storage conditions?
A: Proper storage is critical to prevent degradation. Supplier recommendations suggest storing the compound at -20°C in a sealed container, away from moisture[1]. To further ensure a dry environment, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon)[2]. After dispensing the required amount, flush the headspace of the container with a dry, inert gas before resealing tightly. Storing the container inside a desiccator, even at low temperatures, provides an additional layer of protection against moisture ingress.
Q3: What are the primary degradation pathways for this compound?
A: The main degradation pathway is hydrolysis , where the sulfonyl chloride reacts with water to form 5-chloropyridine-3-sulfonic acid and hydrochloric acid. While less common under standard laboratory conditions, other potential degradation routes for heteroaromatic sulfonyl chlorides include thermal decomposition and photodegradation [3]. Thermal stress can potentially lead to the release of sulfur dioxide and other decomposition products[3]. Chloro-substituted pyridines can also be susceptible to photodegradation upon exposure to UV light.
Q4: How does the chloro-substituent on the pyridine ring affect the stability of the sulfonyl chloride group?
A: The electron-withdrawing nature of the chlorine atom at the 5-position of the pyridine ring can influence the reactivity of the sulfonyl chloride group. Generally, electron-withdrawing groups on an aromatic ring can increase the electrophilicity of the sulfonyl sulfur, potentially making it more susceptible to nucleophilic attack. However, studies on related pyridine-3-sulfonyl chlorides have indicated that the 5-chloro derivative is less prone to hydrolysis compared to the unsubstituted pyridine-3-sulfonyl chloride. This suggests a complex interplay of electronic and potentially steric factors influencing its stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in sulfonamide formation | Degradation of this compound. | Use a fresh, unopened bottle of the reagent. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). |
| Presence of moisture in solvents or other reagents. | Use freshly distilled or commercially available anhydrous solvents. Dry all other reagents as appropriate for your specific reaction conditions. | |
| Formation of unexpected byproducts | Reaction with impurities in the starting material. | Assess the purity of your this compound by ¹H NMR or HPLC before use. If necessary, purify the reagent by recrystallization (see protocol below). |
| Side reactions due to acidic conditions from hydrolysis. | If some hydrolysis is unavoidable, consider adding a non-nucleophilic base to your reaction to scavenge any generated HCl. | |
| Difficulty in purifying the final product | Presence of 5-chloropyridine-3-sulfonic acid in the crude product. | During the reaction work-up, perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Be cautious as this can also hydrolyze any remaining starting material. |
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent to minimize degradation.
Materials:
-
This compound
-
Glove box or a Schlenk line with a supply of dry, inert gas (nitrogen or argon)
-
Dry, clean spatulas and weighing boats
-
Sealed reaction vessel
Procedure:
-
Prepare the Inert Atmosphere: If using a glove box, ensure the antechamber is properly purged. If using a Schlenk line, ensure all glassware is flame-dried under vacuum and backfilled with inert gas.
-
Equilibrate to Room Temperature: Before opening, allow the sealed container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispense in an Inert Environment: Transfer the reagent from its storage container to a pre-weighed, dry vial or directly into the reaction vessel inside the glove box or under a positive pressure of inert gas.
-
Minimize Exposure: Work efficiently to minimize the time the container is open.
-
Reseal and Store: After dispensing, flush the headspace of the original container with inert gas, seal it tightly with paraffin film for extra security, and return it to the recommended -20°C storage[1].
Protocol 2: Safe Quenching of Reactions Containing this compound
This protocol describes a safe method for neutralizing unreacted this compound at the end of a reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute solution of a non-nucleophilic amine (e.g., triethylamine) in an appropriate solvent.
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0°C using an ice bath. This will help to control the exothermicity of the quenching process.
-
Slow Addition of Quenching Agent: Slowly and carefully add the quenching solution (e.g., saturated NaHCO₃) dropwise to the cold, stirred reaction mixture.
-
Observe for Gas Evolution: The reaction of the sulfonyl chloride with the bicarbonate solution will generate carbon dioxide gas. The rate of addition should be controlled to prevent excessive foaming and pressure buildup.
-
Ensure Complete Quenching: Continue stirring the mixture at 0°C for at least 30 minutes after the addition is complete to ensure all the residual sulfonyl chloride has been hydrolyzed or reacted.
-
Proceed with Work-up: Once the quenching is complete, you can proceed with the standard aqueous work-up for your reaction.
Protocol 3: Purification by Recrystallization
If you suspect your this compound has partially degraded or contains impurities, recrystallization can be an effective purification method.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent and a poor solvent, such as dichloromethane/hexanes or ethyl acetate/hexanes). The ideal solvent system should be determined empirically on a small scale.
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve in a Minimum of Hot Solvent: Place the crude solid in an Erlenmeyer flask and add a small amount of the "good" solvent (e.g., dichloromethane). Gently heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. If no crystals form upon cooling, you may need to add a seed crystal or gently scratch the inside of the flask with a glass rod.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities. Dry the crystals under vacuum.
-
Verify Purity: Assess the purity of the recrystallized material by ¹H NMR or HPLC before use.
Visualizing Degradation and Prevention
To better understand the processes involved, the following diagrams illustrate the key concepts discussed in this guide.
Caption: The primary degradation pathway of this compound is hydrolysis.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 5-Chloropyridine-3-sulfonyl chloride: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and professionals engaged in drug development, the precise characterization of reactive intermediates like 5-Chloropyridine-3-sulfonyl chloride is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide offers an in-depth, comparative analysis of the primary analytical techniques for the characterization of this crucial building block. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, providing field-proven insights to ensure robust and reliable analytical outcomes.
This compound (CAS No. 1060802-18-7), with a molecular formula of C₅H₃Cl₂NO₂S and a molecular weight of 212.05 g/mol [1], is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted pyridine ring, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability evaluation. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (HPLC and GC) in achieving a comprehensive characterization.
At a Glance: Comparing Analytical Techniques for this compound
The selection of an analytical technique is dictated by the specific objective, be it structural elucidation, quantification of impurities, or routine quality control. The following table provides a comparative overview of the most pertinent methods for the analysis of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | Provides detailed information on the molecular skeleton and the chemical environment of each atom. | Relatively low sensitivity compared to MS; requires higher sample concentration. |
| FTIR Spectroscopy | Functional Group Identification | Rapid and non-destructive; excellent for confirming the presence of the sulfonyl chloride group. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular Weight Determination & Fragmentation Analysis | High sensitivity; provides molecular weight and structural information through fragmentation patterns. | Isomeric differentiation can be challenging without chromatographic separation. |
| HPLC-UV | Purity Assessment & Quantification | High resolution for separating impurities; accurate and precise quantification. | Requires a chromophore for UV detection; method development can be time-consuming. |
| GC-MS | Analysis of Volatile Impurities & By-products | Excellent for separating and identifying volatile organic compounds. | Not suitable for non-volatile or thermally labile compounds. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most powerful technique for the unequivocal structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule, revealing the connectivity and chemical environment of the constituent atoms.
Expertise & Experience: The "Why" Behind the Protocol
Due to the reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, the choice of a deuterated solvent is critical. Aprotic solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are essential to prevent sample degradation. CDCl₃ is often a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. Ensure the sample is completely dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
-
Expected Spectral Data & Interpretation
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride substituents.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | d | ~2.0 |
| H-4 | 8.2 - 8.4 | dd | ~8.0, 2.0 |
| H-6 | 8.6 - 8.8 | d | ~8.0 |
The ¹³C NMR spectrum will provide insights into the carbon framework.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~138 |
| C-4 | ~125 |
| C-5 | ~140 |
| C-6 | ~152 |
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Group
FTIR spectroscopy is a rapid and effective tool for confirming the presence of the characteristic sulfonyl chloride (SO₂Cl) functional group.
Expertise & Experience: The "Why" Behind the Protocol
The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solid dispersion in a KBr pellet. The thin film method is often quicker for solid samples that can be melted at a low temperature or dissolved in a volatile solvent. For a solid powder, the KBr pellet method ensures a uniform sample distribution.
Experimental Protocol: FTIR
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected Spectral Data & Interpretation
The most prominent and diagnostic peaks for this compound are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| ~1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |
| ~1380 - 1360 | SO₂ asymmetric stretch | Strong |
| ~1180 - 1160 | SO₂ symmetric stretch | Strong |
| ~850 - 750 | C-Cl stretch | Strong |
| ~600 - 500 | S-Cl stretch | Strong |
III. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of this compound and, through fragmentation analysis, offers corroborative structural evidence. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for impurity profiling.
Expertise & Experience: The "Why" Behind the Protocol
Electron Ionization (EI) is a common technique for GC-MS and provides reproducible fragmentation patterns that can be compared to library spectra. The high energy of EI often leads to extensive fragmentation, which can be highly informative for structural elucidation. Key fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64). The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Expected Mass Spectral Data (Electron Ionization)
-
Molecular Ion (M⁺): A cluster of peaks around m/z 211, 213, and 215, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).
-
Major Fragment Ions:
-
[M - Cl]⁺: Loss of the chlorine atom from the sulfonyl chloride group (m/z ~176, 178).
-
[M - SO₂]⁺: Loss of sulfur dioxide (m/z ~147, 149).
-
[Pyridine-Cl]⁺: The 5-chloropyridinyl cation (m/z ~111, 113).
-
Caption: Proposed EI-MS fragmentation pathway for this compound.
IV. Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
A. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity analysis and assay of non-volatile organic molecules.
Expertise & Experience: The "Why" Behind the Protocol
Given the polar nature of the pyridine ring and the reactivity of the sulfonyl chloride, a reversed-phase HPLC method is most suitable. A C18 column provides good retention and separation. The mobile phase composition needs to be carefully chosen to ensure good peak shape and resolution from potential impurities. An acidic mobile phase (e.g., using formic or phosphoric acid) is often employed to ensure the pyridine nitrogen is protonated, leading to more symmetrical peaks. Acetonitrile is a common organic modifier. Due to the reactivity of the sulfonyl chloride with water, care must be taken during sample preparation and analysis. A patent for the related pyridine-3-sulfonyl chloride suggests a mobile phase of tetrabutylammonium hydroxide phosphate buffer and acetonitrile, which could be adapted[2].
Experimental Protocol: HPLC-UV
Caption: General workflow for HPLC analysis of this compound.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
B. Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is ideal for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound. A patent for the production of pyridine-3-sulfonyl chloride mentions the use of GC to monitor the formation of the 5-chloro-substituted by-product, highlighting its relevance[3].
Expertise & Experience: The "Why" Behind the Protocol
Direct injection of the sulfonyl chloride can be challenging due to its reactivity and thermal lability. However, for impurity profiling, a robust GC method can be developed using a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) and a temperature program that allows for the elution of the target compound and related impurities without on-column degradation.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a dry, inert solvent like dichloromethane or toluene to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C (use a split injection to avoid overloading the column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Trustworthiness: A Self-Validating System
For each of these techniques, the described protocols form a self-validating system. The orthogonal nature of these methods provides a high degree of confidence in the identity and purity of this compound. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. The functional groups identified by FTIR must be present in the NMR-derived structure. Chromatographic purity analysis by HPLC should align with the absence of significant impurity signals in the NMR spectra.
Conclusion
The comprehensive characterization of this compound requires a judicious application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural confirmation, FTIR offers rapid functional group identification. Mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation analysis. Finally, chromatographic methods like HPLC and GC are essential for determining purity and identifying potential impurities. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, thereby underpinning the reliability of their downstream applications.
References
A Comparative Guide to the Reactivity of Different Sulfonyl Chlorides for Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, sulfonyl chlorides stand out as exceptionally versatile reagents. Their ability to readily react with a wide array of nucleophiles to form stable sulfonamides and sulfonate esters makes them indispensable building blocks in the synthesis of countless therapeutic agents. However, not all sulfonyl chlorides are created equal. Their reactivity is a nuanced interplay of electronic and steric factors, and a judicious choice of reagent is paramount for the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of commonly encountered sulfonyl chlorides, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Fundamentals of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride (R-SO₂Cl) is fundamentally dictated by the electrophilicity of the sulfur atom. The two oxygen atoms and the chlorine atom, being highly electronegative, withdraw electron density from the sulfur, rendering it susceptible to nucleophilic attack. The reaction with a nucleophile, such as an amine or an alcohol, typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center.
The rate of this reaction is profoundly influenced by the nature of the 'R' group attached to the sulfonyl moiety. This 'R' group can modulate the reactivity in two primary ways:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on 'R' enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to a slower reaction.
-
Steric Effects: Bulky 'R' groups can physically hinder the approach of the nucleophile to the sulfur atom, slowing down the reaction rate.
A Quantitative Comparison of Reactivity: Electronic Effects
The electronic influence of substituents on the reactivity of aromatic sulfonyl chlorides can be quantitatively assessed using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted sulfonyl chloride.
-
k₀ is the rate constant for the reaction with the unsubstituted sulfonyl chloride.
-
σ is the substituent constant, which quantifies the electronic effect of the substituent.
-
ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For the reaction of substituted benzenesulfonyl chlorides with anilines in methanol, a positive ρ value has been observed, confirming that EWGs enhance the reactivity.[1]
The following table summarizes the relative reactivity of some common sulfonyl chlorides, ordered from most reactive to least reactive, based on the electronic nature of their 'R' group.
| Sulfonyl Chloride | 'R' Group | Electronic Effect | Relative Reactivity |
| p-Nitrobenzenesulfonyl chloride (Nosyl chloride) | p-Nitrophenyl | Strongly Electron-Withdrawing | Very High |
| m-Nitrobenzenesulfonyl chloride | m-Nitrophenyl | Strongly Electron-Withdrawing | High |
| Benzenesulfonyl chloride | Phenyl | Neutral Reference | Moderate |
| p-Toluenesulfonyl chloride (Tosyl chloride) | p-Tolyl | Electron-Donating | Lower |
| Methanesulfonyl chloride (Mesyl chloride) | Methyl | Electron-Donating (Alkyl) | Low |
Note: This table provides a general trend. The actual relative rates can vary depending on the nucleophile, solvent, and reaction conditions.
Kinetic studies on the sulfonylation of hydroxyl-terminated polyisobutylenes have shown that tosylation proceeds to completion significantly faster than nosylation under similar conditions, highlighting the enhanced reactivity of nosyl chloride.[2][3]
The Impact of Steric Hindrance
Steric hindrance plays a crucial role in modulating the reactivity of sulfonyl chlorides, especially when either the sulfonyl chloride or the nucleophile is bulky. For instance, the presence of a substituent at the ortho-position of a benzenesulfonyl chloride can significantly impede the approach of a nucleophile.[4] This "ortho effect" can lead to dramatically slower reaction rates compared to their para-substituted counterparts, even if the electronic effects are similar.
A classic example is the comparison between p-toluenesulfonyl chloride and 2,4,6-trimethylbenzenesulfonyl chloride (trisyl chloride). The additional methyl groups in the ortho positions of trisyl chloride create significant steric bulk around the sulfonyl group, making it much less reactive than tosyl chloride. This reduced reactivity can be advantageous in achieving selectivity when multiple nucleophilic sites are present in a molecule.
Mechanistic Considerations
The reaction of a sulfonyl chloride with an amine or an alcohol is a cornerstone of organic synthesis. The generally accepted mechanism involves a nucleophilic attack on the sulfur atom, followed by the expulsion of the chloride ion.
Caption: General mechanism for the reaction of a sulfonyl chloride with an amine.
For primary and secondary amines, the reaction leads to the formation of a stable sulfonamide.[5] The reaction with alcohols, in the presence of a base like pyridine, yields sulfonate esters. It is important to note that the stereochemistry at the alcohol's carbon center is retained during the formation of the sulfonate ester, as the C-O bond is not broken in this step.[6]
Experimental Protocols
For researchers looking to perform their own comparative kinetic studies, a well-defined experimental protocol is essential. The following is a generalized procedure for determining the rate of reaction between a sulfonyl chloride and an amine using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of Sulfonamide Formation
-
Reagent Preparation:
-
Prepare stock solutions of the desired sulfonyl chlorides (e.g., 0.1 M in anhydrous acetonitrile).
-
Prepare stock solutions of the amine nucleophile (e.g., 0.1 M in anhydrous acetonitrile).
-
Prepare a stock solution of a non-nucleophilic base (e.g., 2,6-lutidine, 0.2 M in anhydrous acetonitrile).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the amine solution and the base solution in the desired solvent.
-
Initiate the reaction by adding a small aliquot of the sulfonyl chloride stock solution and start data acquisition immediately.
-
Monitor the reaction by observing the change in absorbance at a wavelength where either the product absorbs or the starting material is consumed.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the amine), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
The second-order rate constant (k₂) can be calculated from the slope of a plot of k_obs versus the concentration of the amine.
-
Caption: Experimental workflow for the kinetic analysis of sulfonamide formation.
Conclusion
The reactivity of sulfonyl chlorides is a finely tunable property that can be leveraged to achieve specific synthetic outcomes. A thorough understanding of the electronic and steric effects governing their reactions is crucial for the rational design of synthetic routes in drug discovery and development. By selecting the appropriate sulfonyl chloride, researchers can control reaction rates, improve yields, and enhance the selectivity of their transformations. This guide provides a foundational understanding and practical data to aid in this critical decision-making process, ultimately contributing to the more efficient and effective synthesis of novel therapeutic agents.
References
- 1. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Analysis of Alternatives to 5-Chloropyridine-3-sulfonyl Chloride
Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides
The sulfonamide moiety (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of the antibacterial properties of Prontosil, this functional group has been incorporated into a vast array of therapeutic agents, including diuretics, anticancer drugs, anti-inflammatory agents, and antivirals.[1][2][3][4][5] Its prevalence stems from its unique physicochemical properties: it is a stable, non-hydrolyzable bioisostere of the amide bond, capable of engaging in crucial hydrogen bonding interactions within biological targets.[5][6][7]
The traditional and most direct route to sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[2][8][9][10][11] Reagents like 5-Chloropyridine-3-sulfonyl chloride are workhorses in this regard, valued for introducing the heteroaromatic pyridine ring, a common feature in bioactive molecules. However, reliance on sulfonyl chlorides is not without its challenges. These reagents are often highly reactive, sensitive to moisture, and can be difficult to handle and store.[2][9] Furthermore, the synthesis of the sulfonyl chlorides themselves can require harsh conditions (e.g., using chlorosulfonic acid or SO₂Cl₂) that are incompatible with complex, functional-group-rich molecules, limiting their application in late-stage diversification efforts.[10][12]
These limitations have spurred the development of a host of innovative and robust alternative methodologies. This guide provides a comparative overview of these modern reagents and strategies, offering researchers the insights needed to select the optimal synthetic route for their specific target. We will evaluate alternatives based on their scope, functional group tolerance, reaction conditions, and overall efficiency, providing experimental data and protocols to ground the discussion in practical application.
The Benchmark: Synthesis Using Pyridine-3-sulfonyl Chloride
Before exploring alternatives, it is essential to understand the baseline methodology. The reaction of an amine with a pyridine sulfonyl chloride, such as the readily available Pyridine-3-sulfonyl chloride, is a straightforward and widely used procedure.[13]
The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl), which is typically scavenged by a base like pyridine or triethylamine (TEA).[8][11]
Caption: Workflow for traditional sulfonamide synthesis.
Representative Protocol: Synthesis of Pyridine-3-sulfonamide
A general procedure for the synthesis of a primary sulfonamide from Pyridine-3-sulfonyl chloride is as follows[14]:
-
Dissolution: Dissolve Pyridine-3-sulfonyl chloride (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Amine Addition: Add a solution of ammonia (e.g., 7N in MeOH, >2.0 eq.) or the desired primary/secondary amine (1.1 eq.) along with a base like triethylamine (1.2 eq.).
-
Reaction: Stir the resulting mixture at room temperature for a period ranging from 1 to 6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic phase sequentially with a weak acid (e.g., saturated aq. NH₄Cl if an amine base was used), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.[14][15]
Key Alternative 1: Sulfonyl Fluorides – The Stable Electrophile
Sulfonyl fluorides have emerged as superior alternatives to their chloride counterparts due to their significantly enhanced stability towards hydrolysis and their broader functional group compatibility.[16] This stability, a consequence of the strong S-F bond, comes at the cost of reduced reactivity.[16][17] Therefore, methods for their activation are required to facilitate the reaction with amines, especially those that are weakly nucleophilic.
Causality Behind Experimental Choice: The inertness of the S-F bond prevents facile reaction with amines under standard conditions. A Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], is employed to coordinate to the fluorine or oxygen atoms of the sulfonyl fluoride. This coordination polarizes the S-F bond and increases the electrophilicity of the sulfur atom, rendering it susceptible to nucleophilic attack by the amine.[17][18]
Caption: Lewis acid-mediated activation of sulfonyl fluorides.
Performance Comparison: Sulfonyl Chloride vs. Sulfonyl Fluoride
| Feature | This compound | Pyridine-3-sulfonyl Fluoride | Rationale & Advantage of Alternative |
| Stability | Moisture sensitive, reactive | Bench-stable, resistant to hydrolysis | Easier to handle, store, and purify. Suitable for aqueous conditions and late-stage functionalization.[16] |
| Reactivity | High, reacts readily with amines | Low, requires activation | Controlled reactivity allows for greater functional group tolerance. Avoids side reactions with sensitive groups.[17] |
| Conditions | Base (e.g., TEA, Pyridine), RT | Lewis Acid (e.g., Ca(NTf₂)₂), 60 °C | The need for heating is a trade-off for stability, but conditions remain mild and broadly applicable.[17][18] |
| Scope | Good with nucleophilic amines | Excellent with diverse amines | Lewis acid activation enables coupling with even weakly nucleophilic or sterically hindered amines.[18] |
Experimental Protocol: Ca(NTf₂)₂-Mediated Synthesis from a Sulfonyl Fluoride
This protocol is adapted from the work of Ball and coworkers[16][17][18]:
-
Setup: To an oven-dried vial, add the sulfonyl fluoride (1.0 eq.), the amine (1.1 eq.), Ca(NTf₂)₂ (1.0 eq.), and triethylamine (1.0 eq.).
-
Solvent: Add tert-amyl alcohol (to 0.2 M concentration).
-
Reaction: Seal the vial and heat the mixture at 60 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl.
-
Purification: Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the desired sulfonamide.
Key Alternative 2: One-Pot Syntheses via In Situ Generated Intermediates
A powerful strategy to circumvent the issues of handling unstable sulfonyl chlorides is to generate them in situ from more stable precursors, followed by immediate reaction with an amine in a one-pot process. This approach is highly efficient and atom-economical.
A. From Arylboronic Acids: Palladium-Catalyzed Chlorosulfonylation
Arylboronic acids are versatile, stable, and commercially available building blocks. A palladium-catalyzed method allows for their conversion into sulfonamides under mild conditions.[10]
Causality Behind Experimental Choice: This process avoids the harsh electrophilic aromatic substitution methods traditionally used to make aryl sulfonyl chlorides.[10] The reaction uses a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and a chloride source. The palladium catalyst facilitates the coupling of the aryl group from the boronic acid with the SO₂ moiety, which is then chlorinated and subsequently aminated in the same pot.[10][19]
B. From Thiols: Direct Oxidative Chlorination
Thiols or their corresponding disulfides can be directly converted to sulfonamides in a one-pot reaction. This method involves the oxidation of the thiol to a sulfonyl chloride intermediate, which is then trapped by an amine.
Causality Behind Experimental Choice: Reagent systems like N-Chlorosuccinimide (NCS) in the presence of a chloride source and water provide a mild way to achieve the S(II) to S(VI) oxidation and chlorination.[8][19] This avoids the use of hazardous reagents like gaseous chlorine.[10]
C. From Carboxylic Acids: Copper-Catalyzed Decarboxylative Halosulfonylation
A recent innovation allows for the conversion of abundant aryl carboxylic acids directly into sulfonamides.[20][21]
Causality Behind Experimental Choice: This method leverages photoredox copper catalysis. A copper(II) carboxylate complex undergoes ligand-to-metal charge transfer (LMCT) upon irradiation to generate an aryl radical via decarboxylation. This radical is trapped by sulfur dioxide, and the resulting sulfonyl radical is halogenated to form the sulfonyl halide in situ, which then reacts with the amine.[20][21] This strategy uniquely allows the same coupling partners used for amide synthesis (carboxylic acids and amines) to be merged to form the sulfonamide bioisostere.[20][21]
Caption: Convergent one-pot routes to sulfonamides.
Experimental Protocol: One-Pot Synthesis from an Arylboronic Acid
This protocol is a representative procedure based on the work of Willis and coworkers[10]:
-
Setup: In a flask, combine the arylboronic acid (1.5 eq.), phenyl chlorosulfate (1.0 eq.), Pd₂(dba)₃ (2.5 mol%), and ligand Xantphos (6 mol%).
-
Chlorosulfonylation: Add anhydrous acetone as the solvent followed by a catalytic amount of Na₂CO₃ (5 mol%). Stir the mixture at room temperature until the formation of the aryl sulfonyl chloride is complete (monitor by TLC or LC-MS).
-
Amination: To the crude reaction mixture, add the desired amine (1.2 eq.). If the amine is a weakly nucleophilic aniline, add pyridine (2.0 eq.) to facilitate the reaction.
-
Reaction: Stir at room temperature for 2-12 hours until the amination is complete.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by silica gel chromatography.
Summary and Outlook
The synthesis of sulfonamides has evolved significantly beyond the classical reaction of sulfonyl chlorides and amines. While this compound and its analogues remain valuable reagents, a modern toolkit of alternatives offers solutions to their inherent limitations.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Traditional | Amine + Sulfonyl Chloride | Base (TEA, Pyridine) | Simple, direct, high-yielding for reactive partners.[2][8] | Sulfonyl chloride instability; limited functional group tolerance.[9][10] |
| Sulfonyl Fluorides | Amine + Sulfonyl Fluoride | Lewis Acid (Ca(NTf₂)₂) | High stability, excellent functional group tolerance, broad amine scope.[16][17][18] | Requires activation and sometimes elevated temperatures.[17] |
| Pd-Catalyzed | Arylboronic Acid + Amine | Pd catalyst, SO₂ surrogate | Mild conditions, one-pot, uses stable and diverse boronic acids.[10] | Cost of catalyst; potential for metal contamination. |
| Oxidative | Thiol + Amine | Oxidant (NCS) | One-pot, avoids pre-synthesis of sulfonyl chloride.[19] | Thiols can be odorous; oxidation may affect sensitive groups. |
| Decarboxylative | Carboxylic Acid + Amine | Cu catalyst, light (hν), SO₂ | Uses abundant starting materials, novel C-S bond formation.[20][21] | Requires specialized photochemical setup; substrate scope still developing. |
Choosing the Right Reagent: For researchers and drug development professionals, the choice of synthetic route should be guided by the specific needs of the project.
-
For simple, robust couplings where the sulfonyl chloride is readily available, the traditional method remains efficient.
-
For late-stage functionalization on complex molecules with sensitive functional groups, the stability of sulfonyl fluorides makes them the superior choice.
-
When building novel analogues from diverse building blocks, one-pot catalytic methods starting from boronic acids or carboxylic acids provide unparalleled flexibility and efficiency.
The continued development of these innovative strategies ensures that the vital sulfonamide scaffold can be incorporated into future generations of therapeutics with greater ease, efficiency, and creativity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. books.rsc.org [books.rsc.org]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholarship.claremont.edu [scholarship.claremont.edu]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Bioisosteric Replacements for Amides and Carboxylic Acids
In the landscape of drug discovery, few functional groups are as ubiquitous or as challenging as carboxylic acids and amides. While their roles in establishing potent target engagement are undeniable, they frequently introduce pharmacokinetic liabilities, such as poor metabolic stability and limited membrane permeability.[1] Bioisosteric replacement—the substitution of a functional group with another that shares similar physicochemical properties—is a cornerstone strategy for mitigating these issues.[2][3] This guide offers an in-depth comparison of common bioisosteres for these critical moieties, supported by experimental frameworks and protocols to empower rational drug design.
PART 1: The Case for Carboxylic Acid Bioisosteres
The carboxylic acid group is a powerful pharmacophore, primarily due to its ability to form strong ionic and hydrogen bond interactions with biological targets. However, its acidic nature (typically pKa 4-5) means it is predominantly ionized at physiological pH.[2][4] This negative charge can be a double-edged sword: excellent for aqueous solubility but often detrimental to passive diffusion across biological membranes.[1][5] Furthermore, carboxylic acids are susceptible to Phase II metabolism via glucuronidation, leading to rapid clearance.[5] The goal of bioisosteric replacement is to retain the crucial binding interactions while tuning physicochemical properties to create a more drug-like molecule.[6][7]
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is a multi-parameter optimization problem. The following table summarizes the properties of several widely used replacements, providing a framework for informed decision-making.
| Bioisostere | Typical pKa Range | Lipophilicity (vs. COOH) | Key Features and Experimental Considerations |
| 1H-Tetrazole | 4.5 - 5.0[2][8] | More Lipophilic[2] | Acidity is comparable to carboxylic acids. The delocalized negative charge and multiple H-bond acceptors can mimic a carboxylate. However, the increased lipophilicity does not always translate to better permeability due to high desolvation energy.[2] |
| Acyl Sulfonamide | ~4-6 (highly tunable)[9] | More Lipophilic | Non-planar geometry. Acidity is comparable to carboxylic acids and can be modulated by substituents.[9] Generally shows improved metabolic stability and resistance to glucuronidation.[2][9] |
| Hydroxamic Acid | 8.0 - 9.0[1] | More Hydrophilic | Significantly less acidic than carboxylic acids. It is a potent metal chelator, making it ideal for targeting metalloenzymes. Can be metabolically labile.[1] |
| 1-Hydroxypyrazole | ~7-9 | More Lipophilic | Higher pKa values can lead to more efficient tissue permeation compared to carboxylic acids and tetrazoles. Has been shown to be an excellent bioisosteric replacement in aldose reductase inhibitors.[8] |
| Thiazolidinedione | 5.0 - 6.0 | More Lipophilic | Can effectively mimic the hydrogen bonding pattern of a carboxylic acid and has been successfully used in drugs targeting nuclear receptors. |
| Squaric Acid | < 4[6] | More Hydrophilic | Highly acidic, dianionic system that can form strong hydrogen bonds. Its unique electronic and geometric properties can offer novel binding interactions. |
Experimental Workflow for Evaluating Carboxylic Acid Bioisosteres
A systematic, data-driven approach is essential for validating the choice of a bioisostere. The following workflow outlines a logical progression from initial synthesis to in vivo characterization.
Caption: A structured workflow for the comprehensive evaluation of bioisosteric replacements.
PART 2: The Indispensable Amide and Its Alternatives
The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of small-molecule drugs. Its planarity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for molecular recognition. However, its susceptibility to in-vivo hydrolysis by proteases and amidases is a major metabolic liability.[10] Bioisosteric replacement of the amide bond aims to improve metabolic stability while preserving the parent molecule's conformation and binding interactions.[10]
Key Bioisosteric Replacements for the Amide Bond
Unlike carboxylic acids, the comparison of amide bioisosteres is less about acidity and more about geometry, hydrogen bonding capacity, and metabolic robustness.
| Bioisostere | Key Features and Experimental Considerations |
| 1,2,3-Triazole | A five-membered aromatic heterocycle that serves as an excellent surrogate.[10] It mimics the size, planarity, and dipole moment of an amide. Synthetically accessible via "click chemistry." Can improve metabolic stability.[10] |
| Oxadiazoles | Both 1,2,4- and 1,3,4-isomers are common replacements that mimic the planarity and dipole moment of an amide bond. They can lead to improved metabolic stability and bioavailability.[10] |
| Fluoroalkene | The trans-fluoroalkene is isosteric and isopolar with the amide bond. The fluorine atom can act as a weak hydrogen bond acceptor. This replacement typically confers high metabolic stability. |
| Trifluoroethylamine | The bulky trifluoroethyl group provides a distinct steric profile compared to a carbonyl.[2] It can significantly enhance metabolic stability. However, fluorine is a poor hydrogen bond acceptor, which can be detrimental if the original amide carbonyl was a key acceptor.[2] |
| Sulfoximine | A chiral, non-planar group that introduces a specific 3D geometry. This can be advantageous for optimizing target binding and escaping flatland. Offers excellent metabolic stability. |
Conceptual Relationship of Amide Bioisosteres
The following diagram illustrates how different bioisosteres can mimic key features of the amide bond.
Caption: Bioisosteric strategies for replacing the amide functional group.
PART 3: Foundational Experimental Protocols
Trustworthy data is the bedrock of successful drug design. The protocols below describe self-validating systems for assessing key physicochemical and ADME properties.
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, a model of the intestinal epithelium, and to assess if the compound is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells seeded on Transwell® inserts.
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4 and pH 6.5.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Lucifer yellow solution (paracellular integrity marker).
-
Control compounds: high permeability (e.g., propranolol) and low permeability (e.g., atenolol).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) of each well. Only use inserts with TEER values within the acceptable range.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add the test compound (final concentration e.g., 10 µM, final DMSO < 0.5%) to the apical (donor) side (pH 6.5). Add fresh HBSS to the basolateral (receiver) side (pH 7.4).
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side (pH 7.4). Add fresh HBSS to the apical (receiver) side (pH 6.5).
-
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 60, 120 minutes), take an aliquot from the receiver compartment. Also, take a sample from the donor compartment at T=0 and the final time point.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
-
Validation: Run Lucifer yellow in parallel and measure its transport to confirm monolayer integrity post-assay. The Papp for Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in HLM, providing an estimate of its susceptibility to Phase I metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (10 mM in DMSO).
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil).
-
Ice-cold acetonitrile with an internal standard for reaction quenching.
-
LC-MS/MS system.
Procedure:
-
Reaction Preparation: Prepare a master mix of HLM (e.g., final concentration 0.5 mg/mL) in phosphate buffer.
-
Incubation: In a 96-well plate, add the HLM solution. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the T=0 time point, add quenching solution before the NADPH system.
-
Time Course: At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard to the respective wells.
-
Sample Processing: Seal the plate, vortex, and centrifuge to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint in µL/min/mg protein) = (k / [microsomal protein concentration]).
-
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. ctppc.org [ctppc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. itmat.upenn.edu [itmat.upenn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemaxon.com [chemaxon.com]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Analysis of Sulfonamide Derivatives
Introduction
Sulfonamides, or "sulfa drugs," represent a cornerstone class of synthetic antimicrobial agents vital in both human and veterinary medicine.[1][2] Their mechanism of action, which involves the inhibition of dihydrofolic acid synthesis, disrupts bacterial growth, making them effective against a wide range of infections.[1] The structural backbone of a sulfonamide consists of a sulfonyl group connected to an amine, but the therapeutic efficacy, pharmacokinetic properties, and even toxicological profiles of these drugs are dictated by the diverse substituents on the aniline and sulfonamide nitrogen atoms.[3][4]
Given that subtle changes in molecular structure can dramatically alter a compound's biological activity, rigorous and unambiguous analytical techniques are paramount for researchers, scientists, and drug development professionals.[5] Spectral analysis provides a powerful, non-destructive suite of tools to elucidate molecular structure, confirm identity, quantify concentration, and ensure the quality control of these critical pharmaceutical compounds.
This guide provides an in-depth comparison of the primary spectroscopic techniques used for the analysis of sulfonamide derivatives: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond procedural lists to explain the causality behind experimental choices, grounding our discussion in the fundamental principles of each technique and demonstrating how they are synergistically applied for a self-validating, comprehensive analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantitative Screening
UV-Vis spectroscopy is often the first analytical step due to its simplicity, sensitivity, and suitability for quantitative analysis.[1][6] It relies on the principle that molecules with chromophores—in the case of sulfonamides, the aromatic ring and associated heteroatoms—absorb light in the UV-Vis spectrum, causing electronic transitions (primarily π→π*).
Causality of Experimental Choices
The choice of solvent and pH is critical as it can alter the ionization state of the sulfonamide's amino and sulfonamide groups, thereby shifting the wavelength of maximum absorbance (λmax).[7] For instance, in acidic solution, the primary aromatic amine is protonated, while in alkaline solution, the sulfonamide nitrogen can be deprotonated. These changes affect the electronic distribution within the chromophore, leading to predictable spectral shifts. This phenomenon can be leveraged to enhance selectivity in mixtures.[6][7]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or buffered aqueous solutions).
-
Stock Solution Preparation: Accurately weigh a precise amount of the sulfonamide standard and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Preparation: Dissolve the unknown sample in the same solvent and dilute it to an expected concentration that falls within the range of the calibration curve.
-
Spectral Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.[8]
-
Fill a quartz cuvette with the solvent to serve as a blank and zero the instrument.
-
Record the spectrum for each working standard and the unknown sample, typically over a range of 200–400 nm.
-
-
Data Analysis: Identify the λmax. Plot a calibration curve of absorbance vs. concentration for the standards. Determine the concentration of the unknown sample using its absorbance and the linear regression equation from the calibration curve.
Comparative UV-Vis Data
The λmax for sulfonamides is typically observed in the 250-290 nm range, arising from the π→π* transitions of the benzenoid system.
| Sulfonamide Derivative | Solvent/pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Sulfamethoxazole | pH 9.9 (aq. ethanol) | ~257 | ~16,500 |
| Sulfanilamide | pH 9.9 (aq. ethanol) | ~251 | ~16,400 |
| Sulfadiazine | pH 9.9 (aq. ethanol) | ~254 | ~15,800 |
| Trimethoprim | pH 9.9 (aq. ethanol) | ~271 | ~6,000 |
Note: Data derived from studies on simultaneous determination. Exact values can vary with instrumentation and precise conditions.[6]
Workflow for UV-Vis Quantitative Analysis
Caption: Workflow for quantitative analysis of sulfonamides using UV-Vis spectroscopy.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[9] It works by detecting the absorption of IR radiation, which excites molecular vibrations (stretching and bending). The sulfonamide functional group and its surrounding moieties have highly characteristic absorption bands, providing a molecular "fingerprint."
Causality of Experimental Choices
The choice of sampling technique (e.g., KBr pellet vs. Attenuated Total Reflectance - ATR) depends on the sample's physical state and the desired data quality. KBr pellets are a traditional method for solid samples, but require careful preparation to avoid moisture contamination, which introduces broad O-H bands. ATR is a modern, rapid alternative that requires minimal sample preparation. The key insight from IR is the presence and environment of the N-H and S=O bonds. Hydrogen bonding, for example, can broaden the N-H stretching band and shift it to a lower frequency, providing clues about the crystal packing and intermolecular interactions.[10]
Key IR Absorption Frequencies for Sulfonamides
The sulfonamide structure contains several key bonds that give rise to strong, diagnostic peaks in the IR spectrum.
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| Amine (Ar-NH₂) | N-H Stretch | 3390–3323 | Medium-Strong | Often a doublet for primary amines. |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3279–3229 | Medium | Position influenced by hydrogen bonding. |
| Sulfonyl (S=O) | Asymmetric Stretch | 1344–1310 | Strong | One of the most characteristic peaks.[5][11] |
| Sulfonyl (S=O) | Symmetric Stretch | 1187–1143 | Strong | The second highly characteristic peak.[5][11] |
| Sulfonamide (S-N) | S-N Stretch | 924–895 | Medium | Confirms the sulfonamide linkage.[5][11] |
| Aromatic Ring | C=C Stretch | 1600–1450 | Medium-Variable | A series of peaks indicating the benzene ring. |
Data compiled from multiple sources.[5][11][12]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the dry sulfonamide sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty spectrometer sample holder in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to known values for sulfonamide functional groups.
Diagram of Key Sulfonamide Vibrational Modes
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. pisrt.org [pisrt.org]
- 3. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
The Ascendancy of Sulfonyl Fluorides: A Paradigm Shift from Traditional Sulfonyl Chlorides in Drug Discovery and Chemical Synthesis
A Senior Application Scientist's In-Depth Technical Guide
For decades, sulfonyl chlorides have been the workhorse electrophiles for installing the invaluable sulfonamide functional group in molecules destined for pharmaceutical and agrochemical applications. However, their inherent reactivity, often a double-edged sword, leads to challenges in stability, selectivity, and functional group tolerance. This has paved the way for the emergence of sulfonyl fluorides as a superior alternative, offering a unique balance of stability and tunable reactivity that is revolutionizing approaches to complex molecule synthesis and covalent inhibitor design. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of sulfonyl fluorides for researchers at the forefront of chemical innovation.
I. The Stability Advantage: A Foundation of Reliability
The most striking and fundamentally crucial advantage of sulfonyl fluorides over their chloride counterparts is their significantly enhanced stability. This robustness stems from the greater strength of the S-F bond compared to the S-Cl bond. This seemingly subtle difference has profound practical implications in the laboratory.
Sulfonyl fluorides exhibit remarkable resistance to hydrolysis and thermolysis.[1] In a stark demonstration of this, one study noted that a heteroaryl sulfonyl fluoride remained stable at 130°C for three hours, a temperature at which the corresponding sulfonyl chloride rapidly decomposed.[1] This thermal resilience allows for reactions to be conducted at elevated temperatures without degradation of the sulfonyl fluoride moiety, expanding the accessible reaction space.
Furthermore, their hydrolytic stability is a significant boon, particularly in the context of drug discovery and chemical biology, where reactions are often performed in aqueous environments or under physiological conditions. While sulfonyl chlorides are notoriously prone to rapid hydrolysis, sulfonyl fluorides are remarkably stable in aqueous environments, resisting non-specific hydrolysis.[2] This "context-dependent" reactivity, where the sulfonyl fluoride remains inert until activated by a specific protein microenvironment, is a cornerstone of their utility as selective covalent probes.[2]
This inherent stability also translates to improved shelf-life and easier handling, reducing the need for freshly prepared reagents and minimizing the formation of impurities over time. The facile reductive failure of the S(VI)-Cl bond in sulfonyl chlorides, leading to S(IV) species, is not a significant degradation pathway for sulfonyl fluorides, whose cleavage is exclusively heterolytic.[1][3]
Table 1: Qualitative Stability Comparison
| Property | Sulfonyl Chlorides | Sulfonyl Fluorides | Advantage of Sulfonyl Fluorides |
| Thermal Stability | Often decompose at elevated temperatures. | Stable at high temperatures (e.g., 130°C for extended periods).[1] | Enables a wider range of reaction conditions. |
| Hydrolytic Stability | Prone to rapid hydrolysis, especially in basic or neutral aqueous media.[4][5] | Remarkably stable in aqueous environments across a range of pH values.[2] | Ideal for applications in chemical biology and reactions in protic solvents. |
| Reductive Stability | Susceptible to reduction of the S(VI)-Cl bond.[1] | Resistant to reduction due to heterolytic bond cleavage.[3] | Greater functional group tolerance and cleaner reactions. |
| Shelf-Life | Can degrade upon storage, leading to impurities. | Excellent long-term stability. | More reliable and reproducible results. |
II. Reactivity Reimagined: Precision and Control with SuFEx Chemistry
While more stable, sulfonyl fluorides are far from unreactive. Their reactivity is, however, more controlled and highly selective, a feature that has been brilliantly harnessed in the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful, modular approach to chemical synthesis allows for the rapid and reliable connection of molecular building blocks with near-perfect fidelity.[3]
Sulfonyl fluorides react chemoselectively at the sulfur atom, exclusively producing sulfonylation products and avoiding the side reactions sometimes observed with the more promiscuous sulfonyl chlorides.[3] This exquisite selectivity is a direct consequence of the unique properties of the S-F bond.
The SuFEx reaction is a testament to the "tunable" reactivity of sulfonyl fluorides. While they are generally unreactive towards many nucleophiles under neutral conditions, their electrophilicity can be "unleashed" in the presence of appropriate catalysts, such as organic bases or Lewis acids. This on-demand reactivity allows for the presence of a wide array of functional groups that would be incompatible with the harsh conditions often required for reactions with sulfonyl chlorides.
Figure 1: Conceptual workflow of the SuFEx catalytic cycle.
III. Experimental Validation: The Case of Sulfonamide Synthesis
To empirically demonstrate the superiority of sulfonyl fluorides in challenging synthetic contexts, we turn to the synthesis of sulfonamides from amines bearing additional functional groups. In a direct comparison, aliphatic sulfonyl fluorides provided good results in reactions with amines containing other functionalities, whereas the corresponding sulfonyl chlorides failed to yield the desired product.[6][7]
A particularly illustrative example is the synthesis of sulfonamides from weakly nucleophilic amines, a transformation that is often sluggish and low-yielding with sulfonyl chlorides. The use of a calcium triflimide catalyst enables the efficient reaction of a wide range of sulfonyl fluorides with amines under mild conditions.[8][9]
Experimental Protocol: Calcium Triflimide-Catalyzed Sulfonamide Synthesis
This protocol describes the synthesis of N-phenyl-4-cyanobenzenesulfonamide from 4-cyanobenzenesulfonyl fluoride and aniline, a reaction that does not proceed in the absence of the catalyst.[8]
Materials:
-
4-Cyanobenzenesulfonyl fluoride
-
Aniline
-
Calcium triflimide [Ca(NTf₂)₂]
-
tert-Amyl alcohol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add 4-cyanobenzenesulfonyl fluoride (1.0 equiv), aniline (2.0 equiv), and calcium triflimide (1.0 equiv).
-
Add tert-amyl alcohol to achieve a concentration of 0.20 M with respect to the sulfonyl fluoride.
-
Seal the vial and stir the reaction mixture at 60°C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Expected Results:
In the presence of Ca(NTf₂)₂, the reaction is expected to proceed to near completion within 1 hour, affording the sulfonamide in high yield (e.g., 85%).[8] In a control experiment conducted without Ca(NTf₂)₂, no sulfonamide formation is detected by LC-MS even after 24 hours.[8] This stark difference underscores the "tunable" reactivity of sulfonyl fluorides, which can be activated under mild conditions to react efficiently with challenging nucleophiles.
Table 2: Comparative Data for Sulfonamide Synthesis
| Sulfonylating Agent | Nucleophile | Conditions | Result |
| 4-Cyanobenzenesulfonyl chloride | Aniline | Standard basic conditions | Potential for side reactions and degradation of the sulfonyl chloride. |
| 4-Cyanobenzenesulfonyl fluoride | Aniline | No catalyst, 60°C, 24h | No reaction detected.[8] |
| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ (1 equiv), t-amylOH, 60°C, 1h | Near complete conversion to sulfonamide (85% yield).[8] |
IV. Revolutionizing Drug Discovery: Sulfonyl Fluorides as Covalent Warheads
The unique stability and reactivity profile of sulfonyl fluorides has made them privileged "warheads" in the design of targeted covalent inhibitors. Unlike many other electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[2] This expanded targeting scope opens up new avenues for inhibiting proteins that lack a suitably positioned cysteine in their active site.
The stability of sulfonyl fluorides under physiological conditions ensures that the covalent inhibitor remains intact until it reaches its intended target. The subsequent covalent bond formation is often triggered by the specific microenvironment of the protein's binding pocket, leading to a highly selective and irreversible inhibition.
Figure 2: Mechanism of covalent inhibition by a sulfonyl fluoride warhead.
V. Synthesis of Sulfonyl Fluorides: A Practical Consideration
The numerous advantages of sulfonyl fluorides naturally lead to the question of their synthesis. Fortunately, a variety of reliable methods are available, with the most common being the conversion of sulfonyl chlorides to sulfonyl fluorides via a nucleophilic fluoride-chloride exchange. This transformation can be readily achieved using various fluoride sources, such as potassium fluoride, often in a biphasic water/acetone mixture or with the aid of a phase-transfer catalyst.[10][11]
Experimental Protocol: Synthesis of a Sulfonyl Fluoride from a Sulfonyl Chloride
This protocol describes a general and mild procedure for the direct chloride/fluoride exchange.
Materials:
-
Sulfonyl chloride
-
Potassium fluoride (KF)
-
Acetone
-
Water
-
Standard laboratory glassware
Procedure:
-
To a polypropylene bottle equipped with a magnetic stir bar, add the sulfonyl chloride (1.0 equiv) and acetone to achieve a concentration of 0.5 M.
-
Add potassium fluoride (2.0 equiv) and water (2.0 equiv).
-
Seal the bottle and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by ¹H NMR and ¹⁹F NMR until the starting sulfonyl chloride is consumed (typically 2-4 hours).
-
Upon completion, partition the reaction mixture between ethyl acetate and 10% aqueous NaCl.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the sulfonyl fluoride, which is often pure enough for subsequent use.
Figure 3: General workflow for the synthesis of sulfonyl fluorides from sulfonyl chlorides.
VI. Conclusion: A Clear Choice for Modern Chemistry
The evidence overwhelmingly supports the adoption of sulfonyl fluorides as a superior class of reagents compared to their traditional chloride counterparts in a multitude of applications. Their enhanced stability simplifies handling and purification, while their tunable and selective reactivity, epitomized by SuFEx chemistry, enables the construction of complex molecules with unparalleled precision. In the realm of drug discovery, their role as versatile covalent warheads is unlocking new therapeutic opportunities. While sulfonyl chlorides will undoubtedly retain a place in the synthetic chemist's toolbox, the clear advantages offered by sulfonyl fluorides position them as the reagent of choice for researchers pushing the boundaries of chemical synthesis and innovation.
VII. References
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943–3947. --INVALID-LINK--
-
Rogachev, V. O., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(23), 5678. --INVALID-LINK--
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497-2500. --INVALID-LINK--
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). ACS Omega, 7(50), 47035–47045. --INVALID-LINK--
-
Wright, S. W., et al. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science, 17(10), 575–583. --INVALID-LINK--
-
Pellecchia, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 12(8), 1335–1341. --INVALID-LINK--
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). Organic Letters, 20(12), 3943-3947. --INVALID-LINK--
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (2024). Chemistry – A European Journal. --INVALID-LINK--
-
Measurements of the initial rate of hydrolysis of benzenesulfonyl chloride. (2025). Filo. --INVALID-LINK--
-
Grygorenko, O. O., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192–197. --INVALID-LINK--
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. --INVALID-LINK--
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. --INVALID-LINK--
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. --INVALID-LINK--
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (2024). ResearchGate. --INVALID-LINK--
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. --INVALID-LINK--
-
Kassick, A. J., et al. (2018). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. Polymer Chemistry, 9(34), 4439-4443. --INVALID-LINK--
-
Dong, J., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2939–2944. --INVALID-LINK--
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. --INVALID-LINK--
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ResearchGate. --INVALID-LINK--
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. --INVALID-LINK--
-
Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11994–12003. --INVALID-LINK--
-
D'Souza, M. J., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2584–2597. --INVALID-LINK--
-
Sulfonyl chlorides versus sulfonyl fluorides. (n.d.). ResearchGate. --INVALID-LINK--
-
Drozd, V. N., & Zefirov, N. S. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739. --INVALID-LINK--
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theballlab.com [theballlab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Sulfonyl Fluorides from Sulfonamides | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 5-Chloropyridine-3-sulfonyl Chloride for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridine Sulfonyl Chlorides
Pyridylsulfonyl chlorides are a critical class of reagents, primarily utilized for the synthesis of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of biologically active compounds, underscoring the importance of their precursors. The electronic properties of the pyridine ring, coupled with the position and nature of substituents, significantly modulate the reactivity of the sulfonyl chloride moiety. 5-Chloropyridine-3-sulfonyl chloride is of particular interest due to the electron-withdrawing nature of the chlorine atom, which is expected to influence the electrophilicity of the sulfonyl group and the overall reactivity of the molecule. This guide will explore these characteristics in detail.
Characterization of this compound
A thorough understanding of a reagent's physicochemical and spectroscopic properties is fundamental to its effective application. Below is a summary of the key characterization data for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1060802-18-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₅H₃Cl₂NO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Boiling Point | 313.0±27.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.6±0.1 g/cm³ | --INVALID-LINK--[2] |
Spectroscopic Data
Predicted ¹H NMR (in CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the three protons on the pyridine ring.
-
H-2: A doublet, downfield due to the proximity to the nitrogen and the sulfonyl chloride group.
-
H-4: A triplet or doublet of doublets, shifted downfield by the adjacent chlorine and sulfonyl chloride.
-
H-6: A doublet, also shifted downfield by the ring nitrogen and the chlorine at the 5-position.
Predicted ¹³C NMR (in CDCl₃): Five signals are expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the chloro and sulfonyl chloride substituents (C-5 and C-3) will be significantly shifted, as will the carbons adjacent to the nitrogen (C-2 and C-6).
Predicted Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.
-
S=O asymmetric stretching: ~1370-1390 cm⁻¹
-
S=O symmetric stretching: ~1170-1190 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹
Predicted Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, leading to M, M+2, and M+4 peaks with relative intensities dictated by this ratio. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom from the sulfonyl group (-Cl), the entire sulfonyl chloride group (-SO₂Cl), or sulfur dioxide (-SO₂).
Comparative Analysis with Alternative Reagents
The choice of a sulfonylating agent is dictated by factors such as reactivity, stability, and the electronic properties of the target molecule. Here, we compare this compound with two common alternatives: the parent Pyridine-3-sulfonyl chloride and an isomeric variant, 4-Chloropyridine-3-sulfonyl chloride.
Structural and Physicochemical Comparison
| Feature | This compound | Pyridine-3-sulfonyl chloride | 4-Chloropyridine-3-sulfonyl chloride |
| CAS Number | 1060802-18-7 | 16133-25-8 | 33263-44-4 |
| Molecular Formula | C₅H₃Cl₂NO₂S | C₅H₄ClNO₂S | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol | 177.61 g/mol | 212.05 g/mol |
| Key Structural Difference | Chlorine at C-5 | No chloro substituent | Chlorine at C-4 |
Reactivity Profile: An Expert's Perspective
The reactivity of these sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of the pyridine ring and its substituents.
Caption: Factors influencing the reactivity of pyridine sulfonyl chlorides.
-
Pyridine-3-sulfonyl chloride: This is our baseline. The pyridine ring is electron-withdrawing compared to a benzene ring, making the sulfonyl group moderately reactive.
-
This compound: The chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds, increasing the electrophilicity of the sulfur atom at the 3-position. Consequently, this compound is expected to be more reactive towards nucleophiles than its non-chlorinated counterpart.
-
4-Chloropyridine-3-sulfonyl chloride: The chlorine atom at the 4-position also has a strong -I effect. Additionally, being in the para position relative to the nitrogen, it can participate in resonance withdrawal (-M effect), further delocalizing electron density from the ring. This combined electronic withdrawal is anticipated to make the 4-chloro isomer the most reactive of the three, as the sulfonyl group at the adjacent 3-position experiences a significant increase in electrophilicity.
Therefore, the predicted order of reactivity towards nucleophilic attack is: 4-Chloropyridine-3-sulfonyl chloride > this compound > Pyridine-3-sulfonyl chloride
This enhanced reactivity can be advantageous in reactions with weakly nucleophilic amines or hindered alcohols, potentially leading to higher yields and shorter reaction times. However, it also implies lower stability, requiring more stringent handling and storage conditions to prevent hydrolysis.
Experimental Protocols
To provide a practical context for the use of this compound, we present a detailed protocol for the synthesis of a model sulfonamide. This protocol is designed to be self-validating, with clear steps and rationales.
Synthesis of N-benzyl-5-chloropyridine-3-sulfonamide
This procedure details the reaction of this compound with benzylamine, a common primary amine, to form the corresponding sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (e.g., 212 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Addition of Amine: Add benzylamine (e.g., 107 mg, 1.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.
-
Base Addition: Slowly add triethylamine (e.g., 121 mg, 1.2 mmol) dropwise to the stirred solution. The formation of a white precipitate (triethylamine hydrochloride) will be observed. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the sulfonyl chloride spot is no longer visible.
-
Workup: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2 x 15 mL) to remove excess triethylamine and benzylamine, saturated sodium bicarbonate solution (15 mL) to neutralize any remaining acid, and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-5-chloropyridine-3-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
Conclusion
This compound is a valuable and reactive building block for the synthesis of sulfonamides and other sulfur-containing compounds. Its enhanced reactivity, compared to the parent pyridine-3-sulfonyl chloride, makes it a strategic choice for reactions requiring more potent electrophiles. However, this increased reactivity necessitates careful handling to prevent decomposition. By understanding its detailed characterization and reactivity profile in comparison to its alternatives, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride(1001412-59-4) 1H NMR [m.chemicalbook.com]
- 2. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]
- 3. Buy Pyridine-3-sulfonyl chloride | 16133-25-8 [smolecule.com]
- 4. 4-Chloro-3-Pyridine-sulfonyl-chloride(33263-44-4) 1H NMR [m.chemicalbook.com]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactions of Pyridine-3-Sulfonyl Chloride for Pharmaceutical and Agrochemical Synthesis
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reagents is paramount to achieving efficient and robust synthetic routes. Pyridine-3-sulfonyl chloride has emerged as a cornerstone reagent for the introduction of the pyridylsulfonyl moiety, a privileged scaffold in a multitude of biologically active molecules. This guide provides an in-depth technical review of the reactions of pyridine-3-sulfonyl chloride, offering a comparative analysis of its performance with alternative methods and furnishing the experimental data necessary to make informed decisions in the laboratory.
Introduction: The Significance of the Pyridylsulfonyl Moiety
The pyridine-3-sulfonyl group is a key pharmacophore found in a range of pharmaceuticals and agrochemicals. Its presence can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. Pyridine-3-sulfonyl chloride, as a readily available and highly reactive precursor, serves as a gateway to a diverse array of these valuable compounds.[1][2][3] Its most prominent application lies in the synthesis of the potassium-competitive acid blocker Vonoprazan, highlighting its industrial relevance.[4]
Core Reactivity: Sulfonamide and Sulfonate Ester Formation
The primary utility of pyridine-3-sulfonyl chloride lies in its role as a potent electrophile, readily reacting with nucleophiles to form stable sulfonamide and sulfonate ester linkages.
Sulfonamide Synthesis: A Workhorse Reaction
The reaction of pyridine-3-sulfonyl chloride with primary and secondary amines is the most common and well-established transformation, affording a wide range of N-substituted pyridine-3-sulfonamides.
Reaction Workflow: Sulfonamide Synthesis
Caption: General workflow for the synthesis of pyridine-3-sulfonamides.
The choice of base is crucial in this reaction to neutralize the hydrochloric acid byproduct. Common bases include pyridine and triethylamine. The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5][6]
Comparative Performance in Sulfonamide Synthesis:
The following table summarizes the performance of pyridine-3-sulfonyl chloride in the synthesis of various sulfonamides, showcasing its high efficiency.
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | Pyridine-3-sulfonamide | NH3 in Dioxane/THF, RT, 1h | 71 | [5] |
| Ammonia | Pyridine-3-sulfonamide | NH3 in MeOH/DCM, RT, 50 min | 91 | [5] |
| 2-Bromopyrrole | 3-(2-bromo-1H-pyrrol-1-yl)sulfonylpyridine | Triethylamine, Acetonitrile, 40°C | 90 | [1] |
Experimental Protocol: Synthesis of Pyridine-3-sulfonamide [5]
-
To a solution of pyridine-3-sulfonyl chloride (1 g, 5.6 mmol) in tetrahydrofuran (THF, 5 mL), add a 2 M solution of ammonia in dioxane (23.9 mL, 47.9 mmol).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic phase sequentially with saturated aqueous ammonium chloride (NH4Cl) and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dry the product under vacuum at 40 °C to afford pyridine-3-sulfonamide as a pale yellow powder (71% yield).
Sulfonate Ester Synthesis
Pyridine-3-sulfonyl chloride also reacts with alcohols to furnish the corresponding sulfonate esters. These esters are valuable as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions.
Reaction Mechanism: Sulfonate Ester Formation
The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically pyridine, is used to neutralize the generated HCl.[2][7]
Caption: Mechanism of sulfonate ester formation from an alcohol and pyridine-3-sulfonyl chloride.
While specific high-yield examples for the synthesis of pyridine-3-sulfonate esters are less commonly reported in readily accessible literature compared to sulfonamides, the general methodology for forming sulfonate esters from sulfonyl chlorides is a standard and efficient transformation.[8][9]
Expanding the Synthetic Toolbox: Other Reactions of Pyridine-3-Sulfonyl Chloride
Beyond the formation of sulfonamides and sulfonate esters, pyridine-3-sulfonyl chloride participates in a variety of other useful transformations.
Reaction with Hydrazine and Sodium Azide
Pyridine-3-sulfonyl chloride reacts with hydrazine to yield pyridine-3-sulfonohydrazide, a versatile intermediate for the synthesis of hydrazones and pyrazoles.[10] With sodium azide, it forms pyridine-3-sulfonyl azide, a reagent employed in radical azidation reactions.[1][10]
Reaction Scheme: Formation of Hydrazide and Azide Derivatives
Caption: Reactions of pyridine-3-sulfonyl chloride with hydrazine and sodium azide.
These reactions expand the synthetic utility of pyridine-3-sulfonyl chloride, providing access to a broader range of functionalized pyridine derivatives.
Comparative Analysis: Alternative Sulfonylating Agents and Synthetic Strategies
While pyridine-3-sulfonyl chloride is a highly effective reagent, alternative methods for the synthesis of pyridine-3-sulfonamides and related compounds exist. A critical evaluation of these alternatives is essential for optimizing synthetic routes.
Direct Sulfonylation of Pyridine
Direct electrophilic sulfonation of pyridine is challenging due to the electron-deficient nature of the pyridine ring. The reaction typically requires harsh conditions, such as fuming sulfuric acid at high temperatures, and often results in a mixture of isomers, with the 3-substituted product being the major one.[11][12] This method is generally less favorable than using the pre-functionalized pyridine-3-sulfonyl chloride due to lower yields and the need for stringent purification.
Modern Catalytic Approaches
Recent advances in catalysis have opened new avenues for the synthesis of pyridine sulfonamides. For instance, palladium-catalyzed cross-coupling reactions of pyridine-2-sulfonyl fluoride with boronic acids have been reported, offering a novel approach to C-S bond formation.[13][14][15][16][17] While this specific example involves the 2-isomer and a sulfonyl fluoride, it points towards the potential of transition-metal catalysis in this area. Further research may extend these methods to the more common 3-sulfonyl chloride.
Comparison of Synthetic Approaches to Pyridine-3-Sulfonamides:
| Method | Reagents | Advantages | Disadvantages |
| From Pyridine-3-sulfonyl Chloride | Pyridine-3-sulfonyl chloride, Amine, Base | High yields, Readily available starting material, Mild conditions | Stoichiometric use of base |
| Direct Sulfonation of Pyridine | Pyridine, Fuming sulfuric acid | Inexpensive starting material | Harsh conditions, Low yields, Mixture of isomers |
| Catalytic Methods (emerging) | Pyridine derivatives, Sulfonyl source, Catalyst | Milder conditions, Potential for broader scope | May require specialized catalysts and ligands, Less established for the 3-isomer |
Conclusion and Future Perspectives
Pyridine-3-sulfonyl chloride remains a highly valuable and versatile reagent in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, coupled with the straightforward and high-yielding nature of its reactions with amines and other nucleophiles, solidifies its position as a go-to reagent for the introduction of the pyridine-3-sulfonyl moiety.
While alternative methods, particularly those involving catalytic C-H functionalization and cross-coupling reactions, are promising areas of research, the reliability and efficiency of pyridine-3-sulfonyl chloride ensure its continued importance in both academic and industrial settings. Future developments will likely focus on expanding the scope of catalytic methods and developing even more sustainable and atom-economical approaches to the synthesis of this important class of compounds.
References
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- 11. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 12. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
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- 16. researchgate.net [researchgate.net]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
A Researcher's Guide to Catalyst Efficacy in Sulfonylation Reactions
The introduction of a sulfonyl moiety is a transformative step in the synthesis of a vast array of pharmaceuticals and functional materials. The sulfonamide group, in particular, is a privileged scaffold in medicinal chemistry.[1][2] However, the formation of C-S and N-S bonds via sulfonylation is not always trivial, often requiring catalytic intervention to achieve desired efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of prevalent catalytic systems for sulfonylation, offering insights into their mechanisms, practical applications, and performance backed by experimental data, to aid researchers in catalyst selection and reaction optimization.
The Core of Sulfonylation: Mechanism and Catalytic Action
At its heart, a sulfonylation reaction involves the transfer of a sulfonyl group (R-SO₂-) from a suitable donor, typically a sulfonyl chloride (R-SO₂Cl), to a nucleophile. The uncatalyzed reaction can be sluggish, particularly with less nucleophilic substrates or sterically hindered partners. Catalysts accelerate this process by activating either the sulfonylating agent, the nucleophile, or both, thereby lowering the activation energy of the rate-determining step.
Figure 1: General overview of a catalyzed sulfonylation reaction.
The choice of catalyst dictates the specific nature of the activated intermediate and, consequently, the reaction's efficiency and selectivity. We will now delve into a comparative analysis of the most common catalyst classes.
Comparative Efficacy of Catalytic Systems
Amine Catalysts: The Workhorses of Sulfonylation
Tertiary amines are frequently employed in sulfonylation reactions, serving a dual role as both a base to neutralize the HCl byproduct and, in some cases, as a nucleophilic catalyst. While simple trialkylamines primarily act as acid scavengers, 4-(dimethylamino)pyridine (DMAP) stands out for its superior catalytic activity.
Mechanism of DMAP Catalysis: DMAP functions by attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, rendering it susceptible to attack by even weak nucleophiles. This mechanism explains the remarkable rate enhancement observed with DMAP catalysis.[3][4]
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloropyridine-3-sulfonyl Chloride for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative research they enable. 5-Chloropyridine-3-sulfonyl chloride is a key building block in the synthesis of numerous pharmaceutical compounds. However, its reactive nature necessitates a thorough understanding of its properties to ensure safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to manage this chemical safely, fostering a culture of safety and environmental responsibility in the laboratory.
The Chemical Rationale: Understanding the Reactivity of this compound
This compound is a member of the sulfonyl chloride class of compounds, which are characterized by their high reactivity towards nucleophiles. This reactivity is central to their utility in synthesis but also presents potential hazards if not managed correctly during disposal.
The primary concern with this compound is its vigorous and exothermic reaction with water, including atmospheric moisture.[1][2][3] This hydrolysis reaction yields corrosive byproducts: 5-chloropyridine-3-sulfonic acid and hydrochloric acid (HCl).[4] The generation of HCl gas can create a corrosive atmosphere and lead to pressure buildup in sealed containers.
Table 1: Key Chemical Properties and Associated Hazards
| Property | Description | Primary Hazard |
| Moisture Sensitivity | Reacts exothermically with water and other protic nucleophiles (e.g., alcohols). | Rapid generation of corrosive acidic byproducts and heat. |
| Corrosivity | The compound itself and its hydrolysis products are corrosive. | Causes severe skin burns and eye damage.[4][5] |
| Reactivity with Bases | Reacts vigorously with strong bases. | Uncontrolled neutralization can lead to excessive heat generation. |
Given these properties, the guiding principle for the safe disposal of this compound is controlled neutralization . This involves a slow and deliberate quenching of the reactive sulfonyl chloride group to form a stable and less hazardous sulfonic acid salt.
Protocol for the Safe Disposal of Laboratory-Scale Quantities
The following step-by-step protocol is designed for the neutralization of small quantities (typically up to 25 g) of this compound. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat.
Materials Required:
-
Three-necked round-bottom flask of appropriate size (at least 10x the volume of the quenching solution)
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
pH paper or calibrated pH meter
-
1 M or 2 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
An inert, water-miscible solvent for dilution (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Designated hazardous waste container for aqueous waste
Experimental Workflow for Neutralization
Caption: A step-by-step workflow for the safe neutralization and disposal of this compound.
Detailed Procedure:
-
Preparation of the Quenching Solution: In the three-necked flask, place a sufficient volume of a basic solution, such as 1 M or 2 M sodium hydroxide, to ensure at least a 5-10 molar excess relative to the amount of sulfonyl chloride to be neutralized.[6] Place the flask in an ice bath and begin vigorous stirring. The ice bath is crucial for dissipating the heat generated during the exothermic neutralization reaction.[7]
-
Preparation of the Sulfonyl Chloride Solution: In a separate, dry flask, dissolve the this compound in a minimal amount of a dry, inert, water-miscible solvent such as THF. This dilution helps to moderate the reaction rate upon addition.
-
Controlled Addition: Transfer the sulfonyl chloride solution to the addition funnel. Add the solution dropwise to the rapidly stirred, cold basic solution. Caution: The reaction is exothermic and may produce gas. [6] The rate of addition must be carefully controlled to prevent excessive temperature increase or foaming.[6]
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.[6] Subsequently, remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional hour.
-
pH Verification: After the reaction is complete, check the pH of the aqueous solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more base until the desired pH is achieved.[6]
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[6] Ensure the container is properly labeled with the full chemical names of the contents.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound should not be neutralized in the lab. Instead, they must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6][8]
-
Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]
-
Container and Labeling: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[6][8] The label should include the full chemical name and associated hazards (e.g., Corrosive, Water-Reactive).[6]
-
Contaminated Materials: All materials contaminated with this compound, such as pipette tips, filter paper, and spill cleanup materials, must be treated as hazardous waste and disposed of accordingly.[8]
Trust through Self-Validating Protocols
This disposal protocol is designed as a self-validating system to ensure safety and efficacy. The careful monitoring of temperature during the addition phase provides immediate feedback on the reaction's progress. The final pH verification is a critical checkpoint to confirm complete neutralization of all acidic and reactive species. By adhering to these steps, you are actively ensuring a safe and responsible disposal process.
References
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- 3. THIONYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Handling 5-Chloropyridine-3-sulfonyl chloride: Essential Safety and Operational Protocols
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle reagents not just effectively, but with the highest degree of safety. 5-Chloropyridine-3-sulfonyl chloride is a valuable intermediate, but its reactivity demands a rigorous and informed approach to laboratory operations. This guide moves beyond a simple checklist to provide a deep, causal understanding of the necessary precautions, ensuring every step you take is a safe one.
The "Why": Understanding the Core Hazards
To handle a chemical safely, we must first respect its inherent nature. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] The primary driver behind its hazardous profile is the sulfonyl chloride functional group.
-
Corrosivity: Direct contact with skin or eyes can cause rapid tissue damage.[1][3] This is not a mild irritant; it is a destructive material requiring a robust barrier of personal protective equipment.
-
Water Reactivity: This is a critical hazard. Like many sulfonyl chlorides, it reacts exothermically with water—including moisture in the air or on your skin. This reaction is not benign; it liberates toxic and corrosive gases, such as hydrogen chloride (HCl) and sulfur oxides.[4][5][6] This reactivity is the fundamental reason why handling procedures must emphasize dry conditions and immediate, specific responses to spills. Never add water to sulfonyl chlorides.[7][8]
Understanding these two properties—corrosivity and water reactivity—is the foundation for all the safety protocols that follow. Every piece of PPE and every handling step is designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE)
Your PPE is your primary line of defense. For this chemical, a comprehensive and non-negotiable PPE strategy is mandatory. Do not handle this material without every item listed below securely in place.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles AND a full-face shield.[4][6][9][10] | Protects against splashes of the corrosive liquid and potential release of corrosive vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[11] | Prevents severe skin burns upon contact. Gloves should be inspected for integrity before each use and washed before removal. |
| Body Protection | Chemical-resistant lab coat or apron.[7][9] | Protects skin and personal clothing from contamination. All clothing worn in the lab should be non-synthetic where possible. |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from potential spills. Open-toed shoes are never permissible in a laboratory setting. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[4][7] | This is an engineering control that is mandatory to prevent inhalation of corrosive vapors and acid gases produced upon contact with moisture. A respirator (NIOSH-approved) is a secondary measure if engineering controls are insufficient.[4][6][7] |
Operational Plan: A Step-by-Step Handling Protocol
Procedural discipline is as crucial as wearing the correct PPE. Follow this workflow for all operations involving this compound.
-
Preparation:
-
Designate an Area: Conduct all work in a certified chemical fume hood.[4][7] Ensure the work area is clean, uncluttered, and free of incompatible materials (especially water, bases, and alcohols).[6]
-
Verify Emergency Equipment: Before you begin, confirm the location and functionality of the nearest safety shower and eyewash station.[7] Ensure a spill kit containing a dry absorbent material (e.g., sand, vermiculite) is readily accessible.
-
Review Documentation: Have the Safety Data Sheet (SDS) available for immediate reference.
-
-
Handling:
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture.[7]
-
Dispensing: When transferring the chemical, ground and secure containers to prevent static discharge. Use equipment and glassware that is scrupulously dry.
-
Avoid Contact: Do not allow the chemical to come into contact with your eyes, skin, or clothing.[4] Do not breathe the vapors.[4]
-
-
Post-Handling:
-
Secure Storage: Tightly close the container and store it in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances.[4][12]
-
Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling is complete.
-
Clothing: If any clothing becomes contaminated, remove it immediately and launder it separately before reuse.
-
Contingency & Disposal Plan: Managing Emergencies
Even with meticulous planning, accidents can occur. A swift and correct response is critical to mitigating harm.
Emergency Response Workflow
Caption: Workflow for responding to spills or personnel exposure.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the skin with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][7] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting.[4][5][7] Rinse the mouth with water and seek immediate medical attention.[4][12]
Spill & Disposal Plan:
-
Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a dry, inert material such as sand, soda ash, or vermiculite.[8] DO NOT USE WATER .[4][7] Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][5]
-
Disposal: Waste this compound is considered hazardous waste. It must be disposed of in its original container or a suitable, labeled replacement. Do not mix with other waste. All disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12]
By integrating this expert knowledge into your daily laboratory practices, you build a system of self-validating safety, ensuring that your valuable research can proceed with confidence and control.
References
- 1. This compound | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemsafe.ie [chemsafe.ie]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
